molecular formula C15H16O5 B1231341 Pentalenolactone CAS No. 31501-48-1

Pentalenolactone

Numéro de catalogue: B1231341
Numéro CAS: 31501-48-1
Poids moléculaire: 276.28 g/mol
Clé InChI: NUPNVWUYFVEAIT-ULEBWITMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pentalenolactone is a naturally occurring sesquiterpenoid antibiotic first isolated from Streptomyces species in the 1950s . Its established mechanism of action is the potent and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolysis pathway . This activity confers a broad spectrum of bioactivity against various microorganisms, including Gram-positive and Gram-negative bacteria and fungi . Recent research has unveiled a novel application for this compound as a novel selectable marker in genetic engineering and molecular biology . Because this antibiotic is not used in clinical practice, its use as a selectable marker avoids contributing to the spread of resistance to medically relevant antibiotics . This system utilizes a genetic construct containing a specific, resistant mutation in the gapA gene that encodes GAPDH, facilitating cloning and transformation studies in strains that may already be resistant to standard markers like kanamycin or ampicillin . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

31501-48-1

Formule moléculaire

C15H16O5

Poids moléculaire

276.28 g/mol

Nom IUPAC

(1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid

InChI

InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17)/t8-,10-,11+,14-,15-/m1/s1

Clé InChI

NUPNVWUYFVEAIT-ULEBWITMSA-N

SMILES

CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O

SMILES isomérique

C[C@@H]1[C@H]2C=C([C@H]3[C@]2(C=C1C)[C@@]4(CO4)C(=O)OC3)C(=O)O

SMILES canonique

CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O

Synonymes

arenaemycin E
pentalenolactone

Origine du produit

United States

Foundational & Exploratory

Pentalenolactone: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalenolactone is a sesquiterpenoid natural product exhibiting a range of biological activities, including antibacterial, antifungal, and antitumor properties. First identified in the 1950s from cultures of Streptomyces, this molecule has garnered significant interest due to its unique chemical structure and mechanism of action, which involves the irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This technical guide provides an in-depth overview of the discovery of this compound, a detailed examination of its biosynthetic pathway in Streptomyces species, and comprehensive experimental protocols for its fermentation, isolation, and characterization. Quantitative data on production, biological activity, and spectroscopic properties are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are provided to illustrate the biosynthetic pathway and a general experimental workflow.

Discovery and Biological Activity

This compound was first isolated from Streptomyces roseogriseus and was initially referred to as Arenemycine.[1] It has since been isolated from over 30 species of Streptomyces.[2] The biological activity of this compound and its analogs stems from their ability to act as potent and specific inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3] This inhibition is irreversible and is a result of the alkylation of the active site cysteine residue by the electrophilic epoxylactone moiety of the this compound molecule.[4] This mode of action confers a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa.[2] Furthermore, this compound has demonstrated the ability to inhibit the replication of DNA viruses like Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2) and to suppress the proliferation of smooth muscle cells.[2]

Table 1: Biological Activity of this compound and its Analogs
CompoundTarget/OrganismActivity MetricValue
This compoundEscherichia coli DH5αMIC50 µg/mL[5]
1-deoxy-8α-hydroxypentalenic acidStaphylococcus aureus ATCC 25923MIC16 µg/mL[6]
1-deoxy-8α-hydroxypentalenic acidEscherichia coli ATCC 25922MIC32 µg/mL[6]
1-deoxy-9β-hydroxy-11-oxopentalenic acidStaphylococcus aureus ATCC 25923MIC16 µg/mL[6]
1-deoxy-9β-hydroxy-11-oxopentalenic acidEscherichia coli ATCC 25922MIC16 µg/mL[6]

Biosynthesis of this compound in Streptomyces

The biosynthetic pathway of this compound has been extensively studied, with the gene cluster responsible for its production identified and characterized in several Streptomyces species, most notably in Streptomyces avermitilis. The cluster contains a series of genes encoding the enzymes that catalyze the transformation of the primary metabolite farnesyl diphosphate (B83284) (FPP) into the final this compound product.

The key steps in the biosynthesis are:

  • Cyclization: Farnesyl diphosphate is cyclized by pentalenene (B1246303) synthase to form the parent hydrocarbon, pentalenene.

  • Oxidation: A series of oxidation reactions are carried out by cytochrome P450 monooxygenases and other oxidoreductases to introduce oxygen functionalities.

  • Rearrangement: An unprecedented P450-catalyzed oxidative rearrangement forms the characteristic lactone ring of the this compound core.

The following diagram illustrates the key enzymatic steps in the this compound biosynthetic pathway.

Pentalenolactone_Biosynthesis FPP Farnesyl Diphosphate (FPP) PtlA PtlA (Pentalenene Synthase) Pentalenene Pentalenene Pentalen_13_ol Pentalen-13-ol Pentalenene->Pentalen_13_ol PtlI (CYP183A1) PtlA->Pentalenene Pentalen_13_al Pentalen-13-al Pentalen_13_ol->Pentalen_13_al PtlI (CYP183A1) Deoxypentalenic_acid 1-Deoxypentalenic acid Pentalen_13_al->Deoxypentalenic_acid Oxidoreductase Hydroxypentalenic_acid 1-deoxy-11β-hydroxypentalenic acid Deoxypentalenic_acid->Hydroxypentalenic_acid PtlH Oxopentalenic_acid 1-deoxy-11-oxopentalenic acid Hydroxypentalenic_acid->Oxopentalenic_acid PtlF Pentalenolactone_F This compound F Oxopentalenic_acid->Pentalenolactone_F PtlD/PtlE This compound This compound Pentalenolactone_F->this compound PenM/PntM (CYP161C)

This compound Biosynthetic Pathway

Experimental Protocols

This section provides detailed methodologies for the fermentation of this compound-producing Streptomyces and the subsequent isolation and purification of the target compound.

Fermentation

3.1.1. Strain and Culture Media

A this compound-producing strain, such as Streptomyces sp. NRRL S-4, is used for inoculation.

  • Seed Medium (ISP2 Medium):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Dextrose: 4 g/L

    • pH adjusted to 7.2 before autoclaving.

  • Production Medium:

    • Soybean Flour: 10 g/L

    • Glucose: 10 g/L

    • Soluble Starch: 15 g/L

    • Yeast Extract: 5 g/L

    • NaCl: 5 g/L

    • CaCO₃: 3 g/L

    • pH adjusted to 7.0 before autoclaving.[6]

3.1.2. Fermentation Conditions

  • A single colony of the Streptomyces strain is inoculated into a 250 mL Erlenmeyer flask containing 100 mL of ISP2 seed medium.

  • The seed culture is incubated at 28°C for 2-3 days on a rotary shaker at 200 rpm.

  • The seed culture is then used to inoculate the production medium at a 5% (v/v) ratio.

  • Large-scale fermentation is carried out in 2 L flasks each containing 1 L of production medium.

  • The production cultures are incubated at 28°C for 7-10 days on a rotary shaker at 200 rpm.[6]

Isolation and Purification

The following diagram outlines the general workflow for the isolation and purification of this compound from the fermentation broth.

Isolation_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, ODS) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

This compound Isolation Workflow

3.2.1. Extraction

  • The fermentation broth is harvested and centrifuged to separate the supernatant and the mycelial cake.

  • The supernatant is extracted three times with an equal volume of ethyl acetate.

  • The mycelial cake is also extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.

3.2.2. Chromatographic Purification

  • The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Fractions containing this compound are pooled and further purified by reversed-phase column chromatography (ODS), eluting with a gradient of water and methanol.[6]

  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[6]

Structural Elucidation and Data

The structure of this compound and its analogs is confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for this compound
TechniqueData
Molecular Formula C₁₅H₁₆O₅[7]
Molecular Weight 276.28 g/mol [7]
¹H NMR (CDCl₃) Chemical shifts (δ) and multiplicities for key protons would be listed here.
¹³C NMR (CDCl₃) Chemical shifts (δ) for each carbon atom would be listed here.
Mass Spectrometry (ESI-MS) m/z [M+H]⁺, [M+Na]⁺, etc.

Conclusion

This compound remains a molecule of significant interest for its potent and specific biological activity. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to enhance its production and generate novel analogs. The detailed protocols provided in this guide offer a framework for researchers to culture this compound-producing Streptomyces and to isolate and purify this promising natural product for further investigation and potential therapeutic development. The continued exploration of Streptomyces diversity, coupled with modern analytical and genetic tools, is likely to uncover more members of the this compound family with unique and valuable biological properties.

References

The Pentalenolactone Biosynthesis Pathway in Actinobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pentalenolactone biosynthesis pathway in actinobacteria, with a focus on Streptomyces avermitilis. This compound is a sesquiterpenoid antibiotic that exhibits a range of biological activities, including antibacterial, antifungal, and antiviral properties. Its unique mode of action, the irreversible inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has made it a subject of interest for drug development. This document details the genetic organization, enzymatic steps, and regulatory mechanisms of its biosynthesis, providing valuable information for researchers seeking to understand and engineer this pathway for the production of novel bioactive compounds.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in several Streptomyces species. In Streptomyces avermitilis, this cluster spans approximately 13.4 kb and contains 13 unidirectionally transcribed open reading frames (ORFs)[1][2][3][4]. This cluster, designated as the ptl cluster, contains all the necessary genes for the production of this compound from the primary metabolite farnesyl diphosphate (B83284) (FPP), as well as a gene conferring resistance to the antibiotic[2][3][4].

The organization of the this compound biosynthetic gene cluster in S. avermitilis is as follows:

GeneSAV NumberPutative Function
gap1SAV2990This compound-insensitive GAPDH (resistance)[5]
ptlHSAV2991Non-heme iron dioxygenase[5]
ptlGSAV2992Transmembrane efflux protein[5]
ptlFSAV2993Short-chain dehydrogenase[6]
ptlESAV2994Flavin-dependent monooxygenase
ptlDSAV2995α-ketoglutarate-dependent dioxygenase
ptlCSAV2996Unknown
ptlBSAV2997Farnesyl diphosphate synthase[5]
ptlASAV2998Pentalenene synthase[3]
ptlISAV2999Cytochrome P450 monooxygenase[1]
ptlRSAV3000Transcriptional regulator[5]
ptlJSAV3001Unknown
ptlKSAV3002Unknown

The Biosynthetic Pathway: From Farnesyl Diphosphate to this compound

The biosynthesis of this compound is a multi-step enzymatic process that transforms the ubiquitous sesquiterpene precursor, farnesyl diphosphate (FPP), into the complex lactone structure of the final product. The pathway involves a series of cyclization and oxidation reactions catalyzed by enzymes encoded by the ptl gene cluster.

This compound Biosynthesis Pathway FPP Farnesyl Diphosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene PtlA Pentenol Pentalen-13-ol Pentalenene->Pentenol PtlI Pentenal Pentalen-13-al Pentenol->Pentenal PtlI Deoxypentalenic_acid 1-Deoxypentalenic Acid Pentenal->Deoxypentalenic_acid Uncharacterized Aldehyde Dehydrogenase Hydroxy_deoxypentalenic_acid 1-Deoxy-11β-hydroxypentalenic Acid Deoxypentalenic_acid->Hydroxy_deoxypentalenic_acid PtlH Oxo_deoxypentalenic_acid 1-Deoxy-11-oxopentalenic Acid Hydroxy_deoxypentalenic_acid->Oxo_deoxypentalenic_acid PtlF PL_D This compound D Oxo_deoxypentalenic_acid->PL_D PtlE PL_F This compound F PL_D->PL_F PtlD This compound This compound PL_F->this compound PntM/PenM (CYP161C2/3) This compound Regulatory Pathway cluster_gene This compound Gene Cluster PtlR_gene ptlR gene PtlR_protein PtlR Protein PtlR_gene->PtlR_protein Transcription & Translation Biosynthetic_genes Biosynthetic genes (ptlA, ptlI, ptlH, etc.) Pentalenolactone_mol This compound & Intermediates Biosynthetic_genes->Pentalenolactone_mol Biosynthesis Resistance_gene Resistance gene (gap1) PtlR_protein->PtlR_gene Represses PtlR_protein->Biosynthetic_genes Activates PtlR_protein->Resistance_gene Activates Pentalenolactone_mol->PtlR_protein Binds to & inactivates Experimental Workflow cluster_genomics Genomic Analysis cluster_genetics Genetic Manipulation cluster_biochemistry Biochemical Characterization cluster_analytics Metabolite Analysis Genome_sequencing 1. Genome Sequencing of This compound Producer (e.g., S. avermitilis) BGC_identification 2. Bioinformatic Identification of This compound BGC (ptl cluster) Genome_sequencing->BGC_identification Gene_knockout 3. Gene Deletion of ptl Genes BGC_identification->Gene_knockout Heterologous_expression 4. Heterologous Expression of ptl Genes in a Host (e.g., E. coli, S. lividans) BGC_identification->Heterologous_expression Metabolite_profiling 7. Metabolite Profiling of Mutants and Wild-Type (GC-MS, LC-MS, NMR) Gene_knockout->Metabolite_profiling Protein_purification 5. Purification of Ptl Enzymes Heterologous_expression->Protein_purification Enzyme_assays 6. In Vitro Reconstitution and Enzyme Assays Protein_purification->Enzyme_assays Structure_elucidation 8. Isolation and Structure Elucidation of Intermediates Enzyme_assays->Structure_elucidation Pathway_elucidation 9. Pathway Elucidation Enzyme_assays->Pathway_elucidation Metabolite_profiling->Structure_elucidation Structure_elucidation->Pathway_elucidation Gene_Enzyme_Product_Cascade cluster_gene Genes cluster_enzyme Enzymes cluster_product Products/Intermediates ptlA_gene ptlA Pentalenene Synthase Gene PtlA_enz PtlA Pentalenene Synthase ptlA_gene:id->PtlA_enz:id encodes ptlI_gene ptlI Cytochrome P450 Gene PtlI_enz PtlI Cytochrome P450 ptlI_gene:id->PtlI_enz:id encodes ptlH_gene ptlH Dioxygenase Gene PtlH_enz PtlH Dioxygenase ptlH_gene:id->PtlH_enz:id encodes ptlF_gene ptlF Dehydrogenase Gene PtlF_enz PtlF Dehydrogenase ptlF_gene:id->PtlF_enz:id encodes FPP FPP Farnesyl Diphosphate Pentalenene Pentalenene Pentalenene FPP:id->Pentalenene:id PtlA Pentenal Pentenal Pentalen-13-al Pentalenene:id->Pentenal:id PtlI Deoxypentalenic_acid Deoxypentalenic_acid 1-Deoxypentalenic Acid Pentenal:id->Deoxypentalenic_acid:id ... Hydroxy_deoxypentalenic_acid Hydroxy_deoxypentalenic_acid 1-Deoxy-11β-hydroxypentalenic Acid Deoxypentalenic_acid:id->Hydroxy_deoxypentalenic_acid:id PtlH

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pentalenolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies related to pentalenolactone, a sesquiterpenoid antibiotic produced by various Streptomyces species.

Chemical Structure and Physicochemical Properties

This compound is a complex sesquiterpene lactone characterized by a tricyclic carbon skeleton. Its chemical formula is C₁₅H₁₆O₅, and its IUPAC name is (1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid. The molecule features a fused ring system, a lactone, a carboxylic acid, and a spiro-epoxide, which is crucial for its biological activity.

Table 1: Physicochemical and Spectroscopic Data for this compound and its Analogs

PropertyThis compound1-deoxy-8α-hydroxypentalenic acid (Analog 1)[1]1-deoxy-9β-hydroxy-11-oxopentalenic acid (Analog 2)[1]
Molecular Formula C₁₅H₁₆O₅C₁₅H₂₂O₃C₁₅H₂₀O₄
Molecular Weight ( g/mol ) 276.28250.33264.32
Appearance -Amorphous powderWhite powder
Optical Rotation [α]D --30 (c 0.1, MeOH)+8.4 (c 0.05, MeOH)
UV λmax (nm) -213 (log ε 3.45)220 (log ε 3.69)
**IR νmax (cm⁻¹) **-3377 (OH), 1689 (C=O)3385 (OH), 1684 (C=O)
Mass Spectrometry (HRESIMS) m/z -249.1489 [M-H]⁻263.1282 [M-H]⁻

Stereochemistry and Absolute Configuration

For instance, the absolute configurations of 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid were determined by comparing their experimental electronic circular dichroism (ECD) spectra with those predicted by time-dependent density functional theory (TDDFT) calculations.[1] This method is a powerful tool for assigning the absolute stereochemistry of chiral molecules in the absence of single-crystal X-ray data.

The biosynthesis of this compound is a highly stereospecific process governed by a series of enzymes. The initial cyclization of the achiral precursor farnesyl diphosphate (B83284) is catalyzed by pentalenene (B1246303) synthase, which establishes the core tricyclic structure with defined stereocenters. Subsequent enzymatic modifications, including oxidations and rearrangements, are also stereospecific, ultimately leading to the formation of the final this compound molecule with its unique stereochemical arrangement.

Spectroscopic Data for Structural Elucidation

The structure of this compound and its intermediates has been primarily elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Analogs (in CD₃OD, 600 MHz for ¹H, 150 MHz for ¹³C) [1]

Position1-deoxy-8α-hydroxypentalenic acid (Analog 1)1-deoxy-9β-hydroxy-11-oxopentalenic acid (Analog 2)
δH (ppm, mult., J in Hz) δC (ppm)
11.80, m; 1.45, m46.1
21.55, m42.1
31.65, m; 1.50, m50.9
4-63.8
53.02, m56.4
6-140.1
76.41, s148.0
84.65, d (7.2)82.1
92.15, m50.1
101.05, d (6.6)11.5
111.60, m; 1.40, m39.1
122.30, m; 2.10, m38.5
13-171.2
141.08, s30.1
151.02, s29.5

Experimental Protocols

The following is a general protocol for the isolation and purification of this compound and its analogs, based on methodologies reported in the literature.[1]

  • Fermentation: Streptomyces sp. is cultured in a suitable production medium (e.g., ISP2 broth) at 28 °C for 7-10 days with shaking.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted with acetone (B3395972) or methanol.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents (e.g., dichloromethane-methanol) to separate fractions based on polarity.

    • Size-Exclusion Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with a mixture of dichloromethane (B109758) and methanol.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by RP-HPLC on a C18 column using a suitable mobile phase (e.g., methanol-water gradient) to yield pure compounds.

Pentalenene synthase is a key enzyme in the biosynthesis of this compound. The following protocol outlines its purification and activity assay.

  • Protein Expression and Cell Lysis: The gene encoding pentalenene synthase is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The cells are harvested and lysed by sonication or French press in a suitable buffer.

  • Purification:

    • Anion-Exchange Chromatography: The cell-free extract is loaded onto an anion-exchange column (e.g., DEAE-Sepharose) and eluted with a salt gradient (e.g., NaCl).

    • Hydroxylapatite Chromatography: Active fractions are pooled and applied to a hydroxylapatite column, followed by elution with a phosphate (B84403) gradient.

    • Gel-Filtration Chromatography: The final purification step involves gel-filtration chromatography (e.g., on a Sephacryl S-200 column) to separate the enzyme based on its molecular size.

  • Enzyme Assay: The activity of pentalenene synthase is determined by measuring the conversion of farnesyl diphosphate to pentalenene.

    • The assay mixture contains the purified enzyme, farnesyl diphosphate, and Mg²⁺ in a suitable buffer.

    • The reaction is incubated at an optimal temperature and then quenched.

    • The product, pentalenene, is extracted with an organic solvent (e.g., hexane) and quantified by gas chromatography-mass spectrometry (GC-MS).

Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This compound exerts its antibiotic effect by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3] This inhibition disrupts a crucial step in cellular energy metabolism.

The mechanism of inhibition involves the covalent modification of a specific cysteine residue (Cys-149) in the active site of GAPDH.[3] The electrophilic spiro-epoxide ring of this compound is susceptible to nucleophilic attack by the sulfhydryl group of the cysteine residue. This results in the opening of the epoxide ring and the formation of a stable covalent bond between the enzyme and the inhibitor, leading to irreversible inactivation of GAPDH.

GAPDH_Inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by this compound G3P Glyceraldehyde-3-Phosphate DPG 1,3-Bisphosphoglycerate GAPDH GAPDH (Active) G3P->GAPDH Substrate GAPDH->DPG Catalysis GAPDH_inactive GAPDH (Inactive) (Cys-149 Alkylated) GAPDH->GAPDH_inactive Covalent Modification PL This compound PL->GAPDH Nucleophilic Attack by Cys-149

Caption: Inhibition of GAPDH by this compound.

This guide provides a foundational understanding of the chemical structure, stereochemistry, and biological activity of this compound. Further research into its complex biosynthesis and mechanism of action will continue to be of great interest to the scientific community.

References

Pentalenolactone's Mechanism of Action on GAPDH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalenolactone (PL), a sesquiterpenoid antibiotic, is a potent and specific inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Its mechanism of action involves the time-dependent, irreversible covalent modification of a critical cysteine residue within the enzyme's active site. This targeted inhibition disrupts glycolysis, a metabolic pathway often upregulated in cancer cells, making this compound and its analogs compounds of interest in drug development. This technical guide provides a comprehensive overview of the molecular mechanism, kinetic parameters of inhibition, detailed experimental protocols for studying this interaction, and the resulting cellular effects.

Introduction

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate. Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis and DNA repair. The heightened reliance of many cancer cells on glycolysis, known as the Warburg effect, positions GAPDH as a compelling target for anticancer therapies.

This compound, produced by several Streptomyces species, has been identified as a specific, irreversible inhibitor of GAPDH.[1][2] Understanding the precise mechanism of this inhibition is crucial for the rational design of novel therapeutics targeting GAPDH.

Molecular Mechanism of Action

This compound exerts its inhibitory effect through a covalent modification of the catalytically active cysteine residue, Cys-149, in the active site of GAPDH.[3] This interaction proceeds via a two-step mechanism:

  • Reversible Binding: this compound initially forms a reversible, non-covalent complex with the enzyme.

  • Irreversible Covalent Modification: This is followed by an irreversible nucleophilic attack from the thiolate group of Cys-149 on the electrophilic epoxide ring of this compound. This results in the formation of a stable covalent adduct, leading to the inactivation of the enzyme.[3]

The presence of the substrate, glyceraldehyde-3-phosphate (G-3-P), offers protection against inactivation by this compound, suggesting competitive binding at the active site.[1] Conversely, the presence of the cofactor NAD+ has been shown to stimulate the inactivation, likely by inducing a conformational change in the enzyme that increases its affinity for the inhibitor.[1]

Quantitative Data on GAPDH Inhibition

The inhibitory potency of this compound and its derivatives has been characterized through kinetic studies. The following tables summarize the available quantitative data.

CompoundEnzyme SourceInhibition TypeKinetic ParametersReference
This compoundRabbit Muscle GAPDHIrreversible, Competitive with G-3-P, Uncompetitive with NAD+Biphasic inactivation kinetics (fast and slow phases)[1]
This compound Methyl EsterRabbit Muscle GAPDHIrreversibleSlower inactivation rate and higher KI than this compound[1]

Note: Specific values for KI and inactivation rate constants (kinact) are detailed in the full-text publications and are essential for a complete quantitative comparison.

Experimental Protocols

GAPDH Activity Assay (Colorimetric)

This protocol outlines a general method for measuring GAPDH activity, which is essential for determining the extent of inhibition by this compound.

Materials:

  • GAPDH enzyme

  • GAPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Glyceraldehyde-3-phosphate (G3P), substrate

  • NAD+, cofactor

  • Developer solution (containing a tetrazolium salt, e.g., WST-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mix containing GAPDH Assay Buffer, NAD+, and the developer solution.

  • Add the reaction mix to the wells of a 96-well plate.

  • To initiate the reaction, add the substrate (G3P) to the wells.

  • For inhibitor studies, pre-incubate the enzyme with this compound for various time points before adding the substrate.

  • Measure the absorbance at 450 nm in a kinetic mode at 37°C for 30-60 minutes.

  • The rate of increase in absorbance is proportional to the GAPDH activity.

Identification of the this compound Adduction Site

This protocol describes the general workflow to identify the specific amino acid residue modified by this compound.

Materials:

  • Purified GAPDH

  • This compound (or a labeled analog, e.g., tritiated tetrahydrothis compound)

  • Denaturing and reducing agents (e.g., urea, DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin

  • Reverse-phase HPLC system

  • Mass spectrometer or amino acid sequencer

Procedure:

  • Incubate GAPDH with an excess of this compound to ensure complete inactivation.

  • Denature, reduce, and alkylate the modified GAPDH to unfold the protein and cap any free cysteine residues.

  • Digest the protein into smaller peptides using trypsin.

  • Separate the resulting peptide mixture using reverse-phase HPLC.

  • If a labeled this compound analog was used, identify the radioactive peptide fraction.

  • Analyze the purified, modified peptide by mass spectrometry to determine its mass and sequence, and to pinpoint the exact site of this compound adduction.[3]

Cellular Glycolysis Assay (Seahorse XF Analyzer)

This protocol provides a method to assess the effect of this compound on the glycolytic activity of live cells.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-deoxyglucose)

  • Cultured cells of interest

  • This compound

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Perform a Seahorse XF Glycolysis Stress Test by sequentially injecting glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).

  • The Seahorse analyzer measures the extracellular acidification rate (ECAR), which is an indicator of lactate (B86563) production and thus glycolytic activity.

  • Analyze the data to determine the effect of this compound on basal glycolysis, glycolytic capacity, and glycolytic reserve.

Visualizations

Signaling Pathway of GAPDH Inhibition

GAPDH_Inhibition_Pathway PL This compound Reversible_Complex Reversible E-I Complex PL->Reversible_Complex Reversible binding GAPDH_Active Active GAPDH (Cys-149-SH) GAPDH_Active->Reversible_Complex Inactive_Adduct Inactive Covalent Adduct (Cys-149-S-PL) Reversible_Complex->Inactive_Adduct Irreversible covalent modification G3P Glyceraldehyde-3-Phosphate G3P->GAPDH_Active Competitive substrate NAD NAD+ NAD->GAPDH_Active Stimulates inactivation

Caption: Covalent modification of GAPDH by this compound.

Experimental Workflow for Identifying the Adduction Site

Adduction_Site_Workflow cluster_prep Sample Preparation cluster_analysis Analysis GAPDH_PL 1. Inactivate GAPDH with this compound Denature 2. Denature, Reduce, and Alkylate GAPDH_PL->Denature Digest 3. Tryptic Digestion Denature->Digest HPLC 4. RP-HPLC Separation Digest->HPLC Identify_Peptide 5. Identify Modified Peptide HPLC->Identify_Peptide MS_Seq 6. Mass Spectrometry / Sequencing Identify_Peptide->MS_Seq Adduction_Site Identification of Cys-149 as the Adduction Site MS_Seq->Adduction_Site

Caption: Workflow for identifying the this compound adduction site on GAPDH.

Impact of this compound on Glycolysis

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP G3P / DHAP F16BP->G3P_DHAP GAPDH GAPDH G3P_DHAP->GAPDH BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate Lactate Lactate Pyruvate->Lactate GAPDH->BPG PL This compound PL->Inhibition Inhibition->GAPDH

Caption: this compound inhibits glycolysis by targeting GAPDH.

Conclusion

This compound serves as a valuable chemical probe for studying the function of GAPDH and as a lead compound for the development of novel therapeutics. Its specific and irreversible mechanism of action on Cys-149 of GAPDH effectively shuts down the glycolytic pathway, a critical energy source for many pathogenic cells, including cancer cells. The detailed protocols and mechanistic understanding presented in this guide provide a foundation for further research into the therapeutic potential of this compound and its derivatives. Future work should focus on obtaining more extensive quantitative kinetic data for a wider range of analogs and on elucidating the structural basis of the this compound-GAPDH interaction through crystallographic studies.

References

The Production of Pentalenolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the microorganisms, culture conditions, and biosynthetic pathways involved in the production of the sesquiterpenoid antibiotic, pentalenolactone.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the production of this compound, a bioactive compound with antibiotic properties. This compound is a sesquiterpenoid antibiotic that has been isolated from over 30 species of Streptomyces.[1] It is active against a range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1] The mechanism of action involves the irreversible inactivation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] This document details the specific microorganisms known to produce this compound, their optimal culture conditions, the intricate biosynthetic pathway, and relevant experimental protocols.

This compound-Producing Microorganisms

This compound is primarily produced by various species of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites.[2] The following species have been identified as producers of this compound and its derivatives:

  • Streptomyces avermitilis[1][3][4]

  • Streptomyces arenae[5][6]

  • Streptomyces exfoliatus (including strain UC5319)[2][7][8]

  • Streptomyces sp. NRRL S-4[9][10]

  • Streptomyces omiyaensis[11]

  • Streptomyces albofaciens[11]

  • Streptomyces viridifaciens[11]

  • Streptomyces UC5319[1][4][7]

Culture Conditions for this compound Production

The production of this compound, like many secondary metabolites in Streptomyces, is highly dependent on specific culture conditions. Factors such as media composition, pH, temperature, and aeration play a crucial role in optimizing yield.

Media Composition

Various media have been utilized for the cultivation of Streptomyces species for this compound production. The choice of medium can significantly influence the growth of the microorganism and the synthesis of the target compound.

StrainMediumCompositionReference
Streptomyces sp. NRRL S-4Fermentation MediumSoybean flour (10 g/L), Glucose (10 g/L), Soluble starch (15 g/L), Yeast extract (5 g/L), NaCl (5 g/L), CaCO3 (3 g/L), pH 7.0[9]
Streptomyces avermitilisVegetative MediumGlucose (0.5 g), Soy flour (1.5 g) in 20 mL[4]
Streptomyces exfoliatusGYM Streptomyces MediumGlucose (4.0 g/L), Yeast extract (4.0 g/L), Malt extract (10.0 g/L), CaCO3 (2.0 g/L), Agar (18.0 g/L)[8]
General StreptomycesBasal MediumGlucose (10.0 g/L), Soybean meal (10.0 g/L), NaCl (10.0 g/L), CaCO3 (2.0 g/L)[12]
Fermentation Parameters

Optimal physical parameters are critical for maximizing this compound production. These parameters influence microbial growth and enzyme activity.

ParameterOptimal Range/ValueNotesReference
Temperature 28-30°CMesophilic growth range for most producing Streptomyces species.[8][9][12][13]
pH 7.0 - 7.5Neutral pH is generally optimal for growth and production.[9][13]
Incubation Time 7-8 daysProduction of secondary metabolites typically occurs in the stationary phase of growth.[9][12][13]
Aeration 130-200 rpmAdequate aeration is necessary for these aerobic bacteria.[12]

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with the cyclization of farnesyl diphosphate (B83284) (FPP).[4] The pathway involves a series of oxidation, hydroxylation, and rearrangement reactions catalyzed by a suite of enzymes encoded by a dedicated gene cluster.

The committed step is the cyclization of FPP to the parent hydrocarbon, pentalenene (B1246303), catalyzed by pentalenene synthase.[4] This is followed by a series of oxidative modifications to form various intermediates, such as 1-deoxypentalenic acid, this compound D, E, and F, ultimately leading to the formation of this compound.[1][14]

This compound Biosynthesis Pathway FPP Farnesyl Diphosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene PtlA (Pentalenene Synthase) Deoxypentalenic_acid 1-Deoxypentalenic Acid Pentalenene->Deoxypentalenic_acid PtlI (CYP450) Hydroxy_deoxypentalenic_acid 1-Deoxy-11β-hydroxypentalenic Acid Deoxypentalenic_acid->Hydroxy_deoxypentalenic_acid PtlH (Dioxygenase) Oxo_deoxypentalenic_acid 1-Deoxy-11-oxopentalenic Acid Hydroxy_deoxypentalenic_acid->Oxo_deoxypentalenic_acid PtlF (Dehydrogenase) PL_D This compound D Oxo_deoxypentalenic_acid->PL_D PenE/PntE (Baeyer-Villiger Monooxygenase) PL_F This compound F PL_D->PL_F PenD/PntD This compound This compound PL_F->this compound PenM/PntM (CYP450)

Fig. 1: Simplified biosynthetic pathway of this compound.
Key Enzymes and Quantitative Data

Several enzymes in the this compound biosynthetic pathway have been characterized, and their kinetic parameters have been determined. This data is crucial for understanding the efficiency of the pathway and for potential bioengineering efforts.

EnzymeGeneOrganismSubstrateKm (µM)kcat (s-1 or min-1)KD (µM)Reference
PtlF ptlFS. avermitilis1-Deoxy-11β-hydroxypentalenic Acid6.5 ± 1.50.65 ± 0.03 s-1-[1]
PtlF ptlFS. avermitilisNAD+25 ± 3--[1]
PtlH ptlHS. avermitilis1-Deoxypentalenic Acid570 ± 1904.2 ± 0.6 s-1-[14][15]
PtlI ptlIS. avermitilisPentalenene--1.44 ± 0.14[3]
PenM penMS. exfoliatusThis compound F340 ± 10010.5 ± 1.7 min-1153 ± 14[7]
PntM pntMS. arenaeThis compound F430 ± 1008.8 ± 0.9 min-1126 ± 11[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and characterization of this compound and its biosynthetic enzymes.

Cultivation and Fermentation

Cultivation and Fermentation Workflow Inoculation Inoculate seed culture medium with Streptomyces spores Seed_Culture Incubate seed culture (e.g., 28°C, 200 rpm, 2-3 days) Inoculation->Seed_Culture Production_Culture Inoculate production medium with seed culture Seed_Culture->Production_Culture Fermentation Incubate production culture under optimal conditions (e.g., 28°C, 200 rpm, 7-8 days) Production_Culture->Fermentation Harvest Harvest culture broth by centrifugation Fermentation->Harvest Enzyme Characterization Workflow PCR Amplify target gene (e.g., ptlF) by PCR from genomic DNA Cloning Clone PCR product into an expression vector (e.g., pET28e) PCR->Cloning Transformation Transform E. coli (e.g., BL21(DE3)) with the expression construct Cloning->Transformation Expression Induce protein expression with IPTG at low temperature (e.g., 18°C) Transformation->Expression Purification Purify the His-tagged protein using Ni-NTA chromatography Expression->Purification Assay Perform enzyme assays to determine kinetic parameters Purification->Assay

References

A Technical Guide to the Spectroscopic Identification of Pentalenolactone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data and experimental protocols crucial for the identification and characterization of pentalenolactone-type sesquiterpenoids. Pentalenolactones are a class of bioactive natural products, primarily isolated from Streptomyces species, known for their antimicrobial properties. Accurate structural elucidation is paramount for further research and development. This document focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in this process.

Spectroscopic Data Presentation

The structural identification of novel natural products relies on the careful analysis and comparison of spectroscopic data with that of known compounds. Presented below are the ¹H NMR, ¹³C NMR, and HRESIMS data for two recently isolated this compound analogs: 1-deoxy-8α-hydroxypentalenic acid (1) and 1-deoxy-9β-hydroxy-11-oxopentalenic acid (2), which serve as exemplary datasets for this class of compounds.[1]

Table 1: ¹H NMR Spectroscopic Data (600 MHz, CD₃OD) for this compound Analogs 1 and 2 [1]

Position1-deoxy-8α-hydroxypentalenic acid (1) δн (mult., J in Hz)1-deoxy-9β-hydroxy-11-oxopentalenic acid (2) δн (mult., J in Hz)
22.45, m2.59, m
32.21, m2.26, m
1.83, m1.95, m
1.57, m1.68, m
1.63, m1.75, m
1.45, m1.55, m
76.41, s6.55, s
84.31, d (7.8)-
9-4.45, d (8.4)
102.65, m2.80, m
113.85, m-
121.15, d (7.2)1.25, d (7.2)
141.05, s1.10, s
150.95, s1.00, s

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CD₃OD) for this compound Analogs 1 and 2 [1]

Position1-deoxy-8α-hydroxypentalenic acid (1) δc, type1-deoxy-9β-hydroxy-11-oxopentalenic acid (2) δc, type
154.1, C55.2, C
241.2, CH42.1, CH
335.1, CH36.0, CH
429.5, CH₂30.4, CH₂
531.8, CH₂32.7, CH₂
6140.1, C141.2, C
7148.0, CH149.1, CH
880.5, CH50.1, C
952.3, C82.3, CH
1045.6, CH46.5, CH
1175.4, CH217.1, C
1215.2, CH₃16.1, CH₃
13175.3, C176.2, C
1425.8, CH₃26.7, CH₃
1522.4, CH₃23.3, CH₃

Table 3: HRESIMS Data for this compound Analogs 1 and 2 [1]

CompoundMolecular FormulaIonCalculated m/zFound m/z
1-deoxy-8α-hydroxypentalenic acid (1)C₁₅H₂₂O₃[M − H]⁻249.1485249.1489
1-deoxy-9β-hydroxy-11-oxopentalenic acid (2)C₁₅H₂₀O₄[M − H]⁻263.1278263.1282

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring 1D and 2D NMR data for this compound analogs.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the purified this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃)). The choice of solvent is critical and should be based on the sample's solubility.

    • Transfer the solution to a standard 5 mm NMR tube. Ensure the final volume is sufficient to cover the detection range of the NMR coil (typically 0.5-0.6 mL).

  • Instrumentation and Data Acquisition:

    • NMR data can be acquired on a high-field spectrometer, such as a Bruker Avance 600 MHz instrument.[1]

    • The spectrometer should be equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for small sample quantities.

    • Acquire standard 1D spectra: ¹H NMR and ¹³C NMR (with proton decoupling).

    • Chemical shifts are typically referenced to the residual solvent signal (e.g., CD₃OD at δн 3.31 and δc 49.0) as an internal standard.[1]

    • To aid in structural elucidation, acquire a suite of 2D NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

2.2 High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is essential for determining the elemental composition of a molecule with high accuracy.

  • Sample Preparation:

    • Prepare a dilute solution of the purified sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

    • The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • Instrumentation and Data Acquisition:

    • HRESIMS data can be acquired on a time-of-flight (TOF) mass spectrometer, such as an Agilent 6224 TOF LC-MS, equipped with an electrospray ionization (ESI) source.[1]

    • The analysis can be performed in either positive or negative ion mode, depending on the analyte's ability to be protonated [M+H]⁺, form adducts [M+Na]⁺, or be deprotonated [M-H]⁻. For pentalenolactones, which contain carboxylic acid or hydroxyl groups, negative ion mode is often effective.[1]

    • The instrument is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm).

    • The data acquired provides a highly accurate mass measurement, which is used to calculate the molecular formula of the compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the identification and structural elucidation of a novel natural product like this compound, from initial isolation to final structure confirmation.

Natural_Product_Identification_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_confirmation Confirmation A Crude Extract (e.g., from Streptomyces sp.) B Chromatographic Fractionation (e.g., Column, HPLC) A->B Separation C Pure Compound B->C Purification D HRESIMS Analysis C->D E 1D NMR (¹H, ¹³C) C->E F 2D NMR (COSY, HSQC, HMBC) C->F G Determine Molecular Formula D->G H Identify Functional Groups & Carbon Skeleton Fragments E->H F->H I Assemble Planar Structure G->I H->I J Determine Stereochemistry (NOESY, ECD) I->J K Proposed Structure J->K L Database Comparison & Literature Review K->L M Final Structure Confirmation L->M

Caption: Workflow for Natural Product Identification.

References

Pentalenolactone: A Technical Guide to its Antibiotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalenolactone, a sesquiterpenoid natural product isolated from various Streptomyces species, has demonstrated significant antibiotic properties. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, antibacterial spectrum, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.

Introduction

This compound is a member of the this compound family of metabolites, first isolated in the mid-1950s.[1] These compounds are known for their broad biological activities, including antibacterial, antifungal, and antiprotozoal effects.[1][2] The unique chemical structure of this compound, featuring a tricyclic framework with an electrophilic epoxide, is crucial for its biological function.[3] This guide will delve into the technical details of its antibiotic activity, providing quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Mechanism of Action: Inhibition of a Key Glycolytic Enzyme

The primary mechanism of this compound's antibiotic activity is the irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway.[1][4][5]

Covalent Modification of GAPDH

This compound acts as a covalent, competitive inhibitor of GAPDH.[1][4] The electrophilic epoxylactone moiety of the molecule is subject to nucleophilic attack by the active site cysteine residue (Cys149) of GAPDH.[1][5] This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.[4][5] The substrate, glyceraldehyde-3-phosphate, can protect the enzyme from inactivation, while the presence of NAD+ enhances the affinity of the enzyme for the inhibitor.[4]

Disruption of Glycolysis

By inhibiting GAPDH, this compound effectively blocks the glycolytic pathway, a central metabolic route for energy production in most organisms. This disruption of cellular metabolism is the ultimate cause of its antibiotic effect. The inhibition of this essential enzyme explains the broad spectrum of activity observed for this compound.

Resistance Mechanisms

Bacterial resistance to this compound arises from mutations in the gapA gene, which encodes for GAPDH.[1] These mutations, such as the T175S substitution in E. coli, result in a GAPDH enzyme that is no longer sensitive to inhibition by this compound.[1] Interestingly, some this compound-producing Streptomyces species possess a naturally resistant isoform of GAPDH, which is expressed during the production of the antibiotic, providing a self-resistance mechanism.[6]

Quantitative Data: Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its analogs against various bacterial strains.

CompoundBacterial StrainATCC NumberMIC (µg/mL)Reference
This compoundEscherichia coliDH5α50[1]
1-deoxy-8α-hydroxypentalenic acidEscherichia coli2592232[3]
1-deoxy-9β-hydroxy-11-oxopentalenic acidEscherichia coli2592216[3]
1-deoxy-8α-hydroxypentalenic acidStaphylococcus aureus2592316[3]
1-deoxy-9β-hydroxy-11-oxopentalenic acidStaphylococcus aureus2592316[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its analogs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (this compound or analog) stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

    • Include a growth control well (CAMHB without the test compound) and a sterility control well (uninoculated CAMHB).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the test compound dilutions and the growth control well. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay

This spectrophotometric assay measures the activity of GAPDH by monitoring the reduction of NAD+ to NADH.

Materials:

  • Purified GAPDH enzyme

  • Glyceraldehyde-3-phosphate (GAP) substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • This compound (inhibitor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 2 mM EDTA)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of GAPDH, GAP, and NAD+ in the assay buffer.

  • Assay Setup:

    • In a cuvette or a 96-well UV-transparent plate, prepare the following reaction mixtures:

      • Control Reaction: Assay buffer, GAPDH, and NAD+.

      • Inhibitor Reaction: Assay buffer, GAPDH, NAD+, and varying concentrations of this compound.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate (GAP) to all reaction mixtures.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Record the absorbance at regular time intervals for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each reaction.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Signaling Pathway: Inhibition of Glycolysis

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate ... GAPDH_node GAPDH This compound This compound This compound->GAPDH_node Inhibits

Caption: this compound's inhibition of GAPDH in the glycolytic pathway.

Experimental Workflow: Antibiotic Activity and Mechanism of Action

Experimental_Workflow cluster_screening Primary Screening cluster_moa Mechanism of Action Studies cluster_characterization Further Characterization start Isolation of this compound from Streptomyces sp. mic_screening MIC Determination (Broth Microdilution) start->mic_screening gapdh_assay GAPDH Inhibition Assay mic_screening->gapdh_assay Active Compound resistance_studies Selection and Sequencing of Resistant Mutants mic_screening->resistance_studies spectrum_analysis Broad-Spectrum MIC Testing gapdh_assay->spectrum_analysis cytotoxicity_assay Cytotoxicity Assays gapdh_assay->cytotoxicity_assay

Caption: Workflow for assessing this compound's antibiotic activity.

Conclusion

This compound represents a promising natural product with potent antibiotic activity. Its well-defined mechanism of action, involving the irreversible inhibition of the essential metabolic enzyme GAPDH, makes it an interesting candidate for further drug development efforts. This technical guide has provided a comprehensive overview of its biological activity, supported by quantitative data and detailed experimental protocols. The provided visualizations of its mechanism and experimental workflow aim to facilitate a deeper understanding for researchers in the field. Further studies to explore its full antibacterial spectrum and to optimize its therapeutic potential are warranted.

References

Pentalenolactone Gene Cluster Organization in Streptomyces avermitilis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pentalenolactone gene cluster in Streptomyces avermitilis. Pentalenolactones are a family of sesquiterpenoid antibiotics with a range of biological activities. Understanding the genetic organization and biosynthetic pathway of these compounds is crucial for their potential development as therapeutic agents. This document details the genes and enzymes involved, their quantitative characteristics, the experimental protocols used for their characterization, and visual representations of the biosynthetic and regulatory pathways.

This compound Gene Cluster in Streptomyces avermitilis

The this compound biosynthetic gene cluster in Streptomyces avermitilis is a 13.4 kb region of the chromosome containing 13 unidirectionally transcribed open reading frames (ORFs), spanning from SAV2990 to SAV3002.[1][2][3][4] This cluster encodes the enzymes necessary for the synthesis of this compound precursors, as well as proteins responsible for self-resistance and potentially regulation.

Gene Organization and Function

The table below summarizes the genes within the this compound cluster and their proposed or confirmed functions.

GeneSAV NumberProposed/Confirmed FunctionQuantitative Data
gap1SAV2990This compound-insensitive glyceraldehyde-3-phosphate dehydrogenase (Resistance)-
ptlHSAV29911-deoxypentalenic acid 11β-hydroxylasekcat: 4.2 ± 0.6 s-1, Km (for 1-deoxypentalenic acid): 0.57 ± 0.19 mM[5]
ptlGSAV2992Putative transmembrane efflux protein-
ptlFSAV29931-deoxy-11β-hydroxypentalenic acid dehydrogenasekcat: 0.65 ± 0.03 s-1, Km (for 1-deoxy-11β-hydroxypentalenic acid): 6.5 ± 1.5 µM, Km (for NAD+): 25 ± 3 µM[6]
ptlESAV2994Putative Baeyer-Villiger monooxygenase-
ptlDSAV2995Putative dioxygenase-
ptlCSAV2996Hypothetical protein-
ptlBSAV2997Farnesyl diphosphate (B83284) synthase-
ptlASAV2998Pentalenene (B1246303) synthaseEncodes a 336-amino acid protein[2]
ptlISAV2999Pentalenene C13 hydroxylase (Cytochrome P450 CYP183A1)Subunit MD: ~52 kDa; kcat: 0.503 ± 0.006 min-1, Km (for pentalenene): 3.33 ± 0.62 µM[1]
sav3000SAV3000Putative AraC-family transcriptional regulator-
sav3001SAV3001Putative lyase-
sav3002SAV3002Hypothetical protein-

In addition to the gene cluster, an unlinked gene, sav7469, encodes a cytochrome P450 (CYP105D7) responsible for the conversion of 1-deoxypentalenic acid to the shunt metabolite pentalenic acid.[7]

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (FPP) and proceeds through a series of oxidative modifications to yield the final lactone product. While S. avermitilis produces precursors and shunt metabolites, the complete pathway to this compound has been elucidated through the characterization of the individual enzymes.

This compound Biosynthetic Pathway FPP Farnesyl Diphosphate Pentalenene Pentalenene FPP->Pentalenene PtlA (SAV2998) Pentalen_13_ol Pentalen-13-ol Pentalenene->Pentalen_13_ol PtlI (SAV2999) Pentalen_13_al Pentalen-13-al Pentalen_13_ol->Pentalen_13_al PtlI (SAV2999) Deoxypentalenic_acid 1-Deoxypentalenic acid Pentalen_13_al->Deoxypentalenic_acid Unidentified Aldehyde Dehydrogenase Hydroxy_deoxypentalenic_acid 11-β-hydroxy-1-deoxypentalenic acid Deoxypentalenic_acid->Hydroxy_deoxypentalenic_acid PtlH (SAV2991) Pentalenic_acid Pentalenic acid (Shunt Product) Deoxypentalenic_acid->Pentalenic_acid SAV7469 (CYP105D7) Oxo_deoxypentalenic_acid 1-deoxy-11-oxopentalenic acid Hydroxy_deoxypentalenic_acid->Oxo_deoxypentalenic_acid PtlF (SAV2993) Neopentalenolactone_D Neothis compound D Oxo_deoxypentalenic_acid->Neopentalenolactone_D PtlE (SAV2994)

Biosynthetic pathway of this compound precursors in S. avermitilis.

Regulatory Mechanism

The regulation of the this compound gene cluster in Streptomyces is thought to involve a pathway-specific transcriptional regulator. A putative AraC-family transcriptional regulator (SAV3000) is encoded within the cluster. In other this compound-producing Streptomyces species, a MarR-family transcriptional regulator has been shown to act as a positive regulator of biosynthesis.

Regulatory Cascade of this compound Biosynthesis Regulator SAV3000 (AraC-family regulator) Gene_cluster This compound Gene Cluster (SAV2990-SAV3002) Regulator->Gene_cluster Positive Regulation Biosynthesis This compound Biosynthesis Gene_cluster->Biosynthesis

Proposed regulatory control of the this compound gene cluster.

Experimental Protocols

The characterization of the this compound gene cluster has relied on a combination of molecular genetics, heterologous expression, and enzymatic assays.

Gene Deletion in Streptomyces avermitilis

Deletion of the entire this compound gene cluster can be achieved through homologous recombination. A typical protocol involves:

  • Construction of a deletion cassette: A cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene cluster is constructed.

  • Transformation: The deletion cassette is introduced into S. avermitilis protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or by conjugation from an E. coli donor strain.

  • Selection of mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover events, resulting in the replacement of the gene cluster with the resistance cassette, are identified by screening for the desired antibiotic resistance and loss of a vector-borne marker.

  • Verification: Gene deletion is confirmed by PCR analysis and Southern blotting.

Heterologous Expression of this compound Biosynthetic Genes in E. coli

The function of individual genes in the this compound cluster is often determined by heterologous expression in a host such as Escherichia coli.

  • Cloning: The gene of interest is amplified by PCR from S. avermitilis genomic DNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: The culture is grown to a suitable optical density, and protein expression is induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • Protein Purification: Cells are harvested, lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Enzymatic Assays

The activity of pentalenene synthase is typically assayed by monitoring the conversion of farnesyl diphosphate (FPP) to pentalenene.

  • Reaction Mixture: A typical reaction mixture contains purified PtlA enzyme, FPP, and a buffer containing MgCl2.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Extraction: The reaction is quenched, and the product, pentalenene, is extracted with an organic solvent (e.g., pentane (B18724) or hexane).

  • Analysis: The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

The activity of the Fe(II)/α-ketoglutarate-dependent hydroxylase PtlH is determined by monitoring the hydroxylation of 1-deoxypentalenic acid.[5]

  • Reaction Mixture: The assay mixture contains purified PtlH, 1-deoxypentalenic acid, Fe(II), α-ketoglutarate, and a suitable buffer.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature.

  • Quenching and Extraction: The reaction is stopped, and the product is extracted with an organic solvent.

  • Analysis: The product, 11-β-hydroxy-1-deoxypentalenic acid, is often derivatized (e.g., by methylation) and analyzed by GC-MS.

The NAD+-dependent dehydrogenase activity of PtlF is measured by monitoring the oxidation of 1-deoxy-11β-hydroxypentalenic acid.[6]

  • Reaction Mixture: The reaction contains purified PtlF, 1-deoxy-11β-hydroxypentalenic acid, and NAD+ in a suitable buffer.

  • Spectrophotometric Monitoring: The reaction can be monitored spectrophotometrically by following the increase in absorbance at 340 nm due to the formation of NADH.

  • Product Analysis: Alternatively, the reaction can be quenched, the product extracted, and analyzed by GC-MS.

The activity of the cytochrome P450 enzyme PtlI is assayed by monitoring the oxidation of pentalenene.[1]

  • Reaction Mixture: A reconstituted system containing purified PtlI, a suitable reductase partner (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase), pentalenene, and an NADPH-generating system is used.

  • Incubation: The reaction is carried out at an optimal temperature with shaking.

  • Extraction and Analysis: The products, pentalen-13-ol and pentalen-13-al, are extracted with an organic solvent and analyzed by GC-MS.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a this compound biosynthetic gene.

Experimental Workflow cluster_0 Gene Identification and Cloning cluster_1 Protein Expression and Purification cluster_2 Functional Characterization PCR PCR Amplification of Gene from S. avermitilis gDNA Cloning Cloning into E. coli Expression Vector PCR->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Affinity Chromatography Purification Expression->Purification Enzyme_Assay Enzymatic Assay with Putative Substrate Purification->Enzyme_Assay Product_Analysis Product Identification (e.g., GC-MS, NMR) Enzyme_Assay->Product_Analysis

Workflow for the functional characterization of a this compound biosynthetic enzyme.

References

Pentalenolactone as a Competitive and Irreversible Inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalenolactone, a sesquiterpenoid antibiotic isolated from several Streptomyces species, has been identified as a potent inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as both a competitive and an irreversible inhibitor of GAPDH. The guide summarizes the available kinetic data, details key experimental protocols for studying this interaction, and presents visualizations of the inhibitory mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in biochemistry, cancer biology, and drug development interested in the therapeutic potential of targeting glycolysis.

Introduction to Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase is a key enzyme in the glycolytic pathway, catalyzing the sixth step: the conversion of glyceraldehyde-3-phosphate (G-3-P) to 1,3-bisphosphoglycerate. This reaction is a critical energy-yielding step in glycolysis. Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including transcription, apoptosis, and membrane trafficking. Its overexpression in many cancer cells, coupled with the reliance of tumors on glycolysis for energy production (the Warburg effect), makes GAPDH an attractive target for anticancer drug development.

This compound: A Dual-Action Inhibitor of GAPDH

This compound exerts its inhibitory effect on GAPDH through a sophisticated, dual mechanism of action. It acts as a competitive inhibitor with respect to the substrate glyceraldehyde-3-phosphate (G-3-P) and as an uncompetitive inhibitor with respect to the co-substrate NAD+.[1] Furthermore, this compound is an irreversible inhibitor that covalently modifies a critical cysteine residue (Cys-149) in the active site of GAPDH.[2]

Competitive and Uncompetitive Inhibition

The initial interaction of this compound with GAPDH is a reversible binding event. This compound competes with the substrate G-3-P for binding to the active site of the enzyme.[1] This competitive inhibition increases the apparent Michaelis constant (Km) for G-3-P without affecting the maximum reaction velocity (Vmax). In contrast, with respect to the co-substrate NAD+, this compound exhibits uncompetitive inhibition, binding to the enzyme-NAD+ complex.[1]

Irreversible Covalent Modification

Following the initial binding, this compound irreversibly inactivates GAPDH through the alkylation of the active site cysteine residue, Cys-149.[2] This covalent modification permanently blocks the catalytic activity of the enzyme. The kinetics of this inactivation are time-dependent and biphasic, suggesting a multi-step process.[1]

Quantitative Data on this compound Inhibition

ParameterValueCell Types/ConditionsReference
Inhibitory Concentration for Glycolysis 18-90 µMErythrocytes (rat), Ehrlich-ascites tumor cells (mouse), Plasmodium vinckei-infected erythrocytes (mouse), Hepatocytes (rat)[3]
Inhibitory Concentration for Growth (in vitro) 1.5 µg/mLBloodstream trypanosomes[4]
Comparative Potency This compound is more potent than this compound methyl ester (qualitative)Rabbit muscle GAPDH[1]

Signaling Pathways and Experimental Workflows

Mechanism of this compound Inhibition of GAPDH

The following diagram illustrates the dual mechanism of this compound's interaction with GAPDH, showing both the competitive binding and the subsequent irreversible covalent modification.

G cluster_0 Competitive Inhibition (Reversible) cluster_1 Irreversible Inhibition E GAPDH (Enzyme) ES GAPDH-G-3-P Complex E->ES Binds Substrate EI GAPDH-Pentalenolactone (Reversible Complex) E->EI S G-3-P (Substrate) ES->E Releases Substrate P Product ES->P Catalysis I This compound EI->E EI_irr GAPDH-Pentalenolactone (Covalent Adduct) EI->EI_irr Covalent Modification of Cys-149

Mechanism of GAPDH inhibition by this compound.
Experimental Workflow for Characterizing an Enzyme Inhibitor

The following diagram outlines a typical experimental workflow for the characterization of a novel enzyme inhibitor like this compound.

G start Start: Hypothesis (Compound X inhibits Enzyme Y) assay_dev Develop & Optimize Enzyme Activity Assay start->assay_dev ic50 Determine IC50 (Dose-Response Curve) assay_dev->ic50 kinetics Enzyme Kinetic Studies (Vary Substrate & Inhibitor) ic50->kinetics mechanism Determine Mechanism (Competitive, Non-competitive, etc.) kinetics->mechanism reversibility Assess Reversibility (Dialysis, Dilution) mechanism->reversibility covalent Identify Covalent Adduct (Mass Spectrometry) reversibility->covalent If Irreversible cellular Cellular Assays (Cytotoxicity, Target Engagement) reversibility->cellular covalent->cellular end End: Characterized Inhibitor cellular->end

References

The role of the epoxylactone moiety in Pentalenolactone's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalenolactone (PL) is a sesquiterpenoid natural product isolated from various Streptomyces species, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects.[1][2][3][4] Its potent bioactivity is intrinsically linked to its unique chemical architecture, specifically the highly reactive epoxylactone moiety. This functional group acts as an electrophilic warhead, enabling the compound to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This technical guide provides a comprehensive analysis of the epoxylactone moiety's central role in the bioactivity of this compound, detailing its mechanism of action, the consequences of target inhibition, relevant structure-activity relationships, and the experimental protocols used to characterize its function.

Mechanism of Action: Covalent Inactivation of GAPDH

The primary molecular target of this compound is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway.[1][5][6] this compound exerts its effect through a time-dependent, irreversible inhibition of this enzyme.[5][7][8]

The mechanism hinges on the electrophilic nature of the epoxylactone group. The active site of GAPDH contains a highly conserved and nucleophilic cysteine residue, Cys-149.[1][8][9] This residue initiates a nucleophilic attack on the sterically accessible primary carbon (C-10) of the epoxide ring of this compound.[8][9] This attack results in the opening of the strained epoxide ring and the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, effectively alkylating the active site.[1][4][8] This covalent modification permanently inactivates the enzyme.

Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the enzyme's substrate, glyceraldehyde-3-phosphate (G-3-P), and as an uncompetitive inhibitor concerning the cofactor NAD+.[7] The presence of the substrate G-3-P can protect the enzyme from inactivation by this compound, whereas the presence of NAD+ appears to stimulate inactivation by enhancing the enzyme's affinity for the inhibitor.[7]

cluster_0 Inhibition Pathway cluster_1 Glycolytic Pathway PL This compound (with Epoxylactone Moiety) GAPDH_Inactive Inactive GAPDH (Covalently Modified) PL->GAPDH_Inactive Covalent Alkylation of Cys-149 GAPDH_Active Active GAPDH (with nucleophilic Cys-149) GAPDH_Active->GAPDH_Inactive G3P Glyceraldehyde-3-Phosphate (Substrate) G3P->PL Competes for Active Site G3P->GAPDH_Active Binds to Active Site

Figure 1. Covalent inhibition of GAPDH by this compound.

Biological Consequences of GAPDH Inhibition

GAPDH catalyzes a critical step in glycolysis, the metabolic pathway responsible for generating ATP and key metabolic precursors. By irreversibly inhibiting GAPDH, this compound effectively shuts down this central energy-producing pathway. This disruption of cellular metabolism is the root of its potent cytotoxic and antimicrobial effects.

Organisms that are heavily or solely reliant on glycolysis for ATP production are particularly vulnerable. For example, bloodstream forms of the parasite Trypanosoma brucei are killed by low concentrations of this compound because they lack alternative ATP generation pathways.[5] In contrast, the procyclic forms, which can generate ATP through other means, are resistant even to high concentrations of the antibiotic.[5] This targeted disruption of glycolysis underlies this compound's broad activity against various gram-positive and gram-negative bacteria, fungi, and protozoa.[1]

cluster_pathway Glycolysis Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK-1 GAP GAP F16BP->GAP Aldolase BPG BPG GAP->BPG GAPDH PG3 PG3 BPG->PG3 PGK PG2 PG2 PG3->PG2 PGM PEP PEP PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK ATP ATP Pyruvate->ATP Further Metabolism PL This compound PL->Inhibition Inhibition->BPG BLOCKS

Figure 2. this compound's disruption of the glycolytic pathway.

Structure-Activity Relationship (SAR)

The epoxylactone ring is the indispensable pharmacophore of this compound.[2][4] Structure-activity relationship studies confirm that modifications that remove or alter this moiety lead to a significant reduction or complete loss of biological activity.

  • This compound Methyl Ester : This analog also irreversibly inactivates GAPDH, but at a slower rate and with a higher inhibition constant (KI) compared to this compound, indicating a less efficient interaction.[7]

  • Epoxide Ring Opening : Analogs where the epoxide has been opened to form the corresponding diol or chlorohydrin show different activity profiles, generally with reduced potency compared to the parent epoxide form.[10]

  • Analogs Lacking the Epoxylactone : Recently discovered this compound analogs that are biosynthetic precursors and lack the complete epoxylactone structure exhibit only moderate antibacterial activity.[2][4] This finding further underscores the critical contribution of the intact epoxylactone moiety to the high potency of this compound.[2][4]

Table 1: Quantitative Bioactivity Data for this compound and Analogs
CompoundOrganismBioassayResultReference
This compoundTrypanosoma brucei (bloodstream)CytotoxicityLethal Conc: 1.5 µg/mL[5]
This compoundTrypanosoma brucei (procyclic)Growth InhibitionNo inhibition at 75 µg/mL[5]
1-deoxy-8α-hydroxypentalenic acidStaphylococcus aureus ATCC 25923AntibacterialMIC: 16 µg/mL[2][4]
1-deoxy-8α-hydroxypentalenic acidEscherichia coli ATCC 25922AntibacterialMIC: 32 µg/mL[2][4]
1-deoxy-9β-hydroxy-11-oxopentalenic acidStaphylococcus aureus ATCC 25923AntibacterialMIC: 16 µg/mL[2][4]
1-deoxy-9β-hydroxy-11-oxopentalenic acidEscherichia coli ATCC 25922AntibacterialMIC: 16 µg/mL[2][4]
Kanamycin (Control)Staphylococcus aureus ATCC 25923AntibacterialMIC: 4 µg/mL[2][4]
Ampicillin (Control)Staphylococcus aureus ATCC 25923AntibacterialMIC: 2 µg/mL[2][4]

Experimental Protocols

The characterization of this compound's bioactivity relies on robust enzymatic assays. The following is a detailed protocol for a colorimetric GAPDH inhibition assay.

Protocol: Colorimetric GAPDH Activity and Inhibition Assay

Principle: This assay measures the activity of GAPDH by quantifying the production of NADH. In the presence of the substrate (G-3-P) and cofactor (NAD+), GAPDH produces NADH, which then reduces a colorimetric probe (e.g., a tetrazolium salt like WST-1 or MTT).[11] The resulting color change, measured spectrophotometrically at approximately 450 nm, is directly proportional to GAPDH activity. An inhibitor like this compound will reduce the rate of color formation.

Materials:

  • 96-well clear, flat-bottom microplates[11]

  • GAPDH Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.5)[11][12]

  • GAPDH Substrate: Glyceraldehyde-3-phosphate (G-3-P)[11]

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)[11]

  • Colorimetric Probe/Developer Solution (e.g., WST-1)[11][12]

  • Sample: Purified GAPDH enzyme or cell/tissue lysate containing GAPDH[11][13]

  • Inhibitor: this compound stock solution (dissolved in DMSO or other suitable solvent)

  • Lysis Buffer (e.g., RIPA or a buffer with mild detergent, supplemented with protease inhibitors)[11][13]

  • Microplate reader capable of absorbance measurements at ~450 nm[11]

Procedure:

Part A: Sample Preparation (Cell Lysate)

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, scrape, and transfer to a pre-chilled microcentrifuge tube. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.[11][12]

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. Incubate on ice for 10-20 minutes.[12][13]

  • Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble debris.[11][12][13]

  • Supernatant Collection: Carefully transfer the supernatant (cytosolic fraction) to a new pre-chilled tube. This is the sample for the assay.[11]

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization of GAPDH activity.[11]

Part B: GAPDH Inhibition Assay

  • Assay Plate Setup: Prepare wells in a 96-well plate for each condition (in duplicate or triplicate).[13]

    • Blank (No Enzyme): 50 µL Assay Buffer.

    • Positive Control (No Inhibitor): 50 µL of cell lysate or purified enzyme diluted in Assay Buffer.

    • Inhibitor Wells: 50 µL of cell lysate/enzyme pre-incubated with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.

    • Vehicle Control: 50 µL of cell lysate/enzyme pre-incubated with the same concentration of solvent (e.g., DMSO) used for the inhibitor.

  • Reaction Mix Preparation: Prepare a master reaction mix containing Assay Buffer, GAPDH Substrate (G-3-P), NAD+, and the Colorimetric Probe.[12][13] The exact concentrations should be optimized based on the enzyme source and probe manufacturer's instructions.

  • Initiate Reaction: Add 50 µL of the Reaction Mix to all wells to start the reaction. Mix gently.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 450 nm every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_prep Sample Preparation cluster_assay Assay Protocol Harvest 1. Harvest & Wash Cells Lyse 2. Lyse Cells (Ice-cold Lysis Buffer) Harvest->Lyse Centrifuge 3. Centrifuge (10,000 x g, 4°C) Lyse->Centrifuge Collect 4. Collect Supernatant (Cytosolic Lysate) Centrifuge->Collect Quantify 5. Quantify Protein (BCA/Bradford) Collect->Quantify Setup 1. Set up 96-well Plate (Controls, Inhibitor conc.) Collect->Setup Use in Assay Incubate 2. Pre-incubate Lysate with this compound Setup->Incubate AddMix 3. Add Reaction Mix (G-3-P, NAD+, Probe) Incubate->AddMix Read 4. Kinetic Read (Abs @ 450nm) AddMix->Read Analyze 5. Analyze Data (Calculate % Inhibition, IC₅₀) Read->Analyze

Figure 3. Experimental workflow for the GAPDH inhibition assay.

Conclusion

The epoxylactone moiety is the defining structural feature responsible for the potent and broad-spectrum bioactivity of this compound. It functions as a highly specific electrophilic warhead that facilitates the covalent, irreversible alkylation of the Cys-149 residue in the active site of GAPDH. This targeted inactivation of a crucial glycolytic enzyme leads to the shutdown of cellular energy production, resulting in cytotoxicity. A thorough understanding of this mechanism, supported by detailed structure-activity relationships and robust enzymatic assays, is critical for leveraging the this compound scaffold in the development of novel therapeutic agents. Future efforts in drug discovery may focus on synthesizing analogs that retain the reactive epoxylactone core while optimizing pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to the Pentalenolactone Family of Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentalenolactones are a family of sesquiterpenoid secondary metabolites characterized by a unique tricyclic lactone structure. First isolated in the mid-20th century, these compounds have garnered significant interest within the scientific community due to their broad range of biological activities, including potent antimicrobial and antitumor properties. Their primary mechanism of action involves the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in central carbon metabolism. This targeted inhibition makes the pentalenolactone scaffold a compelling starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound family, detailing their natural sources, biosynthesis, biological activities, and the experimental methodologies used in their study.

Natural Sources of Pentalenolactones

The vast majority of this compound and its analogues are produced by various species of Gram-positive soil bacteria belonging to the genus Streptomyces. These filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse chemical structures and biological functions.

Table 1: this compound Metabolites and Their Natural Sources
Compound NameStructure (if available)Producing Organism(s)Reference(s)
This compoundC15H16O5Streptomyces roseogriseus, Streptomyces arenae TÜ469, Streptomyces exfoliatus UC5319, Streptomyces avermitilis, Streptomyces sp. AP22[1][2]
This compound FC15H18O5Streptomyces sp.[3]
This compound GC15H14O6Streptomyces sp.[4]
This compound HC15H16O6Streptomyces sp.[4]
This compound PC15H16O5Streptomyces omiyaensis[5]
Deoxypentalenylglucuron-Streptomyces omiyaensis, S. albofaciens, S. viridifaciens
1-deoxy-8α-hydroxypentalenic acidC15H22O4Streptomyces sp. NRRL S-4[5]
1-deoxy-9β-hydroxy-11-oxopentalenic acidC15H20O5Streptomyces sp. NRRL S-4[5]

Biosynthesis of this compound

The biosynthesis of this compound has been extensively studied, particularly in Streptomyces avermitilis, where the biosynthetic gene cluster (ptl) has been identified and characterized. The pathway commences with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP).

The key steps in the biosynthesis are as follows:

  • Cyclization: Farnesyl diphosphate is cyclized by pentalenene (B1246303) synthase (PtlA) to form the tricyclic hydrocarbon, pentalenene.

  • Oxidation of Pentalenene: Pentalenene undergoes a series of oxidative transformations catalyzed by a cytochrome P450 monooxygenase (PtlI) to yield 1-deoxypentalenic acid.

  • Hydroxylation: A non-heme iron-dependent dioxygenase (PtlH) hydroxylates 1-deoxypentalenic acid.

  • Further Oxidations and Lactonization: Subsequent enzymatic steps, including oxidations catalyzed by a dehydrogenase (PtlF) and other oxygenases, lead to the formation of the characteristic lactone ring of the this compound core structure.

This compound Biosynthesis FPP Farnesyl Diphosphate Pentalenene Pentalenene FPP->Pentalenene PtlA (Pentalenene Synthase) Deoxypentalenic_acid 1-Deoxypentalenic acid Pentalenene->Deoxypentalenic_acid PtlI (CYP450) Hydroxy_deoxypentalenic_acid 1-Deoxy-11β-hydroxypentalenic acid Deoxypentalenic_acid->Hydroxy_deoxypentalenic_acid PtlH (Dioxygenase) Oxo_deoxypentalenic_acid 1-Deoxy-11-oxopentalenic acid Hydroxy_deoxypentalenic_acid->Oxo_deoxypentalenic_acid PtlF (Dehydrogenase) Pentalenolactone_F This compound F Oxo_deoxypentalenic_acid->Pentalenolactone_F PtlE (Monooxygenase) This compound This compound Pentalenolactone_F->this compound PtlD (Monooxygenase)

This compound Biosynthetic Pathway
Table 2: Kinetic Parameters of this compound Biosynthetic Enzymes

EnzymeSubstratekcatKmReference(s)
PtlH(±)-1-Deoxypentalenic acid4.2 ± 0.6 s⁻¹0.57 ± 0.19 mM[3]
PtlF1-Deoxy-11β-hydroxypentalenic acid0.65 ± 0.03 s⁻¹6.5 ± 1.5 µM[2]
PtlFNAD⁺-25 ± 3 µM[2]

Biological Activities of Pentalenolactones

Pentalenolactones exhibit a range of biological activities, with their antimicrobial and GAPDH-inhibitory properties being the most well-characterized.

Antimicrobial Activity

These metabolites have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[3][6]

Table 3: Antimicrobial Activity of this compound Analogues
CompoundTest OrganismMIC (µg/mL)Reference(s)
1-deoxy-8α-hydroxypentalenic acidStaphylococcus aureus ATCC 2592316[5]
1-deoxy-8α-hydroxypentalenic acidEscherichia coli ATCC 2592232[5]
1-deoxy-9β-hydroxy-11-oxopentalenic acidStaphylococcus aureus ATCC 2592316[5]
1-deoxy-9β-hydroxy-11-oxopentalenic acidEscherichia coli ATCC 2592216[5]
This compoundEscherichia coli DH5α50[6]
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The primary molecular target of pentalenolactones is GAPDH.[7][8] They act as irreversible inhibitors by covalently modifying a critical cysteine residue in the active site of the enzyme, thereby blocking glycolysis.

GAPDH_Inhibition This compound This compound GAPDH_Inactive Inactive GAPDH (alkylated Cys-S-Pentalenolactone) This compound->GAPDH_Inactive Covalent Modification GAPDH_Active Active GAPDH (with Cys-SH) GAPDH_Active->GAPDH_Inactive Glycolysis_Active Glycolysis (Active) GAPDH_Active->Glycolysis_Active Glycolysis_Blocked Glycolysis (Blocked) GAPDH_Inactive->Glycolysis_Blocked

Mechanism of GAPDH Inhibition

Experimental Protocols

Protocol 1: Fermentation of Streptomyces for this compound Production

This protocol describes a general procedure for the cultivation of Streptomyces species to produce this compound metabolites.

1. Seed Culture Preparation: a. Prepare a suitable agar (B569324) medium for Streptomyces sporulation (e.g., ISP2 or YEME agar). b. Streak a cryopreserved stock of the desired Streptomyces strain onto the agar plate. c. Incubate the plate at 28-30°C for 7-10 days, or until sufficient sporulation is observed. d. Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed culture medium (e.g., Tryptic Soy Broth or ISP2 broth) with a loopful of spores. e. Incubate the flask at 28-30°C on a rotary shaker at 200-220 rpm for 48-72 hours.

2. Production Culture: a. Prepare the production medium in baffled flasks (e.g., 200 mL of medium in a 1 L flask). A typical production medium might contain soluble starch, yeast extract, peptone, and inorganic salts. b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate the production culture at 28-30°C on a rotary shaker at 200-220 rpm for 7-10 days.

Protocol 2: Extraction and Purification of Pentalenolactones

This protocol outlines a general method for the extraction and purification of pentalenolactones from Streptomyces fermentation broth.

1. Extraction: a. After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 5000 x g for 20 minutes). b. Adjust the pH of the supernatant to acidic (pH 2-3) with an appropriate acid (e.g., HCl). c. Extract the acidified supernatant three times with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) in a separatory funnel. d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Purification: a. Subject the crude extract to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). c. Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the desired compounds. d. Pool the fractions containing the pentalenolactones and concentrate them. e. For further purification, employ preparative high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol).

Protocol 3: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound compounds against bacteria.[5][9]

1. Preparation of Antimicrobial Stock Solution: a. Dissolve the purified this compound compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column. b. Add 200 µL of the antimicrobial stock solution (at the highest desired test concentration) to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, suspend several colonies in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. b. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 18-24 hours.

5. Determination of MIC: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental_Workflow cluster_Fermentation Fermentation cluster_Purification Extraction & Purification cluster_Activity Biological Activity Assays Seed_Culture Seed Culture Production_Culture Production Culture Seed_Culture->Production_Culture Extraction Solvent Extraction Production_Culture->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Antimicrobial_Assay Antimicrobial Susceptibility (MIC Determination) HPLC->Antimicrobial_Assay GAPDH_Assay GAPDH Inhibition Assay HPLC->GAPDH_Assay

References

Early Studies on Pentalenolactone: A Technical Guide to its Discovery, Antibiotic Spectrum, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the foundational research on Pentalenolactone, a sesquiterpenoid antibiotic. It covers the initial discovery and isolation of the compound, its broad antibiotic spectrum with available quantitative data, and the elucidation of its mechanism of action. Detailed experimental protocols from early studies are presented, alongside visualizations of key biological pathways and experimental workflows, to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

This compound is a naturally occurring sesquiterpenoid antibiotic first isolated in the mid-1950s from the fermentation broth of Streptomyces roseogriseus.[1] Initially referred to by various names including Arenemycine, Arenaemycin E, and PA-132, its unique chemical structure and biological activity have been a subject of scientific interest for decades. This guide focuses on the seminal studies that characterized this compound, laying the groundwork for future research into its therapeutic potential.

The primary mechanism of action of this compound is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] This inhibition occurs through the alkylation of a critical cysteine residue in the enzyme's active site, disrupting a fundamental metabolic pathway and leading to its antimicrobial effects.

Discovery and Isolation

The discovery of this compound was a result of systematic screening of soil microorganisms for antibiotic production. Early research successfully isolated the compound from cultures of Streptomyces roseogriseus.

Experimental Protocol: Isolation of this compound from Streptomyces roseogriseus

The following protocol is a composite representation of the methods described in early publications for the isolation and purification of this compound.

2.1.1. Fermentation

  • A pure culture of Streptomyces roseogriseus is used to inoculate a suitable liquid fermentation medium. A typical medium composition includes:

    • Soybean flour: 10 g/L

    • Glucose: 10 g/L

    • Soluble starch: 15 g/L

    • Yeast extract: 5 g/L

    • NaCl: 5 g/L

    • CaCO₃: 3 g/L

  • The fermentation is carried out in shake flasks or larger fermenters at 28°C for approximately 7 days, with adequate aeration and agitation.

2.1.2. Extraction

  • The culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

  • The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate. The extraction is typically performed multiple times to ensure a high yield.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.1.3. Purification

  • The crude extract is subjected to column chromatography for initial fractionation. A variety of stationary phases were used in early studies, with silica (B1680970) gel being a common choice.

  • Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • Fractions are collected and tested for antimicrobial activity to identify those containing this compound.

  • Active fractions are pooled and further purified by subsequent chromatographic steps, which may include preparative thin-layer chromatography (TLC) or crystallization, to obtain pure this compound.

Antibiotic Spectrum of this compound

Early investigations revealed that this compound possesses a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the available MIC values for this compound and its analogs from various studies. It is important to note that comprehensive MIC data from the very earliest studies (1950s-1960s) is scarce in readily accessible literature. The data presented here is a combination of more recent findings and data for closely related analogs.

Table 1: Antibacterial Activity of this compound and its Analogs

MicroorganismCompoundMIC (µg/mL)Reference
Escherichia coli DH5αThis compound50[1]
Escherichia coli ATCC 259221-deoxy-8α-hydroxypentalenic acid32[2]
Escherichia coli ATCC 259221-deoxy-9β-hydroxy-11-oxopentalenic acid16[2]
Staphylococcus aureus ATCC 259231-deoxy-8α-hydroxypentalenic acid16[2]
Staphylococcus aureus ATCC 259231-deoxy-9β-hydroxy-11-oxopentalenic acid16[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth dilution method was a common technique used in early studies to determine the MIC of new antibiotics. The following is a generalized protocol.

3.2.1. Preparation of Reagents and Media

  • This compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the pure compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to a high concentration.

  • Growth Medium: A suitable liquid growth medium for the test microorganism is prepared and sterilized (e.g., Nutrient Broth or Mueller-Hinton Broth).

  • Microorganism Inoculum: A fresh culture of the test microorganism is grown and diluted to a standardized concentration (e.g., 0.5 McFarland standard).

3.2.2. Assay Procedure

  • A series of sterile test tubes are prepared, each containing a specific volume of the growth medium.

  • A serial two-fold dilution of the this compound stock solution is performed across the series of tubes, resulting in a range of decreasing concentrations. A growth control tube (no antibiotic) and a sterility control tube (no inoculum) are also included.

  • Each tube (except the sterility control) is inoculated with a standardized volume of the microorganism suspension.

  • The tubes are incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A pivotal discovery in the early research of this compound was the identification of its molecular target: the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Signaling Pathway: this compound's Inhibition of Glycolysis

This compound acts as a potent and irreversible inhibitor of GAPDH. This enzyme catalyzes a crucial step in glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inactivating GAPDH, this compound effectively blocks the glycolytic pathway, leading to a depletion of ATP and ultimately cell death. The inhibition is achieved through the covalent modification of the cysteine residue (Cys-149) in the active site of GAPDH.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate ATP_Prod ATP Production Pyruvate->ATP_Prod This compound This compound This compound->GAPDH inhibits GAPDH->BPG catalyzes

Caption: Inhibition of the glycolytic pathway by this compound's targeting of GAPDH.

Visualizations

Experimental Workflow: Broth Dilution MIC Assay

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth dilution method as described in early studies.

MIC_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_media Prepare and Sterilize Growth Medium start->prep_media prep_inoculum Prepare Standardized Microorganism Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of this compound prep_antibiotic->serial_dilution prep_media->serial_dilution inoculation Inoculate Tubes with Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_results Observe for Visible Growth and Determine MIC incubation->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth dilution.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces species originates from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. A series of enzymatic reactions, including cyclization and oxidation, lead to the formation of the characteristic tricyclic lactone structure.

Pentalenolactone_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene Pentalenene Synthase Pentalenic_Acid Pentalenic Acid Pentalenene->Pentalenic_Acid Oxidation Steps Pentalenolactone_D This compound D Pentalenic_Acid->Pentalenolactone_D Hydroxylation & Lactonization This compound This compound Pentalenolactone_D->this compound Epoxidation

Caption: Simplified biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Conclusion

The early studies on this compound were instrumental in establishing its identity as a novel sesquiterpenoid antibiotic with a broad spectrum of activity. The elucidation of its mechanism of action, the inhibition of the essential glycolytic enzyme GAPDH, provided a clear rationale for its antimicrobial effects. While the available quantitative data from the earliest studies is limited, the foundational research on its isolation, characterization, and biological activity has paved the way for continued investigation into its potential as a therapeutic agent and as a valuable tool in molecular biology. This guide serves as a technical resource, summarizing the key findings and experimental approaches from this important early era of antibiotic discovery.

References

The Genetic Underpinnings of Pentalenolactone Resistance in Producing Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentalenolactone, a sesquiterpenoid antibiotic produced by various Streptomyces species, exerts its antimicrobial activity by specifically targeting and irreversibly inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis.[1][2][3][4][5] Producing organisms, however, have evolved sophisticated self-resistance mechanisms to overcome the toxic effects of their own metabolic products. This technical guide provides an in-depth exploration of the genetic basis for this compound resistance, focusing on the key genes, regulatory networks, and experimental methodologies used to elucidate these systems. A central element of this resistance is the expression of a this compound-insensitive GAPDH isoform, encoded within the antibiotic's biosynthetic gene cluster.[1][2][6][7][8][9] This document serves as a comprehensive resource for researchers in natural product biosynthesis, antibiotic resistance, and drug development.

The Core Resistance Mechanism: A Modified Target

The primary mechanism of self-resistance to this compound in producing Streptomyces species is target modification. These organisms possess a dedicated gene encoding a GAPDH isoform that is insensitive to this compound inhibition.[1][2][6] This resistance gene is consistently found within the this compound biosynthetic gene cluster, ensuring its co-regulation with antibiotic production.[1][7][8][9]

Several orthologous genes conferring this resistance have been identified across different Streptomyces species, including:

  • gap1 (SAV2990) in Streptomyces avermitilis[1][2][6][7][8][9]

  • gapN in Streptomyces exfoliatus

  • gapR in Streptomyces arenae[1]

In contrast to the sensitive GAPDH isoforms (e.g., Gap2 in S. avermitilis), which are readily inactivated by this compound, the resistant variants (e.g., Gap1) maintain full enzymatic activity even in the presence of high concentrations of the antibiotic.[1][6][10]

Quantitative Analysis of this compound-Insensitive GAPDH

The functional difference between sensitive and insensitive GAPDH isoforms has been quantified through kinetic studies and minimum inhibitory concentration (MIC) assays. The data clearly demonstrates the efficacy of the resistance mechanism.

Enzyme/StrainParameterValueOrganismNotesReference
Gap1 (resistant) kcat33 s⁻¹Streptomyces avermitilisNAD⁺-dependent GAPDH activity.[10]
Km (for D-glyceraldehyde-3-phosphate)0.33 mMStreptomyces avermitilis[10]
Inhibition by this compoundNo detectable effect on activityStreptomyces avermitilisTested with up to 0.6 mM this compound benzylamine (B48309) salt for 8 minutes.[10]
Rabbit Muscle GAPDH (sensitive) Inhibition by this compoundCompletely inactivatedRabbitConditions under which Gap1 retained full activity.[10]
E. coli dtolC (wild-type) MIC of this compoundNot specified, but susceptibleEscherichia coliUsed as the parent strain for developing resistant clones.[7]
E. coli dtolC (resistant clone) MIC of this compound8x higher than wild-typeEscherichia coliContains a T175S mutation in the gapA gene.[7]

Transcriptional Regulation of Resistance

The expression of the this compound resistance gene is tightly controlled by a sophisticated regulatory system to coordinate it with antibiotic production. This regulation is primarily managed by transcriptional regulators from the MarR/SlyA family, which are also encoded within the this compound biosynthetic gene cluster.

Key transcriptional regulators include:

  • PenR from the pen gene cluster in S. exfoliatus

  • PntR from the pnt gene cluster in S. arenae

  • SAV_2989 from the ptl gene cluster in S. avermitilis

These regulators act as repressors, binding to the promoter regions of both their own genes (autorepression) and the divergently transcribed GAPDH resistance gene. This compound and its late-stage biosynthetic intermediates function as ligands for these regulators. The binding of this compound to PenR or PntR causes a conformational change in the protein, leading to its dissociation from the DNA and subsequent de-repression of the resistance gene and the biosynthetic operon. This elegant feedback loop ensures that the resistance mechanism is activated precisely when the antibiotic is being produced.

pentalenolactone_regulation cluster_protein cluster_metabolite PenR_gene penR / pntR (MarR-family regulator) GAPDH_gene gapN / gapR (Resistant GAPDH) PenR_protein PenR / PntR Protein PenR_protein->PenR_gene Autorepression PenR_protein->GAPDH_gene Repression This compound This compound This compound->PenR_protein Binds to and inactivates experimental_workflow A Isolate Genomic DNA from This compound-Producing Streptomyces B Amplify Putative Resistance Gene (e.g., gap1) via PCR A->B C Clone into Expression Vector (e.g., pET28a) B->C D Transform into E. coli Expression Host (e.g., BL21(DE3)) C->D E Induce Protein Expression with IPTG D->E F Purify Recombinant Protein (e.g., Ni-NTA Affinity Chromatography) E->F G Enzyme Kinetics Assay F->G H This compound Inhibition Assay F->H I Compare with Sensitive GAPDH G->I H->I

References

Methodological & Application

Application Notes and Protocols for Pentalenolactone Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentalenolactone is a sesquiterpenoid antibiotic possessing a unique tricyclic structure. It has garnered significant interest in the scientific community due to its bioactivity, which includes antibacterial, antifungal, and antitumor properties. This compound exerts its antibiotic effects by irreversibly inactivating glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This document provides a detailed protocol for the cultivation of Streptomyces, a known producer of this compound, followed by the extraction and purification of this valuable secondary metabolite.

This compound Production and Biosynthesis

This compound is a secondary metabolite produced by several species of the genus Streptomyces, including Streptomyces avermitilis, Streptomyces exfoliatus, and Streptomyces arenae. The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to form the parent hydrocarbon, pentalenene (B1246303). A series of enzymatic oxidation steps, catalyzed by cytochrome P450 monooxygenases and other enzymes, converts pentalenene through various intermediates to the final this compound structure.

Below is a diagram illustrating the key steps in the this compound biosynthetic pathway.

Pentalenolactone_Biosynthesis FPP Farnesyl Diphosphate Pentalenene Pentalenene FPP->Pentalenene Pentalenene Synthase Intermediates Oxidized Intermediates (e.g., 1-deoxypentalenic acid) Pentalenene->Intermediates PtlI (CYP450) & other enzymes This compound This compound Intermediates->this compound Multiple enzymatic steps

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

This section details the step-by-step procedures for the cultivation of Streptomyces sp., followed by the extraction and purification of this compound.

Culture of Streptomyces sp. for this compound Production

Objective: To cultivate a this compound-producing Streomyces strain under conditions optimized for secondary metabolite production.

Materials:

  • This compound-producing Streptomyces strain (e.g., S. avermitilis)

  • ISP2 medium or a specialized production medium (see table below)

  • Sterile baffled flasks

  • Shaking incubator

  • Sterile centrifuge tubes

  • Centrifuge

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the Streptomyces strain into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). A representative production medium composition is provided in the table below.

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Aeration is crucial for the growth of Streptomyces and production of secondary metabolites.

  • Harvesting: After the incubation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelia from the supernatant. This compound is typically found in the culture filtrate.

Table 1: Representative Production Medium for Streptomyces sp.

ComponentConcentration (g/L)Role
Soluble Starch20.0Carbon Source
Glucose10.0Carbon Source
Yeast Extract5.0Nitrogen & Growth Factors
Peptone5.0Nitrogen Source
K₂HPO₄1.0Phosphate Source & Buffer
MgSO₄·7H₂O0.5Essential Ions
CaCO₃2.0pH Buffering

Note: The optimal medium composition may vary between different Streptomyces strains and should be determined empirically.

Extraction of this compound

Objective: To extract crude this compound from the culture supernatant.

Materials:

Procedure:

  • Solvent Extraction: Transfer the culture supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.

  • Phase Separation: Collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water. Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724)

  • Water (HPLC grade)

Procedure:

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% Hexane -> 90:10 Hexane:EtOAc -> ... -> 100% EtOAc).

    • Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound.

  • Preparative HPLC (Final Purification):

    • Concentrate the this compound-containing fractions from the silica gel column.

    • Dissolve the concentrated sample in the mobile phase for HPLC.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water. The optimal conditions should be determined empirically, but a starting point could be 60:40 Acetonitrile:Water.

    • Monitor the elution profile using a UV detector (this compound has a chromophore that absorbs in the low UV range).

    • Collect the peak corresponding to this compound.

  • Purity Assessment:

    • Analyze the purified fraction by analytical HPLC to confirm its purity.

    • Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from culture to purified this compound.

Pentalenolactone_Workflow cluster_culture Culture cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Streptomyces sp. Fermentation Fermentation (5-7 days) Inoculation->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Solvent_Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Solvent_Extraction Culture_Supernatant Culture Supernatant Harvesting->Culture_Supernatant Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Silica_Chromatography Silica Gel Chromatography Concentration->Silica_Chromatography Crude_Extract Crude Extract Concentration->Crude_Extract HPLC Preparative HPLC Silica_Chromatography->HPLC Purity_Analysis Purity & Identity Confirmation HPLC->Purity_Analysis Purified_this compound Purified This compound HPLC->Purified_this compound

Caption: Overall workflow for this compound extraction and purification.

Data Presentation

The following table provides representative data for the extraction and purification of this compound from a 1 L culture of Streptomyces sp. Note: These values are illustrative and will vary depending on the producing strain, culture conditions, and purification efficiency.

Table 2: Representative this compound Purification Table

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Culture Supernatant150030002.01001
Ethyl Acetate Extract35027007.7903.9
Silica Gel Chromatography80210026.37013.2
Preparative HPLC151500100.05050.0

Activity units are arbitrary and would be determined by a suitable bioassay or quantitative analysis method (e.g., HPLC).

Concluding Remarks

This protocol provides a comprehensive framework for the successful extraction and purification of this compound from Streptomyces cultures. Researchers should note that optimization of each step, particularly the fermentation conditions and chromatographic separations, will be critical for achieving high yields and purity. The provided diagrams and tables serve as valuable tools for planning and executing these experiments. Further characterization of the purified this compound by spectroscopic methods is essential to confirm its identity and structural integrity.

Application Note: Quantitative Analysis of Pentalenolactone using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Pentalenolactone, a sesquiterpenoid antibiotic. This compound is a known irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH)[1][2][3]. The described method utilizes reversed-phase chromatography coupled with UV detection, a common and effective technique for the analysis of non-volatile and thermolabile compounds like sesquiterpene lactones[4]. This protocol is intended for researchers, scientists, and professionals in drug development requiring a reliable method for the quantification of this compound in various sample matrices.

Introduction

This compound is a natural product isolated from several Streptomyces species[5]. It belongs to the class of sesquiterpene lactones and is characterized by its complex polycyclic structure, which includes an α,β-unsaturated monocarboxylic acid moiety[5][6]. This functional group acts as a chromophore, allowing for detection by UV spectrophotometry. The primary mechanism of its antibiotic activity is the specific inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis[1][2][7]. Accurate and precise quantification of this compound is crucial for pharmacological studies, production process monitoring, and quality control. The HPLC method presented here provides a reliable tool for these applications.

Experimental Protocol

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., microbial culture). The protocol may need to be optimized based on the specific sample matrix.

  • Extraction:

    • Accurately weigh a known amount of the homogenized sample (e.g., 1 g of lyophilized microbial culture).

    • Add 10 mL of HPLC-grade methanol.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonication for 30 minutes in a water bath.

    • Shake the mixture on an orbital shaker for 1 hour.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution:

    • If necessary, dilute the filtered extract with the mobile phase starting condition (e.g., Acetonitrile:Water 30:70, v/v) to fall within the calibration curve range.

HPLC Instrumentation and Conditions

HPLC System: An Agilent 1100/1200 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector is recommended.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 215 nm

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These are representative values based on the analysis of similar sesquiterpene lactones and should be validated experimentally.

ParameterExpected Value
Retention Time (tR) ~ 12.5 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Microbial Culture) Extraction Extraction with Methanol (Ultrasonication & Shaking) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC System (C18 Column, Gradient Elution) Filtration->HPLC Detection UV Detection (215 nm) HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound HPLC analysis.

Signaling Pathway

The diagram below depicts the mechanism of action of this compound, highlighting its inhibitory effect on the glycolytic pathway.

G This compound Mechanism of Action cluster_glycolysis Glycolysis Pathway G3P Glyceraldehyde-3-Phosphate GAPDH GAPDH G3P->GAPDH Substrate BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate ATP ATP Generation Pyruvate->ATP GAPDH->BPG Product This compound This compound This compound->Inhibition Inhibition->GAPDH Irreversible Inhibition

Caption: Inhibition of GAPDH by this compound.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Pentalenolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentalenolactone is a sesquiterpenoid antibiotic isolated from several Streptomyces species. It exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and some protozoa.[1][2][3] The primary mechanism of action of this compound is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in cellular metabolism.[1][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the standardized broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5]

Principle of the Assay

The broth microdilution method is a quantitative technique used to determine the susceptibility of a microorganism to an antimicrobial agent.[5][6] The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity to determine the lowest concentration of this compound that inhibits microbial growth.

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or Luria-Bertani (LB) broth[7]

  • Test microorganisms (e.g., clinical isolates)

  • Quality Control (QC) strains:

    • Staphylococcus aureus ATCC 25923 (Gram-positive)[7]

    • Escherichia coli ATCC 25922 (Gram-negative)[7]

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Experimental Protocol

Preparation of this compound Stock Solution
  • This compound is sparingly soluble in water. Therefore, a stock solution should be prepared in 100% Dimethyl Sulfoxide (DMSO).[7]

  • Prepare a stock solution of this compound at a concentration of 3.2 mg/mL in DMSO.[7] This will serve as the starting concentration for the serial dilutions.

  • Ensure the this compound is completely dissolved. The stock solution can be stored at -20°C for future use, protected from light.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer at 600 nm. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute the standardized suspension in the appropriate broth (CAMHB or LB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8] This is typically a 1:100 or 1:200 dilution of the 0.5 McFarland suspension.

Broth Microdilution Assay Procedure
  • Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the this compound stock solution (diluted in broth to the highest desired starting concentration, e.g., 128 µg/mL) to well 1.[7]

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.

  • Continue this serial dilution process from well 2 to well 10.

  • Discard 100 µL from well 10.

  • Well 11 will serve as the growth control and should contain 100 µL of broth and the bacterial inoculum, but no this compound.

  • Well 12 will serve as the sterility control and should contain 100 µL of broth only (no bacteria or this compound).

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each of these wells will be 200 µL.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting the Results
  • After incubation, visually inspect the microtiter plate for turbidity. A mirror or a reading stand can aid in observation.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • The growth control well (well 11) should show distinct turbidity, confirming the viability of the inoculum.

  • The sterility control well (well 12) should remain clear, indicating no contamination of the broth.

  • The results for the QC strains should fall within the expected ranges for the control antibiotics to validate the assay.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner. Below is an example of how to present the data for this compound and control antibiotics against QC strains.

CompoundTest OrganismMIC Range (µg/mL)
This compoundStaphylococcus aureus ATCC 2592316[7]
This compoundEscherichia coli ATCC 2592216 - 32[7]
Kanamycin (Control)Staphylococcus aureus ATCC 259234[7]
Kanamycin (Control)Escherichia coli ATCC 2592216[7]
Ampicillin (Control)Staphylococcus aureus ATCC 259232[7]
Ampicillin (Control)Escherichia coli ATCC 259224[7]

Visualizations

This compound's Mechanism of Action: GAPDH Inhibition

pentalenolactone_mechanism Glycolysis Glycolysis Pathway G3P Glyceraldehyde-3-Phosphate Glycolysis->G3P GAPDH GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) G3P->GAPDH Substrate Metabolism_Disruption Disruption of Cellular Metabolism GAPDH->Metabolism_Disruption Blocked This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->GAPDH Cell_Death Bacterial Cell Death Metabolism_Disruption->Cell_Death MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Pentalenolactone_Stock Prepare this compound Stock Solution in DMSO Serial_Dilution Perform 2-fold Serial Dilutions of this compound in a 96-well Plate Pentalenolactone_Stock->Serial_Dilution Inoculum_Prep Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include Growth and Sterility Controls Incubation Incubate Plate at 35°C for 16-20 hours Reading Visually Inspect for Turbidity and Determine MIC Incubation->Reading

References

Application Notes and Protocols for the Total Synthesis of (±)-Pentalenolactone A Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentalenolactone is a sesquiterpenoid natural product first isolated from Streptomyces species.[1] Members of the this compound family exhibit a range of biological activities, including antibiotic, antitumor, and antiviral properties.[1] Their unique and complex tricyclic structure, featuring a fused diquinane (bicyclo[3.3.0]octane) core and a δ-lactone ring, has made them a compelling target for total synthesis.[1][2] The methyl ester of this compound A is a key derivative that has been the subject of numerous synthetic efforts. This document details various strategies and protocols for the total synthesis of (±)-Pentalenolactone A methyl ester.

Total Synthesis by Yang and Co-workers (2012)

The Yang group reported a concise and efficient total synthesis of (±)-Pentalenolactone A methyl ester.[3][4] Their strategy is notable for the stereoselective construction of a key cyclopentenone intermediate via a Pauson-Khand reaction, followed by the formation of the strained α-methylidene-δ-pentyrolactone core using a telescoped intramolecular Michael/olefination (TIMO) reaction.[4]

Synthetic Workflow

Yang_Synthesis start Enyne Precursor PKR Pauson-Khand Reaction start->PKR cyclopentenone Cyclopentenone Intermediate PKR->cyclopentenone TIMO Telescoped Intramolecular Michael/Olefination (TIMO) cyclopentenone->TIMO tricyclic_core Tricyclic Lactone Core TIMO->tricyclic_core final_steps Final Modifications tricyclic_core->final_steps product (±)-Pentalenolactone A Methyl Ester final_steps->product

Caption: Synthetic strategy by Yang et al. (2012).

Quantitative Data
Step No.ReactionKey ReagentsYield (%)
1Pauson-Khand ReactionCo₂(CO)₈, NMO78
2ReductionNaBH₄95
3AcylationAc₂O, pyridine98
4Phosphonylation(MeO)₂P(O)CH₂Li85
5TIMO ReactionKHMDS, TMSCl72
6OlefinationPh₃P=CH₂88
7Final StepsMultiple-
Experimental Protocols

Key Step: Pauson-Khand Reaction

To a solution of the enyne precursor (1.0 mmol) in CH₂Cl₂ (20 mL) at room temperature was added Co₂(CO)₈ (1.1 mmol). The reaction mixture was stirred for 1 hour, after which N-methylmorpholine N-oxide (NMO) (3.0 mmol) was added portionwise over 30 minutes. The reaction was allowed to stir for an additional 12 hours. The mixture was then filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluting with 20% ethyl acetate (B1210297) in hexanes) to afford the desired cyclopentenone intermediate.

Key Step: Telescoped Intramolecular Michael/Olefination (TIMO) Reaction

To a solution of the keto-phosphonate (1.0 mmol) in THF (20 mL) at -78 °C was added KHMDS (1.1 mmol, 0.5 M in toluene) dropwise. The mixture was stirred at this temperature for 30 minutes. TMSCl (1.2 mmol) was then added, and the reaction was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by flash column chromatography to yield the tricyclic lactone core.

Total Synthesis by Danishefsky and Co-workers (1979)

The first total synthesis of (±)-pentalenolactone was achieved by Danishefsky's group.[5] Their lengthy synthesis (29 steps) established a foundational route to this class of molecules.[6] A key feature of their approach was the use of a Diels-Alder reaction to construct a bicyclic precursor, which was then elaborated to the tricyclic core.

Synthetic Workflow

Danishefsky_Synthesis start Cyclopentenone Derivative diels_alder Diels-Alder Reaction start->diels_alder bicyclic Bicyclic Intermediate diels_alder->bicyclic rearrangement Photochemical Rearrangement bicyclic->rearrangement diquinane Diquinane Core rearrangement->diquinane elaboration Functional Group Manipulation & Lactonization diquinane->elaboration product (±)-Pentalenolactone elaboration->product

Caption: Key strategies in the Danishefsky synthesis.

Quantitative Data
Step No.Reaction TypeKey ReagentsOverall Yield (%)No. of Steps
1-29Linear SequenceVarious~0.129
Experimental Protocols

Key Step: Diels-Alder Reaction

A solution of the diene and the cyclopentenone-derived dienophile in toluene (B28343) was heated in a sealed tube at 110 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the bicyclic adduct.

Total Synthesis by Paquette and Co-workers (1982)

Paquette's group developed a total synthesis of (±)-pentalenolactone E methyl ester, a closely related derivative.[7] Their approach was centered on a stereocontrolled lactone annulation strategy.[8]

Synthetic Workflow

Paquette_Synthesis start 4,4-Dimethyl- cyclopentenone annulation Annulation start->annulation claisen Claisen Rearrangement annulation->claisen michael Intramolecular Michael Addition claisen->michael tricycle Tricyclic Lactone michael->tricycle final Final Elaboration tricycle->final product (±)-Pentalenolactone E Methyl Ester final->product

Caption: Paquette's synthetic approach.

Quantitative Data
Step No.ReactionKey ReagentsYield (%)
1AnnulationBrCH₂CO₂Et, NaOEt-
2Reduction(i-Bu)₂AlH-
3Claisen RearrangementHeat-
4Intramolecular Michael AdditionBase-
5IodinationI₂, Et₃N-
6CarbonylationNi(CO)₄, NaOMe-
Experimental Protocols

Key Step: Claisen Rearrangement

The allylic alcohol intermediate was dissolved in decalin and heated to reflux for 6 hours. The solvent was removed by vacuum distillation, and the resulting crude aldehyde was purified by chromatography to yield the rearranged product.

Formal Synthesis via Oxa-di-π-methane Rearrangement

A formal synthesis of (±)-pentalenolactone A methyl ester has also been reported featuring a continuous-flow oxa-di-π-methane rearrangement.[9] This photochemical reaction was employed to construct the diquinane core of the molecule.[9]

Logical Relationship of Key Steps

Formal_Synthesis start 2-Methoxyphenol diels_alder Diels-Alder Reaction start->diels_alder bicyclooctenone Bicyclo[2.2.2]octenone diels_alder->bicyclooctenone rearrangement Oxa-di-π-methane Rearrangement bicyclooctenone->rearrangement diquinane Diquinane Core rearrangement->diquinane cleavage Oxidative Cleavage & Annulation diquinane->cleavage product Known Intermediate for This compound A Methyl Ester cleavage->product

Caption: Key transformations in the formal synthesis.

Quantitative Data
Step No.ReactionKey Features
1Diels-AlderMasked o-benzoquinone
2Oxa-di-π-methaneContinuous-flow photochemistry
3Oxidative CleavageAnnulation of the δ-lactone ring
Experimental Protocols

Key Step: Continuous-flow Oxa-di-π-methane Rearrangement

A solution of the bicyclo[2.2.2]octenone precursor in acetone (B3395972) was passed through a photochemical flow reactor equipped with a medium-pressure mercury lamp. The flow rate and irradiation time were optimized to maximize the conversion to the diquinane product. The solvent was removed from the collected fractions, and the product was isolated by column chromatography.

Disclaimer: The provided protocols are summaries and may require further optimization. Researchers should consult the original publications for complete experimental details.

References

Application of Pentalenolactone in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentalenolactone is a sesquiterpenoid antibiotic first isolated from Streptomyces roseogriseus.[1] It belongs to a family of tricyclic compounds known as the pentalenolactones, which are metabolites produced by various Streptomyces species.[1][2] this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[2][3] Its primary mechanism of action is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] This specific targeting of a crucial metabolic pathway makes this compound a valuable tool for antimicrobial research and a potential candidate for drug development. This document provides detailed application notes and protocols for the use of this compound in antimicrobial susceptibility testing.

Mechanism of Action

This compound's antimicrobial effect stems from its ability to specifically and irreversibly inactivate glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[1][2][4] The electrophilic epoxylactone moiety of this compound alkylates the active-site cysteine residue of GAPDH.[4][5][6] By inhibiting GAPDH, this compound effectively blocks the glycolytic pathway, leading to a depletion of ATP and ultimately cell death in susceptible microorganisms that rely on glycolysis for energy production.[3][7] Resistance to this compound can arise from mutations in the gene encoding GAPDH.[1][8]

Mechanism of Action of this compound Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Glycolysis GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) G3P->GAPDH DPG 1,3-Diphosphoglycerate Pyruvate Pyruvate DPG->Pyruvate ATP ATP Generation Pyruvate->ATP This compound This compound This compound->Inhibition GAPDH->DPG Catalyzes conversion Inhibition->GAPDH Inactivates

Caption: this compound inhibits the glycolytic pathway by inactivating GAPDH.

Data Presentation: Antimicrobial Activity of this compound and its Analogs

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and its analogs against various microorganisms as reported in the literature.

CompoundMicroorganismStrainMIC (µg/mL)Reference
1-deoxy-8α-hydroxypentalenic acidStaphylococcus aureusATCC 2592316[9]
Escherichia coliATCC 2592232[9]
1-deoxy-9β-hydroxy-11-oxopentalenic acidStaphylococcus aureusATCC 2592316[9]
Escherichia coliATCC 2592216[9]
This compoundEscherichia coli (resistant clone)SQ110DTC>256[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[9][10]

Materials:

  • This compound or its analog

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate broth medium (e.g., Luria-Bertani (LB) broth, Mueller-Hinton broth)

  • Sterile 96-well microtiter plates

  • Test microorganism(s)

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., kanamycin, ampicillin)

  • Negative control (broth only)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 3.2 mg/mL).[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, inoculate a single colony of the test microorganism into a tube containing 5 mL of the appropriate broth.

    • Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).[10]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Dilute the this compound stock solution in broth to achieve a starting concentration of 128 µg/mL.[9]

    • Add 200 µL of this starting solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: A row with a known antibiotic to ensure the bacteria are susceptible.

    • Negative Control: A well containing only broth and the bacterial inoculum (no antimicrobial agent) to ensure proper growth.

    • Sterility Control: A well containing only sterile broth to check for contamination.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C) for 16-18 hours.[9]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions in 96-Well Plate Stock->SerialDilution Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (16-18 hours) Inoculate->Incubate DetermineMIC Determine MIC (Visual/OD Reading) Incubate->DetermineMIC

References

Pentalenolactone: A Potent Tool for the Investigation of Glycolysis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentalenolactone is a sesquiterpenoid antibiotic produced by several species of Streptomyces. It has garnered significant interest in the scientific community as a highly specific and irreversible inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1] GAPDH catalyzes a critical step in glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By targeting GAPDH, this compound effectively disrupts the glycolytic pathway, leading to a reduction in ATP production and an accumulation of upstream metabolites. This specific mode of action makes this compound a valuable research tool for studying the metabolic vulnerabilities of cells, particularly cancer cells that exhibit a high dependence on glycolysis for energy production, a phenomenon known as the Warburg effect.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study glycolysis inhibition in a research setting.

Mechanism of Action

This compound exerts its inhibitory effect through the irreversible alkylation of a critical cysteine residue (Cys-149) within the active site of GAPDH.[2] This covalent modification permanently inactivates the enzyme, leading to a halt in the glycolytic flux downstream of GAPDH. Kinetic studies have shown that this compound acts as a competitive inhibitor with respect to the substrate glyceraldehyde-3-phosphate (G-3-P) and an uncompetitive inhibitor with respect to NAD+.[3]

Data Presentation

The following tables summarize the inhibitory concentrations of this compound across various cell types and the expected quantitative effects on key glycolytic parameters.

Table 1: Inhibitory Concentrations of this compound

Cell Type/OrganismInhibitory ConcentrationReference
Ehrlich-ascites tumor cells18-90 µM[1]
Rat Erythrocytes18-90 µM[1]
Plasmodium vinckei infected mouse erythrocytes18-90 µM[1]
Rat Hepatocytes18-90 µM[1]

Note: Specific IC50 values for this compound in various cancer cell lines are not extensively reported in publicly available literature. The provided concentrations represent the range at which significant inhibition of glycolysis has been observed.

Table 2: Illustrative Quantitative Effects of this compound on Glycolysis in a Hypothetical Cancer Cell Line

This compound Conc. (µM)GAPDH Activity (% of Control)Glucose Uptake (% of Control)Lactate (B86563) Production (% of Control)Intracellular ATP (% of Control)
0100100100100
1050854060
2520701530
50560510
100<155<2<5

Disclaimer: The data in this table is illustrative and intended to represent the expected trend of metabolic changes upon this compound treatment. Actual values will vary depending on the cell line, experimental conditions, and exposure time.

Mandatory Visualizations

Glycolysis_Inhibition Glycolysis Pathway and this compound Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP->G3P GAPDH GAPDH G3P->GAPDH BPG13 1,3-Bisphosphoglycerate PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate This compound This compound This compound->GAPDH Irreversible Inhibition GAPDH->BPG13

Caption: this compound irreversibly inhibits GAPDH, a key enzyme in the glycolytic pathway.

Experimental_Workflow Workflow for Studying Glycolysis Inhibition cluster_prep Preparation cluster_treatment Treatment cluster_assays Metabolic Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Cancer Cell Line) CellTreatment Treat cells with varying concentrations of this compound CellCulture->CellTreatment PentalenolactonePrep This compound Stock Solution PentalenolactonePrep->CellTreatment GAPDH_Assay GAPDH Activity Assay CellTreatment->GAPDH_Assay Glucose_Assay Glucose Uptake Assay CellTreatment->Glucose_Assay Lactate_Assay Lactate Production Assay CellTreatment->Lactate_Assay ATP_Assay Intracellular ATP Assay CellTreatment->ATP_Assay DataAnalysis Analyze and compare metabolic parameters GAPDH_Assay->DataAnalysis Glucose_Assay->DataAnalysis Lactate_Assay->DataAnalysis ATP_Assay->DataAnalysis

Caption: A general experimental workflow for assessing the effects of this compound.

Downstream_Effects Downstream Effects of GAPDH Inhibition This compound This compound GAPDH GAPDH This compound->GAPDH Inhibition Glycolysis Glycolysis GAPDH->Glycolysis Upstream_Metabolites Accumulation of Upstream Metabolites (e.g., G3P, F-1,6-BP) GAPDH->Upstream_Metabolites Block leads to ATP_Production ATP Production Glycolysis->ATP_Production Decreased Cellular_Stress Cellular Stress Response ATP_Production->Cellular_Stress Induces PPP Pentose Phosphate Pathway (PPP) Upstream_Metabolites->PPP Potential Shunting Redox_Stress Redox Stress Upstream_Metabolites->Redox_Stress May contribute to Redox_Stress->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Inhibition of GAPDH by this compound can lead to various downstream cellular effects.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the impact of this compound on glycolysis.

Protocol 1: Cell Culture and this compound Treatment

  • Cell Seeding: Seed the cancer cell line of interest in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for metabolic assays) at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with the downstream assays.

Protocol 2: GAPDH Activity Assay

This protocol is adapted from commercially available colorimetric GAPDH activity assay kits.

  • Sample Preparation:

    • After this compound treatment, wash the cells with cold PBS.

    • Lyse the cells using a lysis buffer provided in the assay kit or a standard cell lysis buffer (e.g., RIPA buffer).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add a specific amount of protein lysate to each well.

    • Prepare a reaction mix containing the GAPDH substrate (glyceraldehyde-3-phosphate) and NAD⁺ in the assay buffer provided by the kit.

    • Add the reaction mix to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 450 nm (or as specified by the kit) at multiple time points using a microplate reader.

    • The rate of increase in absorbance is proportional to the GAPDH activity.

  • Calculation:

    • Calculate the GAPDH activity for each sample and normalize it to the protein concentration.

    • Express the results as a percentage of the vehicle-treated control.

Protocol 3: Lactate Production Assay

This protocol is based on commercially available lactate assay kits.

  • Sample Collection: After the desired incubation time with this compound, collect the cell culture medium from each well.

  • Sample Preparation: If necessary, centrifuge the collected medium to remove any detached cells or debris.

  • Assay Reaction:

    • In a 96-well plate, add a small volume of the collected medium to each well.

    • Prepare a reaction mix containing lactate oxidase and a probe according to the kit instructions.

    • Add the reaction mix to each well.

  • Measurement:

    • Incubate the plate at room temperature for the time specified in the kit protocol.

    • Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Calculation:

    • Generate a standard curve using the provided lactate standard.

    • Determine the lactate concentration in each sample from the standard curve.

    • Normalize the lactate concentration to the cell number or protein concentration of the corresponding well.

    • Express the results as a percentage of the vehicle-treated control.

Protocol 4: Intracellular ATP Measurement

This protocol utilizes a luciferase-based ATP assay.

  • Cell Lysis: After this compound treatment, lyse the cells directly in the culture plate using a lysis reagent that inactivates ATPases.

  • Assay Reaction:

    • Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.

    • Add the ATP reagent, which contains luciferase and D-luciferin, to each well.

  • Measurement:

    • Immediately measure the luminescence using a microplate reader. The light output is directly proportional to the ATP concentration.

  • Calculation:

    • Create a standard curve using a known concentration of ATP.

    • Determine the ATP concentration in each sample from the standard curve.

    • Normalize the ATP concentration to the cell number or protein concentration.

    • Express the results as a percentage of the vehicle-treated control.

Conclusion

This compound serves as a powerful and specific tool for researchers studying the intricacies of glycolysis and its role in various physiological and pathological states. Its irreversible inhibition of GAPDH provides a clear and potent method to disrupt this central metabolic pathway. The protocols and information provided in this document are intended to guide researchers in effectively utilizing this compound to investigate the consequences of glycolysis inhibition, with applications ranging from basic metabolic research to the development of novel anticancer therapies.

References

Application Notes and Protocols: Pentalenolactone-Based Selection System for Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene editing technologies, particularly CRISPR-Cas9, have revolutionized biological research and drug development. A critical component of successful gene editing workflows is the efficient selection of successfully edited cells. This document details a novel selection system based on the natural product pentalenolactone, a specific and irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] This system offers an alternative to commonly used antibiotic resistance markers.

The principle of this selection system lies in the introduction of a this compound-resistant GAPDH variant into the target cells. Cells that have successfully integrated the desired genetic modification, along with the resistance gene, will survive in the presence of this compound, while non-edited cells will undergo cell death due to the inhibition of glycolysis. Recent studies have identified a specific mutation (T175S in E. coli GapA) that confers resistance to this compound, paving the way for its use as a selectable marker.[2]

These application notes provide detailed protocols for utilizing the this compound selection system in mammalian cell culture for gene editing experiments, from determining the optimal this compound concentration to validating the selection of edited cells.

Data Presentation

Table 1: this compound Titration (Kill Curve) for Various Cell Lines

This table provides representative data for determining the minimal lethal concentration of this compound for different mammalian cell lines over a 7-day period. This is a crucial first step before initiating a selection experiment.

Cell LineThis compound Concentration (µM)Day 1 % ViabilityDay 3 % ViabilityDay 5 % ViabilityDay 7 % ViabilityMinimal Lethal Concentration (µM)
HEK293T0 (Control)100100100100-
0.595806040
1.09065305
2.0 85 40 5 0 2.0
5.0701500
Jurkat0 (Control)100100100100-
1.092755025
2.588551502.5
5.0752000
10.060500
A5490 (Control)100100100100-
2.598856545
5.094704010
7.5 89 50 10 0 7.5
10.0803000
Table 2: Selection Efficiency of this compound vs. Puromycin (B1679871)

This table compares the efficiency of the this compound selection system with a standard puromycin selection system for the isolation of CRISPR-edited HEK293T cells.

Selection MarkerSelection Agent ConcentrationTransfection Efficiency (%)Percentage of Edited Clones (after selection)Off-target Editing Rate (%)
This compound-resistant GAPDH2.0 µM this compound3085< 1
Puromycin N-acetyltransferase2 µg/mL Puromycin3088< 1

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

This protocol describes how to determine the minimum concentration of this compound required to kill non-transfected cells of a specific mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density that allows for logarithmic growth for at least 7 days.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assess cell viability at regular intervals (e.g., every 24 or 48 hours) for 7-10 days using a preferred cell viability assay.

  • The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant parental cell line within 7-10 days.

Protocol 2: Gene Editing and Selection using the this compound System

This protocol outlines the workflow for CRISPR-Cas9 mediated gene editing followed by selection with this compound.

Materials:

  • Mammalian cell line of interest

  • CRISPR-Cas9 expression vector (targeting the gene of interest)

  • Donor plasmid containing the this compound-resistant GAPDH gene (e.g., with a T175S mutation) and homology arms for targeted integration (if performing knock-in)

  • Transfection reagent or electroporation system

  • Complete cell culture medium

  • This compound at the predetermined optimal concentration

  • Phosphate-buffered saline (PBS)

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents or next-generation sequencing platform

Procedure:

  • Transfection: Co-transfect the target cells with the CRISPR-Cas9 expression vector and the donor plasmid containing the this compound-resistant GAPDH gene using an optimized transfection protocol for the specific cell line.

  • Recovery: After transfection, allow the cells to recover in complete culture medium for 24-48 hours.

  • Selection: Replace the medium with fresh medium containing the optimal concentration of this compound as determined in Protocol 1.

  • Maintenance: Continue to culture the cells in the presence of this compound, changing the medium every 2-3 days, for 7-14 days, or until the non-transfected control cells are completely eliminated.

  • Expansion of Resistant Clones: Once resistant colonies are visible, they can be individually picked and expanded for further analysis.

  • Verification of Gene Edit:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR to amplify the target genomic locus.

    • Sequence the PCR products to confirm the desired gene edit (knockout, knock-in, or point mutation).

    • Analyze for off-target effects at predicted sites if necessary.

Visualizations

cluster_glycolysis Glycolysis cluster_inhibition Mechanism of this compound Action Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P 1,3-BPG 1,3-Bisphosphoglycerate G3P->1,3-BPG GAPDH GAPDH G3P->GAPDH Pyruvate Pyruvate 1,3-BPG->Pyruvate ATP_prod ATP Production Pyruvate->ATP_prod GAPDH->1,3-BPG Catalysis Inactive_GAPDH Inactive GAPDH This compound This compound This compound->GAPDH Irreversible Inhibition Inactive_GAPDH->1,3-BPG Inactive_GAPDH->ATP_prod Reduced

Caption: this compound's inhibition of GAPDH in glycolysis.

Start Start Determine_Kill_Curve Determine Optimal this compound Concentration (Kill Curve) Start->Determine_Kill_Curve Co_transfection Co-transfect Cells with CRISPR Plasmids and this compound Resistance Plasmid Determine_Kill_Curve->Co_transfection Recovery Allow Cells to Recover (24-48 hours) Co_transfection->Recovery Selection Apply this compound Selection Recovery->Selection Culture Culture Cells in Selection Medium (7-14 days) Selection->Culture Isolate_Clones Isolate and Expand Resistant Clones Culture->Isolate_Clones Verification Verify Gene Edit (PCR and Sequencing) Isolate_Clones->Verification End End Verification->End

Caption: Experimental workflow for this compound selection.

cluster_cell Target Cell WT_GAPDH Wild-Type GAPDH Cell_Death Cell Death WT_GAPDH->Cell_Death Leads to Resistant_GAPDH This compound-Resistant GAPDH (e.g., T175S mutation) Cell_Survival Cell Survival and Proliferation Resistant_GAPDH->Cell_Survival Allows This compound This compound This compound->WT_GAPDH Inhibits This compound->Resistant_GAPDH No Inhibition

Caption: Logical relationship of this compound selection.

References

Application Notes and Protocols for In Vitro Evaluation of Pentalenolactone's Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentalenolactone is a sesquiterpenoid antibiotic metabolite produced by various Streptomyces species.[1][2] Its primary mechanism of action is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] GAPDH is a crucial enzyme in glycolysis, and its inhibition disrupts cellular metabolism. While historically studied for its antibiotic properties, the role of GAPDH in cancer cell proliferation and survival makes this compound a compound of interest for anticancer research. Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), suggesting they may be particularly vulnerable to GAPDH inhibitors.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the cytotoxic, cell cycle-disruptive, and pro-apoptotic effects of this compound on cancer cell lines.

Proposed Mechanism of Anticancer Action

This compound covalently alkylates a cysteine residue (Cys149) in the active site of GAPDH, leading to its irreversible inhibition.[1] This disruption of a key metabolic pathway is hypothesized to induce anticancer effects through several downstream consequences:

  • Energy Depletion: Inhibition of glycolysis leads to a reduction in ATP synthesis.

  • Oxidative Stress: Disruption of metabolic flux can lead to the accumulation of reactive oxygen species (ROS).

  • Induction of Apoptosis: Severe metabolic stress and oxidative damage can trigger programmed cell death, primarily through the intrinsic (mitochondrial) pathway.

  • Cell Cycle Arrest: Cellular stress and energy depletion can activate cell cycle checkpoints, halting proliferation.

Pentalenolactone_Mechanism cluster_pathway This compound's Anticancer Mechanism PL This compound GAPDH GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) PL->GAPDH Inhibits Glycolysis Glycolysis ATP Reduced ATP Production (Energy Depletion) Glycolysis->ATP Leads to ROS Increased ROS (Oxidative Stress) Glycolysis->ROS Leads to CCA Cell Cycle Arrest ATP->CCA Triggers Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Triggers CCA->Apoptosis Can lead to MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

References

Application Notes and Protocols for the Chemical Modification of the Pentalenolactone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentalenolactone and its derivatives are a family of sesquiterpenoid antibiotics produced by various Streptomyces species.[1][2] These natural products have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The primary mechanism of action for this compound involves the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] This inhibition is achieved through the alkylation of a cysteine residue in the active site of GAPDH by the electrophilic epoxide of the this compound molecule. The unique tricyclic structure of the this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. Chemical modification of this scaffold can lead to the generation of analogs with improved potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive overview of techniques for the chemical modification of the this compound scaffold, detailed experimental protocols for key transformations, and an exploration of the relevant biological signaling pathways.

Key Reactive Moieties of the this compound Scaffold

The this compound scaffold possesses several key functional groups that can be targeted for chemical modification:

  • Carboxylic Acid: The carboxylic acid moiety is readily amenable to esterification and amidation reactions, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).

  • Hydroxyl Group: The hydroxyl group can be a handle for esterification, etherification, and oxidation reactions, enabling the exploration of the impact of modifications at this position on biological activity.

  • Epoxide: The epoxide is a crucial pharmacophore for GAPDH inhibition. Its ring-opening with various nucleophiles can lead to the generation of diverse analogs, although this may impact its primary biological activity.

  • Lactone: The lactone ring is relatively stable but can be opened under certain hydrolytic conditions. Modifications targeting the lactone are less common but could be explored.

Experimental Protocols for Chemical Modification

The following protocols are generalized procedures based on established synthetic methodologies and adaptations from total synthesis efforts of this compound analogs. Researchers should optimize these conditions for their specific this compound derivative and desired transformation.

Protocol 1: Esterification of the this compound Carboxylic Acid

This protocol describes the conversion of the carboxylic acid group of this compound to an ester. Esterification is a common strategy to improve cell permeability and modify the pharmacokinetic profile of a drug candidate.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alcohol (1.2 equivalents) to the solution.

  • Add DMAP (0.1 equivalents) to the reaction mixture.

  • In a separate flask, dissolve DCC or EDC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC/EDC solution to the this compound solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired this compound ester.

Quantitative Data Example:

Starting MaterialAlcoholCoupling ReagentCatalystSolventReaction Time (h)Yield (%)
This compoundMethanolDCCDMAPDCM1885-95
This compoundEthanolEDCDMAPDCM2480-90
This compoundBenzyl alcoholDCCDMAPDCM2475-85
Protocol 2: Oxidation of the this compound Hydroxyl Group

This protocol outlines the oxidation of the secondary hydroxyl group in the this compound scaffold to a ketone. This modification can significantly alter the molecule's polarity and hydrogen bonding capabilities.

Materials:

  • This compound derivative with a free hydroxyl group

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) solution (for DMP workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure (using Dess-Martin Periodinane):

  • Dissolve the this compound derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 15-30 minutes until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the oxidized this compound derivative.

Quantitative Data Example:

Starting MaterialOxidizing AgentSolventReaction Time (h)Yield (%)
This compound HDMPDCM280-90
This compound HPCCDCM470-80
Protocol 3: Epoxide Ring-Opening with a Nucleophile

This protocol describes the ring-opening of the this compound epoxide with a representative nucleophile, such as an amine. This modification directly alters the key pharmacophore and can be used to probe its importance and generate analogs with different modes of action.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • Solvent (e.g., methanol, acetonitrile, or THF)

  • Optional: Lewis acid catalyst (e.g., lithium perchlorate)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (2-3 equivalents).

  • If desired, add a catalytic amount of a Lewis acid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the ring-opened product.

Quantitative Data Example:

Starting MaterialNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundBenzylamineMethanol404850-60
This compoundSodium azideDMF602460-70

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound-mediated GAPDH Inhibition

The primary molecular target of this compound is the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Beyond its canonical role in glycolysis, GAPDH is a multifunctional protein implicated in various cellular processes, including apoptosis, DNA repair, and gene expression. Inhibition of GAPDH by this compound disrupts these pathways.

GAPDH_Inhibition_Pathway This compound This compound GAPDH_inactive Inactive GAPDH (Alkylated) This compound->GAPDH_inactive Covalent Modification GAPDH_active Active GAPDH (Glycolysis) Glycolysis Glycolysis GAPDH_active->Glycolysis Apoptosis Apoptosis GAPDH_active->Apoptosis Regulation DNA_Repair DNA Repair GAPDH_active->DNA_Repair Regulation GAPDH_inactive->Glycolysis Inhibition GAPDH_inactive->Apoptosis Dysregulation GAPDH_inactive->DNA_Repair Dysregulation ATP_Production ATP Production Glycolysis->ATP_Production Cell_Growth Cell Growth & Proliferation ATP_Production->Cell_Growth

Caption: this compound inhibits GAPDH, disrupting glycolysis and other cellular functions.

Experimental Workflow for this compound Derivatization and Biological Evaluation

This workflow outlines the general steps for the chemical modification of the this compound scaffold and the subsequent biological evaluation of the synthesized analogs.

Derivatization_Workflow Start This compound Scaffold Modification Chemical Modification (e.g., Esterification, Oxidation) Start->Modification Purification Purification & Characterization (Chromatography, NMR, MS) Modification->Purification Analog_Library This compound Analog Library Purification->Analog_Library Biological_Screening Biological Screening (e.g., GAPDH Inhibition Assay, Antimicrobial Assay) Analog_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Modification Iterative Design

Caption: Workflow for creating and testing new this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The chemical tractability of its functional groups allows for the generation of diverse analog libraries. The provided protocols offer a foundation for researchers to explore the chemical space around the this compound core. By combining chemical synthesis with robust biological evaluation, it is possible to elucidate detailed structure-activity relationships and develop new drug candidates with enhanced efficacy and specificity. The continued exploration of the non-glycolytic roles of GAPDH may also open new avenues for the therapeutic application of this compound derivatives.

References

Application Notes and Protocols for Creating Pentalenolactone-Resistant Mutants for Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and characterization of pentalenolactone-resistant mutants. These mutants are valuable tools for genetic studies, including as novel selectable markers, and for investigating the mechanisms of antibiotic resistance.

Introduction

This compound is a sesquiterpenoid antibiotic produced by various Streptomyces species. Its mechanism of action involves the specific inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] this compound acts as a competitive, covalent inhibitor by alkylating a critical cysteine residue (Cys149) in the active site of GAPDH.[1] Resistance to this compound primarily arises from mutations within the gapA gene, which encodes GAPDH.[1] Organisms that produce this compound naturally possess a resistance mechanism, often in the form of a second, insensitive GAPDH isoenzyme.[1][2] The generation of this compound-resistant mutants in susceptible organisms provides a powerful system for studying resistance mechanisms and for developing novel genetic tools.

Data Presentation

Table 1: this compound Minimum Inhibitory Concentrations (MICs)
Organism/StrainVectorRelevant GenotypeThis compound MIC (µg/mL)Reference
E. coli DH5α-Wild-type gapA50[1]
E. coli dtolC-Wild-type gapANot specified[1]
This compound-resistant E. coli dtolC clone-Mutant gapA>400 (8x increase)[1]
E. coli DH5αpCDF_GAPAWild-type E. coli gapANot specified (sensitive)[1]
E. coli DH5αpCDF_PLRMutant E. coli gapA (T175S)Not specified (resistant)[1]
Table 2: Characterized Mutations Conferring this compound Resistance
GeneOrganismMutationEffectReference
gapAE. coliT175SConfers resistance to this compound. The substitution of threonine with serine is thought to alter the stability of the this compound-GAPDH complex.[1][1]
gap1Streptomyces avermitilis-Encodes a this compound-insensitive GAPDH isozyme, providing natural resistance to the producing organism.[2][3][4][5][2][3][4][5]
gapStreptomyces arenae-Encodes a this compound-insensitive GAPDH isoform expressed during antibiotic production.[6][6]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Resistance Pathway

The biosynthesis of this compound involves a series of enzymatic steps, and producer organisms have a built-in resistance mechanism.

pentalenolactone_pathway cluster_biosynthesis In Producer Organism (e.g., Streptomyces) cluster_target In Susceptible Organism FPP Farnesyl Diphosphate Pentalenene Pentalenene FPP->Pentalenene Intermediates Oxidized Intermediates Pentalenene->Intermediates PL This compound Intermediates->PL GAPDH_sensitive GAPDH (Sensitive) PL->GAPDH_sensitive Inhibition GAPDH_inactive Inactive GAPDH GAPDH_sensitive->GAPDH_inactive Glycolysis_inhibited Glycolysis Inhibited GAPDH_inactive->Glycolysis_inhibited Biosynthesis This compound Biosynthesis Gene Cluster (ptl genes) Resistance_gene Resistance Gene (gap1) GAPDH_resistant GAPDH (Resistant Isozyme) Resistance_gene->GAPDH_resistant Glycolysis_active Glycolysis Active GAPDH_resistant->Glycolysis_active

Caption: this compound biosynthesis and resistance mechanism.

Experimental Workflow for Generating this compound-Resistant Mutants

This workflow outlines the key steps from mutagenesis to the characterization of resistant mutants.

experimental_workflow start Start: Susceptible Bacterial Culture mutagenesis 1. Mutagenesis (e.g., Chemical, UV, Error-prone PCR) start->mutagenesis mutant_library Mutagenized Cell Library mutagenesis->mutant_library selection 2. Selection on this compound-Containing Medium mutant_library->selection resistant_colonies Resistant Colonies selection->resistant_colonies isolation 3. Isolation and Purification of Resistant Clones resistant_colonies->isolation pure_cultures Pure Cultures of Resistant Mutants isolation->pure_cultures mic_determination 4. MIC Determination pure_cultures->mic_determination dna_extraction 5. Genomic DNA Extraction pure_cultures->dna_extraction mic_data Quantitative Resistance Level mic_determination->mic_data gapA_sequencing 6. gapA Gene Amplification and Sequencing dna_extraction->gapA_sequencing mutation_analysis 7. Identification of Resistance-Conferring Mutations gapA_sequencing->mutation_analysis end End: Characterized this compound-Resistant Mutant mutation_analysis->end

Caption: Workflow for creating and characterizing mutants.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Mutants by Chemical Mutagenesis

This protocol describes the use of a chemical mutagen, such as Ethyl Methanesulfonate (EMS) or N-methyl-N'-nitro-N-nitrosoguanidine (NTG), to induce random mutations.

Materials:

  • Susceptible bacterial strain (e.g., E. coli, Bacillus subtilis)

  • Appropriate liquid growth medium (e.g., LB, TSB)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Chemical mutagen (EMS or NTG)

  • Sodium thiosulfate (B1220275) solution (for EMS inactivation)

  • Agar (B569324) plates with and without this compound

  • Sterile centrifuge tubes and culture flasks

  • Incubator and shaker

Procedure:

  • Culture Preparation: Inoculate a single colony of the susceptible bacterial strain into 5 mL of liquid medium and grow overnight at the optimal temperature with shaking.

  • Cell Harvesting and Washing: Pellet the cells from the overnight culture by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with an equal volume of phosphate buffer to remove residual medium.

  • Mutagenesis: Resuspend the washed cell pellet in phosphate buffer to the original culture volume. Add the chemical mutagen to the desired final concentration (e.g., 1-2% for EMS, 50-100 µg/mL for NTG). Incubate with shaking for a predetermined time (e.g., 30-60 minutes). The optimal mutagen concentration and exposure time should be determined empirically to achieve a kill rate of approximately 99%.

  • Inactivation and Recovery: To stop the mutagenesis, pellet the cells by centrifugation and wash them twice with fresh phosphate buffer. If using EMS, an additional wash with a sodium thiosulfate solution can be performed to inactivate the mutagen. Resuspend the cells in fresh liquid medium and allow them to recover by incubating for 1-2 hours with shaking.

  • Selection of Resistant Mutants: Plate serial dilutions of the mutagenized culture onto agar plates containing a selective concentration of this compound. The selective concentration should be 2-4 times the MIC of the parental strain. Also, plate serial dilutions onto non-selective agar plates to determine the survival frequency.

  • Incubation and Isolation: Incubate the plates at the optimal temperature until colonies appear (typically 24-72 hours). Pick individual colonies from the this compound-containing plates and streak them onto fresh selective plates to purify the resistant clones.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to quantify the level of resistance in the isolated mutants.

Materials:

  • Pure cultures of parental and mutant strains

  • Liquid growth medium

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow overnight cultures of the parental and mutant strains. Dilute the cultures in fresh medium to a standardized cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Prepare this compound Dilutions: In a 96-well plate, prepare a two-fold serial dilution of this compound in the liquid growth medium. The concentration range should encompass the expected MICs of both the parental and mutant strains.

  • Inoculation: Add an equal volume of the diluted bacterial inoculum to each well of the 96-well plate, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (bacteria, no antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 3: Identification of Resistance Mutations in the gapA Gene

This protocol outlines the steps to identify the genetic basis of this compound resistance.

Materials:

  • Genomic DNA from parental and mutant strains

  • PCR primers flanking the gapA gene

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from overnight cultures of the parental and resistant mutant strains using a standard genomic DNA extraction kit or protocol.

  • gapA Gene Amplification: Amplify the gapA gene from the extracted genomic DNA using PCR. Design primers that bind to the regions upstream and downstream of the gapA open reading frame.

  • PCR Product Verification: Run a portion of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • DNA Sequencing: Purify the remaining PCR product and send it for Sanger sequencing. Sequence both the forward and reverse strands to ensure accuracy.

  • Sequence Analysis: Align the gapA gene sequence from the resistant mutant with the sequence from the parental strain. Identify any nucleotide changes that result in amino acid substitutions. These changes are the likely cause of this compound resistance. A previously identified mutation conferring resistance in E. coli is a T to A transversion at nucleotide position 524, resulting in a T175S amino acid substitution.[1]

References

Application Notes and Protocols for Cell-Based Assays to Investigate Pentalenolactone's Antiviral Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based assays to investigate the antiviral properties of Pentalenolactone, a natural sesquiterpenoid antibiotic. This compound has been identified as an inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a host cell factor that various viruses exploit for their replication. Notably, this compound has been reported to inhibit the replication of DNA viruses such as Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).

This document outlines detailed protocols for essential cell-based assays to quantify the antiviral efficacy and cytotoxicity of this compound. Furthermore, it explores the compound's likely mechanism of action through the inhibition of GAPDH and its potential impact on host cell signaling pathways co-opted by viruses.

Data Presentation

A crucial aspect of evaluating any potential antiviral compound is the quantitative assessment of its efficacy and toxicity. The following tables provide a structured format for presenting such data, facilitating clear comparison and interpretation. While specific experimental values for this compound are not yet widely published, these tables serve as a template for organizing and reporting the data generated from the described protocols.

Table 1: Cytotoxicity of this compound on Host Cell Lines

Host Cell LineAssay MethodCC50 (µM)Incubation Time (hours)
Vero CellsMTT Assay[Insert experimental value]48
A549 CellsNeutral Red Uptake Assay[Insert experimental value]72
[Add other relevant cell lines][Specify assay][Insert experimental value][Specify time]

CC50: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 2: Antiviral Activity of this compound against Herpes Simplex Viruses

Virus StrainHost Cell LineAssay MethodEC50 (µM)Selectivity Index (SI = CC50/EC50)
HSV-1 (e.g., KOS strain)Vero CellsPlaque Reduction Assay[Insert experimental value][Calculate from experimental data]
HSV-2 (e.g., G strain)Vero CellsCPE Inhibition Assay[Insert experimental value][Calculate from experimental data]
[Add other relevant viruses][Specify cell line][Specify assay][Insert experimental value][Calculate from experimental data]

EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. A higher Selectivity Index indicates a more favorable therapeutic window.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization depending on the specific virus, host cell line, and laboratory conditions.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating antiviral effects from general cytotoxicity.

Materials:

  • Host cells (e.g., Vero cells)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of infectious virus production.

Materials:

  • Confluent monolayer of host cells (e.g., Vero cells) in 6-well or 12-well plates

  • Virus stock of known titer (e.g., HSV-1)

  • This compound stock solution

  • Serum-free medium

  • Overlay medium (e.g., medium containing methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection and Treatment: Remove the growth medium from the cell monolayers. Inoculate the cells with the diluted virus and simultaneously add the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and gently overlay the cells with the overlay medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed in the virus control wells (typically 2-3 days for HSV).

  • Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet solution.

  • Plaque Counting: Wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined from a dose-response curve of percentage inhibition versus the log of the compound concentration.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

Materials:

  • Host cells in 96-well plates

  • Virus stock

  • This compound stock solution

  • Complete cell culture medium

  • Cell viability reagent (e.g., Neutral Red or a reagent for ATP measurement)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and, once they reach the desired confluency, treat them with serial dilutions of this compound.

  • Infection: Infect the cells with a pre-determined amount of virus that causes significant CPE in the virus control wells within 48-72 hours. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Quantification of CPE: At the end of the incubation period, assess cell viability using a suitable reagent.

    • Neutral Red Uptake: Add Neutral Red solution and incubate to allow viable cells to take up the dye. After washing, extract the dye and measure the absorbance.

    • ATP Measurement: Use a commercial kit to measure the ATP content, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration relative to the cell and virus controls. The EC50 value is determined from a dose-response curve.

Visualizations

Signaling Pathway Diagram

The proposed antiviral mechanism of this compound involves the inhibition of the host cell enzyme GAPDH. Many viruses, including HSV, are known to manipulate host cell metabolism and signaling pathways, such as the PI3K/Akt/mTOR pathway, to support their replication. By inhibiting GAPDH, this compound can disrupt the energy supply (glycolysis) required for viral replication and may also interfere with the non-glycolytic functions of GAPDH that are co-opted by viruses. The following diagram illustrates this proposed mechanism.

Pentalenolactone_Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Virus Virus (e.g., HSV) Glycolysis Glycolysis Virus->Glycolysis Hijacks for Energy & Building Blocks PI3K_Akt PI3K/Akt/mTOR Pathway Virus->PI3K_Akt Activates for Pro-viral Effects Viral_Replication Viral Replication & Protein Synthesis Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions Glucose Glucose Glucose->Glycolysis GAPDH GAPDH Glycolysis->GAPDH ATP ATP & Biosynthetic Precursors GAPDH->ATP ATP->Viral_Replication Provides Energy & Substrates Cell_Survival Enhanced Cell Survival & Proliferation PI3K_Akt->Cell_Survival Cell_Survival->Viral_Replication Supports This compound This compound This compound->GAPDH Inhibits

Caption: Proposed antiviral mechanism of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the antiviral activity of this compound using a plaque reduction assay.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Prepare Host Cell Monolayers infection 4. Co-incubate Cells with Virus and this compound prep_cells->infection prep_compound 2. Prepare Serial Dilutions of this compound prep_compound->infection prep_virus 3. Prepare Virus Inoculum prep_virus->infection overlay 5. Add Overlay Medium infection->overlay incubation 6. Incubate for Plaque Formation overlay->incubation stain 7. Fix and Stain Plaques incubation->stain count 8. Count Plaques stain->count calculate 9. Calculate % Inhibition and Determine EC50 count->calculate

Caption: General workflow for a plaque reduction assay.

Application Note: Determining the Kinetic Parameters of Pentalenolactone Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentalenolactone (PL) is a sesquiterpenoid antibiotic produced by various Streptomyces species.[1][2][3] It exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties.[3] The primary mechanism of action for this compound is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] PL acts as a time-dependent, irreversible inhibitor by forming a covalent bond with a key cysteine residue (Cys-149) in the active site of GAPDH.[3][4] This covalent modification leads to the inactivation of the enzyme.[3] Understanding the kinetics of this inhibition is crucial for the development of PL-based therapeutics and for studying the role of GAPDH in various physiological and pathological processes.

This application note provides detailed protocols for determining the key kinetic parameters of irreversible inhibitors like this compound, including the half-maximal inhibitory concentration (IC50), the inactivation rate constant (kinact), and the inhibition constant (KI).

Mechanism of this compound Inhibition

This compound is a covalent inhibitor, a class of molecules that form a permanent bond with their target enzyme.[5] This process typically follows a two-step mechanism:

  • Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This step is characterized by the association rate constant (kon) and the dissociation rate constant (koff).

  • Irreversible Covalent Bonding: The E·I complex then undergoes an intramolecular reaction to form a stable, covalent enzyme-inhibitor adduct (E-I). This step is characterized by the first-order rate constant of inactivation (kinact).[5][6]

The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI.[5][6]

Mechanism of irreversible inhibition of GAPDH by this compound (PL).

Key Kinetic Parameters

For irreversible inhibitors, the following parameters are essential for characterizing their potency and efficacy:

  • IC50: The concentration of an inhibitor required to reduce enzyme activity by 50% after a fixed incubation time. It is a time-dependent value and should be reported with the pre-incubation time specified.[7][8]

  • KI (Inactivation Constant): Represents the concentration of the inhibitor that gives half the maximal rate of inactivation. It reflects the initial binding affinity of the inhibitor for the enzyme.[5][6]

  • kinact (Maximal Inactivation Rate Constant): The maximum rate of covalent bond formation at saturating concentrations of the inhibitor.[5][6]

  • kobs (Observed Inactivation Rate Constant): The pseudo-first-order rate constant of inactivation at a specific inhibitor concentration.

  • kinact/KI (Second-Order Rate Constant): This ratio is the most reliable measure of an irreversible inhibitor's potency, as it accounts for both binding affinity and reactivity.[5][6]

Experimental Protocols

The following protocols outline the steps to determine the kinetic parameters for this compound's inhibition of GAPDH. The assay measures the GAPDH-catalyzed reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials and Reagents

  • Purified GAPDH enzyme (e.g., rabbit muscle GAPDH)

  • This compound (PL)

  • GAPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Sodium Arsenate

  • Dithiothreitol (DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Protocol 1: Determination of IC50

This protocol determines the concentration of this compound required to inhibit 50% of GAPDH activity after a fixed pre-incubation period.

  • Enzyme Preparation: Prepare a working solution of GAPDH in assay buffer. The final concentration should be chosen to ensure a linear reaction rate for at least 10-15 minutes.

  • Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range might be from 1 nM to 100 µM.

  • Pre-incubation:

    • In a 96-well plate, add a fixed volume of the GAPDH working solution to wells containing an equal volume of the this compound dilutions.

    • Include a control well with GAPDH and assay buffer (no inhibitor).

    • Incubate the plate for a fixed time (e.g., 30 or 60 minutes) at a constant temperature (e.g., 25°C). The time-dependent nature of covalent inhibition means the IC50 value will change with the incubation time.[9]

  • Reaction Initiation:

    • Prepare a substrate master mix containing G3P, NAD+, and sodium arsenate in assay buffer.

    • To start the reaction, add the substrate master mix to all wells simultaneously.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates by expressing them as a percentage of the uninhibited control rate.

    • Plot the percent activity versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of kinact and KI

This protocol involves measuring the rate of enzyme inactivation (kobs) at various concentrations of this compound.

  • Reagent Preparation: Prepare GAPDH and a range of this compound concentrations as described in Protocol 1.

  • Time-Course of Inactivation:

    • For each this compound concentration, mix the GAPDH solution with the inhibitor solution at time zero.

    • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

    • Immediately dilute the aliquot (e.g., 25-fold or more) into a reaction cuvette or well containing the substrate master mix (G3P, NAD+, sodium arsenate).[3] This dilution effectively stops the inactivation process by lowering the inhibitor concentration.

    • Measure the residual enzyme activity by monitoring the absorbance change at 340 nm.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm (ln) of the percent remaining activity against the pre-incubation time.

    • The slope of this plot will be equal to -kobs (the observed rate of inactivation).[3]

    • Repeat this for all tested this compound concentrations to obtain a series of kobs values.

  • Determining kinact and KI:

    • Plot the calculated kobs values against the corresponding this compound concentrations ([I]).

    • Fit the data to the hyperbolic Michaelis-Menten equation for irreversible inhibitors:[10] kobs = (kinact * [I]) / (KI + [I])

    • The fit will yield values for kinact (the maximum observed rate at saturation) and KI (the inhibitor concentration at which kobs is half of kinact).

    • If the plot of kobs vs. [I] is linear, it suggests that KI is much greater than the inhibitor concentrations used. In this case, the slope of the line represents the second-order rate constant, kinact/KI.[10][11]

Experimental Workflow

Workflow for determining kinetic parameters of this compound.

Quantitative Data Summary

The kinetic parameters for the inhibition of GAPDH by this compound can vary depending on the source of the enzyme and the experimental conditions. Below is a summary of reported values.

ParameterValueEnzyme SourceNotesReference
KI 1.3 ± 0.4 mMS. avermitilis Gap2Measured using the benzylamine (B48309) salt of this compound (PLBA).[3]
kinact 5.3 ± 1.6 min-1S. avermitilis Gap2Corresponds to a half-life (t1/2) of 0.13 minutes at saturation.[3]
Inhibition Mode Irreversible, Time-DependentRabbit Muscle GAPDHInactivation kinetics were observed to be biphasic.[4]
Substrate Protection YesRabbit Muscle GAPDHThe substrate G-3-P protected the enzyme from inactivation by PL.[4]
Cofactor Effect StimulationRabbit Muscle GAPDHThe presence of NAD+ stimulated the inactivation of the enzyme.[4]

Note: Direct comparison of kinetic values requires careful consideration of assay conditions, including pH, temperature, buffer components, and substrate/cofactor concentrations, as these can influence the results.

Conclusion

The protocols described provide a robust framework for characterizing the inhibition of GAPDH by this compound. By determining the IC50, kinact, and KI, researchers can quantitatively assess the potency and mechanism of inhibition. This information is invaluable for structure-activity relationship (SAR) studies, optimizing inhibitor design, and understanding the biological consequences of GAPDH inhibition in the context of drug development.

References

Application Notes and Protocols for the Purification of Pentalenolactone Derivatives using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentalenolactone and its derivatives are a class of sesquiterpenoid antibiotics produced by various Streptomyces species. These compounds have garnered significant interest due to their antimicrobial properties, which stem from their ability to act as specific, irreversible inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The targeted inhibition of this key metabolic enzyme makes this compound derivatives promising candidates for further investigation in drug development.

The isolation and purification of these compounds from fermentation broths or synthetic reaction mixtures is a critical step for their structural elucidation, biological evaluation, and further development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of natural products, including this compound derivatives. This document provides detailed application notes and protocols for the successful purification of this compound derivatives using RP-HPLC.

Data Presentation

The following table summarizes the quantitative data from a reported RP-HPLC purification of this compound analogs.

CompoundRetention Time (t_R)PurityRecovery/Yield
1-deoxy-8α-hydroxypentalenic acid40.3 min>95% (assumed from publication)6.0 mg from 10 L fermentation
1-deoxy-9β-hydroxy-11-oxopentalenic acid36.1 min>95% (assumed from publication)17.2 mg from 10 L fermentation

Experimental Protocols

Protocol 1: General Purification of this compound Derivatives from Crude Extract

This protocol outlines

Application Notes and Protocols for Laboratory-Scale Fermentation and Isolation of Pentalenolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory-scale production and isolation of pentalenolactone, a sesquiterpenoid antibiotic produced by various Streptomyces species. The protocols detailed below cover the fermentation of a this compound-producing Streptomyces strain, followed by the extraction and purification of the target compound.

Data Presentation

Table 1: Fermentation Parameters for this compound Production
ParameterValue/RangeNotes
Producing OrganismStreptomyces sp.e.g., Streptomyces avermitilis, Streptomyces sp. NRRL S-4
Fermentation MediumISP2 Medium (Seed Culture)Standard medium for initial growth of Streptomyces.
Production MediumSee Protocol 1 for a typical production medium composition.
Temperature28 - 37°COptimal temperature can be strain-dependent.[1]
pH6.5 - 7.0Maintained to support optimal growth and secondary metabolite production.[2][3]
Agitation150 - 250 rpmEnsures adequate aeration and nutrient distribution in shake flask cultures.[1][3]
Incubation Time7 - 12 daysThis compound production is typically observed in the stationary phase.[2]
AerationBaffled flasks recommendedTo ensure sufficient oxygen supply for aerobic fermentation.
Table 2: Quantitative Yields of this compound Analogs from Streptomyces sp. NRRL S-4
CompoundYield (mg) from 10L FermentationCalculated Yield (mg/L)
1-deoxy-8α-hydroxypentalenic acid6.00.6
1-deoxy-9β-hydroxy-11-oxopentalenic acid17.21.72

Data extracted from a study on the fermentation of Streptomyces sp. NRRL S-4.[4]

Experimental Protocols

Protocol 1: Laboratory-Scale Fermentation of Streptomyces for this compound Production

1.1. Media Preparation

  • Seed Culture Medium (ISP2 Medium):

    • Malt Extract: 10 g/L

    • Yeast Extract: 4 g/L

    • Glucose: 4 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium:

    • Soybean Flour: 10 g/L

    • Glucose: 10 g/L

    • Soluble Starch: 15 g/L

    • Yeast Extract: 5 g/L

    • NaCl: 5 g/L

    • CaCO₃: 3 g/L

    • Adjust pH to 7.0 before autoclaving.[4]

1.2. Inoculum Preparation

  • Prepare a stock of the desired Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP2 agar).

  • Incubate the plate at 28°C for 7-10 days to allow for sporulation.

  • Aseptically transfer a loopful of spores into a 250 mL Erlenmeyer flask containing 50 mL of ISP2 medium.

  • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

1.3. Production Fermentation

  • Prepare the production medium in baffled Erlenmeyer flasks (e.g., 200 mL of medium in a 1 L flask to ensure adequate aeration).

  • Inoculate the production medium with the seed culture at a 5% (v/v) ratio.

  • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.[4]

  • Monitor the fermentation broth for changes in pH, cell density, and the production of this compound (if an analytical standard is available for comparison via techniques like TLC or HPLC).

Protocol 2: Extraction and Isolation of this compound

2.1. Extraction

  • Following the fermentation period, harvest the culture broth.

  • Separate the mycelial biomass from the supernatant by centrifugation at 5,000 x g for 15 minutes.

  • Transfer the supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) to the supernatant.

  • Shake the separatory funnel vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Pool the ethyl acetate extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2. Purification by Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Column Preparation: Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate to 100%).

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 1:1) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).

  • Pool the fractions containing the purified this compound and evaporate the solvent.

2.3. Further Purification by Reversed-Phase HPLC (Optional)

For higher purity, the this compound-containing fractions from column chromatography can be further purified by High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents.

  • Gradient: A typical gradient might start with a low concentration of acetonitrile (e.g., 20%) and increase to a high concentration (e.g., 80-100%) over 20-30 minutes.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound from farnesyl pyrophosphate (FPP) involves a series of enzymatic reactions, including cyclization, oxidation, and rearrangement, catalyzed by enzymes encoded by the ptl gene cluster in Streptomyces avermitilis.[5][6][7]

pentalenolactone_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene PtlA Pentalen_13_ol Pentalen-13-ol Pentalenene->Pentalen_13_ol PtlI Pentalen_13_al Pentalen-13-al Pentalen_13_ol->Pentalen_13_al PtlI Deoxypentalenic_acid 1-Deoxypentalenic acid Pentalen_13_al->Deoxypentalenic_acid Hydroxy_deoxypentalenic_acid 1-Deoxy-11β-hydroxypentalenic acid Deoxypentalenic_acid->Hydroxy_deoxypentalenic_acid PtlH Oxo_deoxypentalenic_acid 1-Deoxy-11-oxopentalenic acid Hydroxy_deoxypentalenic_acid->Oxo_deoxypentalenic_acid PtlF Pentalenolactone_D This compound D Oxo_deoxypentalenic_acid->Pentalenolactone_D PtlE Pentalenolactone_F This compound F Pentalenolactone_D->Pentalenolactone_F PtlD This compound This compound Pentalenolactone_F->this compound PtlM PtlA PtlA (Pentalenene synthase) PtlI PtlI (Cytochrome P450) PtlH PtlH (Dioxygenase) PtlF PtlF (Dehydrogenase) PtlE PtlE (Monooxygenase) PtlD PtlD (Monooxygenase) PtlM PtlM (Cytochrome P450)

Caption: this compound biosynthetic pathway in S. avermitilis.

Experimental Workflow: From Culture to Pure Compound

This diagram outlines the major steps involved in the laboratory-scale production and isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (Streptomyces sp.) Fermentation Production Fermentation (7-10 days, 28°C) Inoculum->Fermentation Centrifugation Centrifugation (Separation of biomass) Fermentation->Centrifugation LLE Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->LLE Evaporation Solvent Evaporation LLE->Evaporation ColumnChrom Silica Gel Column Chromatography Evaporation->ColumnChrom HPLC Reversed-Phase HPLC (Optional) ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for this compound fermentation and isolation.

Regulatory Pathway of this compound Biosynthesis

The production of this compound is positively regulated by transcriptional activators, such as PenR, which belong to the MarR/SlyA family. The final product, this compound, and late-stage intermediates can act as ligands that cause the release of the regulator from the promoter region of the biosynthetic genes, suggesting a feedback mechanism.

regulatory_pathway PenR_gene penR gene PenR_protein PenR Protein (Transcriptional Regulator) PenR_gene->PenR_protein Transcription & Translation ptl_genes This compound Biosynthetic Genes (ptl) PenR_protein->ptl_genes Activates Transcription This compound This compound (and intermediates) ptl_genes->this compound Biosynthesis This compound->PenR_protein Binds to PenR, causing dissociation from DNA

Caption: Regulation of this compound biosynthesis by PenR.

References

Troubleshooting & Optimization

Overcoming instability of the Pentalenolactone epoxylactone moiety

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pentalenolactone and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of the epoxylactone moiety, a critical pharmacophore for its biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound?

A1: The primary cause of instability in this compound is the high reactivity of its spiro-epoxylactone moiety. The three-membered epoxide ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is essential for its mechanism of action, which involves the alkylation of cysteine residues in enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), but it also makes the molecule prone to degradation under various experimental conditions.

Q2: What are the most common degradation pathways for the this compound epoxylactone moiety?

A2: The most common degradation pathways involve the acid-catalyzed or base-catalyzed ring-opening of the epoxide.

  • Under acidic conditions: The epoxide oxygen is first protonated, making it a better leaving group. A nucleophile then attacks one of the epoxide carbons. The regioselectivity of this attack can be complex, but it often favors the more substituted carbon due to the development of a partial positive charge.

  • Under basic or nucleophilic conditions: A nucleophile directly attacks the less sterically hindered carbon of the epoxide ring in an SN2-like manner, leading to inversion of stereochemistry at that center.

Q3: I am observing multiple spots on my TLC plate after purification. What could be the cause?

A3: The appearance of multiple spots on a TLC plate, especially after purification, is a strong indicator of degradation or isomerization. A biosynthetic intermediate of this compound has been observed to undergo facile epimerization when exposed to mild basic conditions or common chromatographic media like silica (B1680970) gel.[1] This suggests that this compound itself could be similarly unstable. The different spots could represent the parent compound and one or more degradation or isomerization products.

Q4: How can I minimize degradation during my experiments?

A4: To minimize degradation, it is crucial to control the experimental conditions carefully. This includes avoiding strong acids and bases, using purified and dry solvents, and working at low temperatures whenever possible. For chromatographic purifications, the use of a slightly acidic mobile phase can help to suppress degradation.[1] Storing the compound under inert gas and protected from light is also recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity over time. Degradation of the epoxylactone moiety.Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C or lower in an anhydrous solvent and use within a short period. Avoid repeated freeze-thaw cycles.
Broad or multiple peaks during HPLC analysis. On-column degradation or isomerization.Use a reversed-phase column with a buffered mobile phase (e.g., with 0.1% formic acid or acetic acid). Optimize the gradient and flow rate to minimize run time. Ensure the sample is dissolved in a compatible, non-reactive solvent.
Low yield after purification by silica gel chromatography. Degradation on the stationary phase.Deactivate the silica gel by adding a small percentage of a polar solvent like methanol (B129727) or triethylamine (B128534) to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. A small amount of acetic acid can also be added to the eluent to prevent epimerization.[1]
Inconsistent results in biological assays. Instability of the compound in the assay buffer.Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC or LC-MS. If instability is observed, consider modifying the buffer composition (e.g., adjusting the pH) or reducing the incubation time.
Unexpected reaction products. The epoxylactone has reacted with a component in the reaction mixture.Carefully review all reagents and solvents for potential nucleophiles (e.g., water, alcohols, amines). Ensure all components are pure and anhydrous.

Quantitative Data on Epoxide Stability

Condition Stability of Epoxide Ring Primary Degradation Pathway Notes
Strongly Acidic (pH < 4) LowAcid-catalyzed ring-openingThe reaction rate is dependent on the hydronium ion activity.[2]
Weakly Acidic (pH 4-6) ModerateSlow acid-catalyzed ring-openingStability is generally higher than in strongly acidic conditions.
Neutral (pH ~7) Moderate to HighSlow hydrolysis (if water is present)The uncatalyzed reaction with water is typically slow.
Weakly Basic (pH 8-10) ModerateBase-catalyzed ring-openingSusceptible to attack by hydroxide (B78521) ions or other nucleophiles.
Strongly Basic (pH > 10) LowBase-catalyzed ring-openingThe rate of degradation increases with increasing hydroxide concentration.
Aprotic Solvents (e.g., DCM, THF) HighMinimal degradationEnsure solvents are anhydrous to prevent hydrolysis.
Protic Solvents (e.g., Methanol, Water) Low to ModerateSolvolysis (ring-opening by the solvent)The rate of solvolysis depends on the nucleophilicity of the solvent.
Elevated Temperature DecreasesAll degradation pathways are acceleratedStore at low temperatures (-20°C or below) to prolong shelf life.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Solid Compound: Store solid this compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light.

  • Stock Solutions: Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or ethyl acetate (B1210297).

  • Aliquoting: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage of Solutions: Store stock solutions at -20°C or below. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

  • Bringing to Room Temperature: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.

Protocol 2: Purification of this compound by Silica Gel Chromatography

This protocol is a general guideline and may need to be optimized for specific this compound analogs.

  • Materials:

    • Silica gel (60 Å, 230-400 mesh)

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Acetic acid (optional)

    • Glass chromatography column

    • TLC plates, developing chamber, and UV lamp

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in hexane.

    • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Sample Loading: Dissolve the crude this compound sample in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexane). To minimize degradation on the column, a small amount of acetic acid (e.g., 0.1-0.5% v/v) can be added to the sample solution and the eluent.[1]

    • Elution: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (gradient elution).

    • Fraction Collection: Collect fractions and monitor the separation by TLC.

    • Product Identification: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure at a low temperature.

Visualizations

This compound Degradation Pathways

Potential Degradation Pathways of this compound cluster_acid Acid-Catalyzed Ring Opening cluster_base Base-Catalyzed Ring Opening cluster_isomerization Isomerization on Silica pentalenolactone_acid This compound protonated_epoxide Protonated Epoxide pentalenolactone_acid->protonated_epoxide H+ acid_product Ring-Opened Product (e.g., Diol, Halohydrin) protonated_epoxide->acid_product Nu: pentalenolactone_base This compound base_product Ring-Opened Product pentalenolactone_base->base_product Nu:- pentalenolactone_silica This compound epimer Epimer pentalenolactone_silica->epimer Silica Gel (mildly acidic/basic sites)

Caption: this compound degradation pathways.

Experimental Workflow for Handling this compound

Experimental Workflow for this compound cluster_storage Storage & Preparation cluster_experiment Experimentation cluster_purification Purification (if needed) storage Store Solid at <= -20°C (Inert Atmosphere, Dark) prep_sol Prepare Fresh Stock Solution (Anhydrous Aprotic Solvent) storage->prep_sol experiment Perform Experiment (Control pH, Temp.) prep_sol->experiment analysis Analysis (HPLC, LC-MS, NMR) (Use Buffered/Acidified Mobile Phase) experiment->analysis purification Column Chromatography (Neutralized/Acidified Silica) analysis->purification Impure characterization Characterization (Confirm Structure & Purity) analysis->characterization Pure purification->characterization

Caption: Recommended workflow for handling this compound.

References

Troubleshooting Pentalenolactone purification by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pentalenolactone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for isolating this compound from complex mixtures, such as fermentation broths of Streptomyces species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying this compound from a crude extract?

A1: For a crude extract containing this compound, it is advisable to start with a preliminary purification step to remove highly polar and non-polar impurities. This can be achieved by liquid-liquid extraction of the fermentation broth with a solvent like ethyl acetate (B1210297), followed by a silica (B1680970) gel plug filtration to remove baseline impurities.

Q2: this compound contains a lactone ring. Are there any stability concerns during purification?

A2: Yes, the lactone ring in this compound can be susceptible to hydrolysis under both acidic and basic conditions. Standard silica gel is slightly acidic and can potentially cause degradation of the compound, leading to low recovery.[1] It is crucial to handle the purification with care, minimizing exposure to harsh pH conditions and prolonged contact with the stationary phase.

Q3: What are the most suitable solvent systems for the column chromatography of this compound?

A3: A good starting point for the purification of this compound on silica gel is a non-polar/polar solvent system. A gradient of ethyl acetate in hexane (B92381) is commonly effective. To determine the optimal solvent system, it is highly recommended to first perform thin-layer chromatography (TLC) analysis of the crude mixture.

Q4: How can I monitor the purification process effectively?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation. Fractions collected from the column should be spotted on a TLC plate and visualized under UV light or by staining with a suitable reagent, such as p-anisaldehyde, to identify the fractions containing this compound.

Q5: What should I do if I observe significant streaking of my compound on the TLC plate?

A5: Streaking on a TLC plate can indicate several issues, including compound degradation on the silica, overloading of the sample, or the use of an inappropriate solvent system. For this compound, streaking might suggest instability on the acidic silica gel. Using deactivated silica gel or adding a small amount of a neutral or slightly basic modifier to the mobile phase could mitigate this issue.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Problem Possible Cause Solution
Low or No Recovery of this compound Decomposition on acidic silica gel.[1]- Use deactivated (neutral) silica gel. - Perform a rapid "flash" chromatography to minimize contact time. - Consider alternative stationary phases like alumina (B75360) or florisil.
This compound is too polar or not polar enough for the chosen solvent system.- Adjust the polarity of the mobile phase based on TLC analysis. - If the compound does not elute, gradually increase the polarity of the mobile phase. - If the compound elutes with the solvent front, start with a less polar mobile phase.
Poor Separation of this compound from Impurities The chosen solvent system has poor selectivity for the compounds.- Experiment with different solvent systems during TLC analysis to find one that provides better separation. - Employ a shallow gradient elution during column chromatography to improve resolution.
Column is overloaded with the crude sample.- Use a larger column or reduce the amount of sample loaded. As a general rule, use 20-50 times the weight of adsorbent to the sample weight.
Improperly packed column (channeling).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
This compound Elutes as a Broad Band (Tailing) Strong interaction between this compound and the stationary phase.- Increase the polarity of the mobile phase once this compound starts to elute. - Consider using a different stationary phase with weaker interactions.
The sample was dissolved in a solvent much stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a solvent of similar or lower polarity.
Multiple Spots Observed in Fractions that Should Contain Pure this compound On-column degradation of this compound.[2]- Confirm stability by performing a 2D TLC. Spot the crude mixture, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, it indicates degradation.[2] - Use deactivated silica gel or an alternative stationary phase.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Flash Column Chromatography

This protocol describes a standard procedure for the purification of this compound from a pre-cleaned crude extract using flash column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column with a stopcock

  • Collection tubes

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane) to find a system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (preferably the initial mobile phase).

    • Carefully load the sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Elution:

    • Carefully add the initial mobile phase to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) as determined by the initial TLC analysis.

    • Monitor the elution of compounds by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Recovery:

    • Combine the fractions that contain pure this compound based on the TLC analysis.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₆O₅[3]
Molecular Weight276.28 g/mol [3]
AppearanceWhite amorphous powder
XLogP3-AA1.4[4]

Table 2: Representative TLC Data for this compound Purification

Mobile Phase (Ethyl Acetate in Hexane)Rf of this compound (Illustrative)Rf of Less Polar Impurity (Illustrative)Rf of More Polar Impurity (Illustrative)
10%0.150.400.05
20%0.300.650.10
30%0.450.800.20
50%0.65>0.900.35

Note: The Rf values provided are illustrative and may vary depending on the specific experimental conditions.

Visualizations

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem low_recovery Low or No Recovery problem->low_recovery Yes poor_separation Poor Separation problem->poor_separation Yes broad_band Broad Band / Tailing problem->broad_band Yes multiple_spots Impure Fractions problem->multiple_spots Yes success Successful Purification problem->success No check_stability Check for Degradation (2D TLC) low_recovery->check_stability optimize_solvent Optimize Mobile Phase (TLC) poor_separation->optimize_solvent check_loading Check Column Loading poor_separation->check_loading broad_band->optimize_solvent multiple_spots->check_stability deactivate_silica Use Deactivated Silica / Alternative Phase check_stability->deactivate_silica Degradation Confirmed check_stability->optimize_solvent No Degradation adjust_gradient Use Shallow Gradient optimize_solvent->adjust_gradient change_sample_solvent Adjust Sample Solvent optimize_solvent->change_sample_solvent repack_column Repack Column check_loading->repack_column Packing Issue

Caption: Troubleshooting workflow for this compound purification.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Determine Mobile Phase) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample pack->load elute 4. Elute with Gradient load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor monitor->collect Continue elution combine 7. Combine Pure Fractions monitor->combine Fractions are pure evaporate 8. Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for this compound purification.

References

Improving the yield of Pentalenolactone from Streptomyces fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pentalenolactone from Streptomyces fermentation.

I. Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture shows good growth (high biomass), but the this compound yield is low or negligible. What are the likely causes?

A1: This is a common challenge in secondary metabolite fermentation. High biomass does not always correlate with high product yield. The primary reasons include:

  • Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical. High concentrations of readily available carbon sources can lead to rapid biomass accumulation but may repress the genes in the this compound biosynthetic cluster.

  • Improper Fermentation Conditions: Physical parameters such as pH, temperature, and dissolved oxygen levels directly impact the enzymatic reactions in the this compound biosynthetic pathway.

  • Strain Viability and Integrity: The genetic stability of your Streptomyces strain is crucial. Serial subculturing can sometimes lead to a decrease in secondary metabolite production.

  • Regulatory Gene Expression: The expression of pathway-specific regulatory genes, such as those from the SARP family, is essential for activating the this compound biosynthetic gene cluster.[1]

Q2: Which fermentation media are recommended for this compound production?

A2: While the optimal medium can be strain-specific, several baseline media are known to support secondary metabolite production in Streptomyces. It is recommended to start with a known medium and then optimize the components. Examples of starting media that can be adapted for this compound production are provided in the tables below.[2][3][4]

Q3: How do physical fermentation parameters influence this compound production?

A3: Physical parameters are critical for optimal enzyme function and overall metabolic activity:

  • pH: The optimal pH for Streptomyces growth and secondary metabolite production is typically around 7.0. Significant deviations can inhibit key enzymes in the biosynthetic pathway.

  • Temperature: Most Streptomyces species are mesophilic, with optimal production temperatures generally between 25°C and 30°C.

  • Aeration and Agitation: this compound biosynthesis is an aerobic process. Adequate dissolved oxygen is essential for the oxidative steps in the pathway. Agitation ensures homogenous mixing of nutrients and oxygen.

Q4: What is the biosynthetic pathway of this compound?

A4: this compound is a sesquiterpenoid antibiotic.[5] Its biosynthesis begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to pentalenene (B1246303).[6] A series of oxidative modifications, catalyzed by enzymes encoded in the ptl gene cluster, converts pentalenene through several intermediates to the final this compound product.[5][7]

II. Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Low or No this compound Yield 1. Suboptimal media composition. 2. Inappropriate fermentation conditions (pH, temperature, aeration). 3. Strain instability or degeneration. 4. Contamination of the culture.1. Screen different carbon and nitrogen sources and optimize their concentrations.[8][9] 2. Systematically optimize pH, temperature, and agitation speed.[8][10] 3. Always start fermentations from a fresh spore suspension or a low-passage seed culture. 4. Ensure strict aseptic techniques throughout the process.
Inconsistent Batch-to-Batch Yield 1. Variability in inoculum quality. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters.1. Standardize the inoculum preparation, including spore concentration and seed culture age. 2. Use high-quality, consistent sources for media components and ensure accurate preparation. 3. Regularly calibrate and monitor all fermentation equipment.
Accumulation of Precursor Molecules (e.g., Pentalenene, Pentalenic Acid) 1. Bottleneck in the biosynthetic pathway due to inefficient enzyme activity. 2. Suboptimal expression of specific genes in the ptl cluster.1. Optimize fermentation conditions to enhance the activity of the specific enzymes (e.g., oxygenases, dehydrogenases). 2. Consider metabolic engineering approaches to overexpress rate-limiting enzymes in the pathway.[1]
Foaming in the Fermentor 1. High protein content in the medium (e.g., from yeast extract, peptone). 2. High agitation speed.1. Add an appropriate antifoaming agent (e.g., silicone-based) at the start of the fermentation or as needed. 2. Optimize the agitation speed to balance oxygen transfer and foaming.

III. Data Presentation

Table 1: Example Fermentation Media for Streptomyces

ComponentMedium 1 (g/L)[2]Medium 2 (ATCC 2415) (g/L)Medium 3 (ISP-2 Broth) (g/L)[3]
Glucose10.010.04.0
Soluble Starch15.0--
Yeast Extract5.020.04.0
Peptone-5.0-
Soybean Flour10.0--
Malt Extract--10.0
NaCl5.0--
K₂HPO₄-2.0-
MgSO₄·7H₂O-0.5-
CaCO₃3.0--
pH 7.07.0 ± 0.26.8 ± 0.2

Table 2: Typical Fermentation Parameters for Streptomyces

ParameterRecommended Range
Temperature25 - 30 °C
pH6.5 - 7.5
Agitation150 - 250 rpm
Incubation Time7 - 14 days
Inoculum Size5 - 10% (v/v)

IV. Experimental Protocols

Protocol 1: Inoculum Preparation
  • Prepare a stock of Streptomyces spores in 20% glycerol (B35011) and store at -80°C.

  • To start a culture, inoculate a suitable agar (B569324) medium (e.g., ISP-2 agar) with the spore stock and incubate at 28°C for 5-7 days until sporulation is observed.

  • Prepare a spore suspension by adding sterile water to the agar plate and gently scraping the surface.

  • For the seed culture, inoculate a liquid medium (e.g., ISP-2 broth) with the spore suspension to a final concentration of approximately 10⁶ spores/mL.

  • Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.

Protocol 2: Fermentation
  • Prepare the production medium and sterilize by autoclaving.

  • Inoculate the production medium with the seed culture (5-10% v/v).

  • Incubate the production culture under the desired fermentation conditions (e.g., 28°C, 200 rpm) for 7-14 days.

  • Withdraw samples aseptically at regular intervals to monitor growth (e.g., by measuring dry cell weight) and this compound production.

Protocol 3: Extraction of this compound
  • Separate the mycelia from the fermentation broth by centrifugation or filtration.

  • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • The mycelia can also be extracted with a water-miscible solvent like methanol (B129727). The methanol extract can then be concentrated and partitioned between water and ethyl acetate.

Protocol 4: Quantification of this compound by HPLC
  • Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.[11][12][13][14]

  • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to achieve good separation.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.

V. Visualizations

Pentalenolactone_Biosynthesis FPP Farnesyl Diphosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene PtlA (Pentalenene Synthase) Intermediates Oxidized Intermediates (e.g., 1-deoxypentalenic acid, This compound F) Pentalenene->Intermediates PtlI (Cytochrome P450), PtlH (Dioxygenase), etc. This compound This compound Intermediates->this compound PtlF (Dehydrogenase), PtlM (Cytochrome P450), etc.

Caption: this compound biosynthetic pathway.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing & Analysis Spore_Stock Spore Stock (-80°C) Agar_Culture Agar Plate Culture Spore_Stock->Agar_Culture Seed_Culture Seed Culture Agar_Culture->Seed_Culture Production_Culture Production Fermentation Seed_Culture->Production_Culture Extraction Extraction Production_Culture->Extraction Quantification HPLC Quantification Extraction->Quantification Yield_Data Yield Data Quantification->Yield_Data

Caption: Experimental workflow for this compound production.

References

Pentalenolactone stability and proper storage conditions for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentalenolactone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs) on Stability and Proper Storage

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated place. To ensure long-term stability, it is recommended to store it as a desiccated solid at -20°C. Protect the compound from moisture, light, and heat. Based on general guidelines for bioactive chemicals, if stored properly in a tightly sealed vial, the solid can be stored for up to 6 months.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions and use them on the same day. For storage, solutions should be aliquoted into tightly sealed vials and stored at -20°C. Under these conditions, solutions are generally usable for up to one month. Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.

Q3: Is this compound sensitive to pH?

A3: Yes, this compound and its intermediates can be sensitive to pH. An intermediate in the this compound biosynthesis pathway was observed to undergo undesired epimerization under basic conditions. This epimerization could be prevented by storing the compound under acidic conditions, for example, by adding 0.5% (v/v) acetic acid to an NMR sample. This suggests that maintaining a slightly acidic to neutral pH may be crucial for the stability of this compound solutions. Many lactones are susceptible to hydrolysis under basic conditions.

Q4: What materials or chemicals are incompatible with this compound?

A4: this compound's mechanism of action involves the alkylation of a cysteine residue in the active site of GAPDH, indicating its reactivity towards thiol groups. Therefore, it is advisable to avoid mixing it with reagents containing free thiols, such as dithiothreitol (B142953) (DTT), unless it is a planned part of the experiment. Additionally, safety data sheets for similar lactone compounds recommend storing them away from strong oxidizing agents.

Summary of Storage Conditions
FormStorage TemperatureDurationKey Considerations
Solid -20°CUp to 6 monthsKeep tightly sealed, desiccated, and protected from light and moisture.
Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Allow to reach room temperature before opening.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed in an Experiment

If your this compound sample is not exhibiting the expected biological activity (e.g., antimicrobial or enzymatic inhibition), consider the following potential causes and solutions.

  • Potential Cause 1: Degradation of this compound.

    • Solution: Verify the storage conditions of both the solid compound and the stock solution. Prepare a fresh stock solution from the solid compound and repeat the experiment. Ensure the pH of your experimental buffer is not basic, as this can promote degradation or epimerization.

  • Potential Cause 2: Inactivation by Media Components.

    • Solution: this compound is a covalent inhibitor that alkylates cysteine residues. If your experimental medium contains components with free thiol groups (e.g., DTT, β-mercaptoethanol, cysteine), they may react with and inactivate the this compound. Review your media composition and consider using a thiol-free alternative if possible.

  • Potential Cause 3: Incorrect Concentration.

    • Solution: Double-check all calculations for dilutions and stock solution preparation. If possible, verify the concentration of your stock solution using a suitable analytical method.

Logical Troubleshooting Workflow

G start Start: Low or No This compound Activity check_storage Verify Storage Conditions (Solid & Solution) start->check_storage fresh_stock Prepare Fresh Stock Solution and Re-run Experiment check_storage->fresh_stock Improper check_media Review Experimental Media for Incompatible Reagents (e.g., Thiols) check_storage->check_media Proper fresh_stock->check_media Failure end_ok Problem Resolved fresh_stock->end_ok Success modify_media Modify Media or Protocol to Remove Thiols check_media->modify_media Incompatible Reagents Present check_conc Re-verify All Calculations and Dilutions check_media->check_conc No Incompatible Reagents modify_media->check_conc Failure modify_media->end_ok Success recalculate Recalculate and Prepare New Dilutions check_conc->recalculate Error Found end_not_ok Issue Persists: Consult Literature or Technical Support check_conc->end_not_ok No Error Found recalculate->end_ok Success recalculate->end_not_ok Failure

Diagram 1: A logical workflow for troubleshooting low bioactivity.

**Issue 2: Inconsistent Results

Addressing co-elution of impurities during Pentalenolactone purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of impurities during the purification of Pentalenolactone.

FAQs and Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving specific issues encountered during this compound purification, particularly focusing on co-elution in High-Performance Liquid Chromatography (HPLC).

FAQs

Q1: What are the common impurities I might encounter when purifying this compound from Streptomyces cultures?

A1: The most common impurities are typically biosynthetic intermediates and shunt products from the this compound pathway. These can include:

  • Pentalenic acid: A common shunt metabolite.[1][2][3]

  • 1-deoxypentalenic acid: A biosynthetic precursor.[1][4]

  • Hydroxylated derivatives: Such as 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid.[5][6][7]

  • This compound F: A related this compound.

  • Degradation products: this compound's epoxylactone moiety may be unstable under certain processing conditions, leading to degradation.[5]

Q2: How can I detect if I have a co-elution problem?

A2: Co-elution can be identified by several indicators in your chromatogram:

  • Asymmetrical peaks: Look for peak fronting or tailing.

  • Peak shoulders: A small, unresolved peak on the side of your main peak.

  • Broader than expected peaks: If the peak for this compound is significantly wider than expected, it may be due to a co-eluting impurity.

  • Diode Array Detector (DAD) or Mass Spectrometry (MS) data: If you are using a DAD, check the spectral purity across the peak. Inconsistent spectra suggest the presence of more than one compound. Similarly, varying mass spectra across the peak when using an MS detector indicates co-elution.

Q3: What are the general strategies to resolve co-eluting peaks?

A3: To resolve co-eluting peaks, you need to improve the separation by manipulating the chromatographic conditions. The primary strategies involve:

  • Optimizing the mobile phase: Adjusting the solvent strength, changing the organic modifier, or altering the pH.

  • Changing the stationary phase: Selecting a column with a different chemistry.

  • Adjusting other parameters: Modifying the column temperature or flow rate.

Troubleshooting Guide: Addressing Co-elution in Reversed-Phase HPLC

This guide provides a systematic approach to resolving co-elution issues when purifying this compound using reversed-phase HPLC.

Problem: this compound peak is not pure and shows signs of co-elution with an unknown impurity.

Step 1: Confirm Co-elution

  • Action: Visually inspect the chromatogram for peak asymmetry, shoulders, or excessive broadness. If available, use a DAD to check for spectral non-homogeneity across the peak or an MS detector to look for multiple m/z values.

Step 2: Initial Mobile Phase Optimization

  • Action 1: Adjust Solvent Strength. If your peaks are eluting very early (low retention), decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase retention times and may improve separation.

  • Action 2: Change Organic Modifier. If adjusting the solvent strength is not effective, switch your organic modifier. Acetonitrile and methanol (B129727) have different selectivities and can alter the elution order of closely related compounds.

  • Action 3: Modify Mobile Phase pH. For acidic impurities like pentalenic acid, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. Adding a small amount of a volatile acid like formic acid or acetic acid is a common practice.

Step 3: Advanced Chromatographic Adjustments

  • Action 1: Change the Stationary Phase. If mobile phase optimization fails to resolve the co-elution, the column chemistry may not be suitable. Consider switching to a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

  • Action 2: Adjust the Column Temperature. Increasing or decreasing the column temperature can affect the selectivity of the separation. Experiment with a range of temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves resolution.

  • Action 3: Modify the Flow Rate. Lowering the flow rate can sometimes improve peak resolution, although it will increase the run time.

Step 4: Consider Preparative HPLC Strategies

  • Action: For purification of larger quantities, you may need to move from analytical to preparative HPLC. This involves using larger columns and higher flow rates. The principles of method development remain the same, but you will also need to consider sample loading and fraction collection strategies.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effects of changing chromatographic parameters on the separation of this compound and a common impurity, Pentalenic Acid.

Table 1: Effect of Mobile Phase Composition on Retention Time (tʀ) and Resolution (Rs)

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)This compound tʀ (min)Pentalenic Acid tʀ (min)Resolution (Rs)
70:305.25.50.8
60:408.18.71.2
50:5012.513.81.9

Table 2: Effect of Organic Modifier on Selectivity (α)

Organic Modifier (60% in Water with 0.1% Formic Acid)This compound tʀ (min)Pentalenic Acid tʀ (min)Selectivity (α)
Acetonitrile8.18.71.07
Methanol9.510.51.11

Experimental Protocols

Protocol 1: Analytical HPLC Method for this compound and Impurities

This protocol provides a starting point for the analytical separation of this compound from its common impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with a 10-minute isocratic hold at 30% B.

    • Increase to 70% B over 20 minutes.

    • Increase to 95% B over 5 minutes and hold for 5 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 9 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) and filter through a 0.22 µm syringe filter.

Protocol 2: Preparative HPLC for this compound Purification

This protocol is designed for the larger-scale purification of this compound.

  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 40% to 60% B over 30 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 210 nm.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a strong solvent (e.g., methanol) and then dilute with the initial mobile phase to a concentration that avoids precipitation. The loading amount will depend on the column capacity and the complexity of the mixture.

  • Fraction Collection: Collect fractions based on the elution of the this compound peak, using either time-based or peak-based fraction collection.

Visualizations

Troubleshooting_Workflow start Co-elution Observed check_retention Is retention factor (k') adequate? start->check_retention adjust_strength Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_retention->adjust_strength No change_solvent Change Organic Modifier (e.g., Acetonitrile to Methanol) check_retention->change_solvent Yes adjust_strength->change_solvent resolved Co-elution Resolved adjust_strength->resolved adjust_ph Modify Mobile Phase pH change_solvent->adjust_ph change_solvent->resolved change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column adjust_ph->resolved adjust_temp Adjust Column Temperature change_column->adjust_temp change_column->resolved adjust_temp->resolved not_resolved Issue Persists adjust_temp->not_resolved Purification_Workflow start Crude this compound Extract flash_chrom Initial Cleanup: Flash Chromatography (Silica Gel) start->flash_chrom size_exclusion Size-Exclusion Chromatography (Sephadex LH-20) flash_chrom->size_exclusion prep_hplc Preparative RP-HPLC size_exclusion->prep_hplc purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check pure_product Pure this compound purity_check->pure_product Purity > 95% repurify Repurify Fractions purity_check->repurify Purity < 95% repurify->prep_hplc

References

pH optimization for enzymatic assays involving Pentalenolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving Pentalenolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for enzymatic assays with enzymes from the this compound biosynthesis pathway?

A1: The optimal pH varies depending on the specific enzyme being assayed. Based on published literature, the following pH optima have been determined:

  • PtlF (a short-chain dehydrogenase): The optimal pH is 8.0. However, a significant increase in activity is observed at higher pH values, from 9.0 to 11.3.[1]

  • PtlH (a non-heme iron dioxygenase): The optimal pH for this enzyme is 6.0.

  • PtlI (a cytochrome P450): The optimal pH for the oxidation of pentalenene (B1246303) to pentalen-13-ol is 8.0.

It is always recommended to perform a pH profile for your specific assay conditions to determine the empirical optimum.

Q2: I am not seeing any enzymatic activity in my assay. What are some common causes?

A2: Lack of activity can stem from several factors:

  • Incorrect pH: Ensure your buffer pH is optimal for the specific enzyme you are working with (see Q1).

  • Enzyme Inactivity: Improper storage or handling (e.g., repeated freeze-thaw cycles) can lead to loss of enzyme activity. Always keep enzymes on ice and store them as recommended.

  • Substrate Instability: this compound, like other lactones, may be susceptible to hydrolysis, especially at alkaline pH. Ensure the substrate is fresh and has been stored under appropriate conditions.

  • Missing Cofactors: Many enzymes in the this compound pathway require specific cofactors for activity (e.g., NAD⁺ for PtlF, Fe(II) and α-ketoglutarate for PtlH). Double-check that all necessary cofactors are present in your reaction mixture at the correct concentrations.

Q3: My results are inconsistent between experiments. What could be the reason?

A3: Inconsistent results are often due to variations in experimental conditions.

  • Buffer Preparation: Ensure your buffers are accurately prepared and the pH is verified before each experiment.

  • Pipetting Accuracy: Small variations in the volumes of enzyme, substrate, or cofactors can lead to significant differences in activity. Use calibrated pipettes and consistent technique.

  • Temperature Fluctuations: Enzyme activity is sensitive to temperature. Ensure all reaction components are properly equilibrated to the assay temperature and that the temperature is maintained consistently throughout the experiment.

  • Substrate Degradation: If this compound or its intermediates are degrading during the experiment, this will lead to variability. Consider the pH stability of your substrate (see Troubleshooting Guide below).

Q4: How does this compound inhibit its target enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH)?

A4: this compound is an irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It acts as a competitive inhibitor with respect to the substrate, glyceraldehyde-3-phosphate. The mechanism involves the alkylation of the active site cysteine residue (Cys-149) by the electrophilic epoxide moiety of this compound. This covalent modification permanently inactivates the enzyme. The presence of NAD⁺ can stimulate this inactivation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your enzymatic assays with this compound and its biosynthetic enzymes.

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pH Verify the pH of your assay buffer. The optimal pH can vary significantly between enzymes in the this compound pathway (e.g., pH 6.0 for PtlH vs. pH 8.0 for PtlF and PtlI). Perform a pH titration to find the optimal pH for your specific experimental conditions.
This compound/Substrate Instability Sesquiterpene lactones can be unstable at alkaline pH due to hydrolysis of the lactone ring. While specific data for this compound is limited, it is advisable to prepare stock solutions in an appropriate solvent and add them to the reaction mixture immediately before starting the assay. For assays requiring alkaline conditions, minimize the incubation time to reduce potential degradation. Consider running a control to assess substrate stability at your assay pH.[1]
Inactive Enzyme Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control if available.
Missing or Incorrect Cofactors Check the literature for the specific cofactor requirements of your enzyme (e.g., NAD⁺, Fe(II), α-ketoglutarate). Ensure they are present at the optimal concentration.
High Background Signal Non-enzymatic Substrate Degradation This compound's epoxide and lactone rings may react non-enzymatically, especially at non-neutral pH. Run a no-enzyme control (blank) to measure the rate of non-enzymatic substrate degradation. Subtract the blank rate from your sample rate.
Contaminating Enzymes in Sample If using cell lysates or partially purified samples, other enzymes may interfere with the assay. Purify the enzyme of interest to a higher degree.
Assay Signal Decreases Over Time Substrate Depletion The concentration of the substrate may be too low, leading to its rapid consumption. Increase the initial substrate concentration.
Enzyme Instability at Assay Conditions The enzyme may be unstable at the assay temperature or pH over longer incubation times. Perform a time-course experiment to determine the linear range of the reaction. Reduce the incubation time if necessary.
Product Inhibition The product of the enzymatic reaction may be inhibiting the enzyme. If possible, use a coupled assay to continuously remove the product.

Experimental Protocols & Data

pH Optima for this compound Biosynthesis Enzymes

The following table summarizes the experimentally determined pH optima for key enzymes in the this compound biosynthetic pathway.

EnzymeSubstrateOptimal pHBuffers Used in DeterminationReference
PtlF 1-deoxy-11β-hydroxypentalenic acid8.0Sodium acetate, Sodium monophosphate, PIPES, Tris, Sodium bicarbonate, Sodium phosphate[1]
PtlH (±)-1-deoxypentalenic acid6.0MES
PtlI (±)-pentalenene8.0Tris-HCl
CYP105D7 1-deoxypentalenic acid8.0Not specified
Experimental Protocol: Determination of PtlF pH Optimum

This protocol is adapted from the methodology used to determine the pH optimum of PtlF.[1]

  • Buffer Preparation: Prepare a series of 100 mM buffers covering a pH range of 5.5 to 11.3 at 0.5 pH unit intervals. The following buffers can be used:

    • pH 5.5: Sodium acetate

    • pH 6.0: Sodium monophosphate

    • pH 6.5-7.0: PIPES

    • pH 7.5-9.0: Tris

    • pH 9.5-10.5: Sodium bicarbonate

    • pH 11.3: Sodium phosphate

  • Reaction Mixture Preparation: In a quartz UV cuvette, combine the following components:

    • 485 µL of the respective buffer

    • 5 µL of 200 mM DTT

    • 5 µL of 100 mM NAD⁺

    • 1 µL of 134 µM PtlF enzyme

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate, 1-deoxy-11β-hydroxypentalenic acid.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Data Analysis: Plot the initial reaction rates against the corresponding pH values to determine the pH optimum.

Visualizations

This compound Biosynthesis Workflow

Pentalenolactone_Biosynthesis FPP Farnesyl Diphosphate Pentalenene Pentalenene FPP->Pentalenene PtlA Pentalen_13_al Pentalen-13-al Pentalenene->Pentalen_13_al PtlI Deoxypentalenic_acid 1-Deoxypentalenic Acid Pentalen_13_al->Deoxypentalenic_acid Aldehyde Dehydrogenase Hydroxydeoxypentalenic_acid 1-Deoxy-11β-hydroxypentalenic acid Deoxypentalenic_acid->Hydroxydeoxypentalenic_acid PtlH Oxopentalenic_acid 1-Deoxy-11-oxopentalenic acid Hydroxydeoxypentalenic_acid->Oxopentalenic_acid PtlF Pentalenolactone_D This compound D Oxopentalenic_acid->Pentalenolactone_D PtlE This compound This compound Pentalenolactone_D->this compound Final Steps PtlA PtlA (Pentalenene Synthase) PtlI PtlI (Cytochrome P450) pH Optimum: 8.0 PtlD_aldehyde_dehydrogenase Aldehyde Dehydrogenase PtlH PtlH (Dioxygenase) pH Optimum: 6.0 PtlF PtlF (Dehydrogenase) pH Optimum: 8.0 PtlE PtlE (Monooxygenase) Final_steps Further Oxidations GAPDH_Inhibition G3P Glyceraldehyde-3-Phosphate GAPDH_active Active GAPDH (Cys-149-SH) NAD NAD+ Pi Pi DPG 1,3-Bisphosphoglycerate NADH NADH + H+ GAPDH_inactive Inactive GAPDH (Covalently Modified Cys-149) DPG_node GAPDH_active->DPG_node 1,3-BPG NADH_node GAPDH_active->NADH_node NADH This compound This compound This compound->GAPDH_active Irreversible Inhibition (Alkylation of Cys-149) G3P_node G3P_node->GAPDH_active G3P NAD_node NAD_node->GAPDH_active NAD+ Pi_node Pi_node->GAPDH_active Pi Troubleshooting_Logic Start Low/No Enzyme Activity Detected Check_pH Is the buffer pH optimal for the enzyme? Start->Check_pH Adjust_pH Adjust buffer pH and re-run assay Check_pH->Adjust_pH No Check_Enzyme Is the enzyme active? Check_pH->Check_Enzyme Yes Adjust_pH->Check_Enzyme New_Enzyme Use a fresh enzyme aliquot and run a positive control Check_Enzyme->New_Enzyme No Check_Substrate Is the substrate stable and at the correct concentration? Check_Enzyme->Check_Substrate Yes New_Enzyme->Check_Substrate New_Substrate Prepare fresh substrate solution and verify concentration Check_Substrate->New_Substrate No Check_Cofactors Are all necessary cofactors present and at the correct concentration? Check_Substrate->Check_Cofactors Yes New_Substrate->Check_Cofactors Add_Cofactors Add/adjust cofactors and re-run assay Check_Cofactors->Add_Cofactors No Consult_Literature Consult further literature or contact technical support Check_Cofactors->Consult_Literature Yes Add_Cofactors->Consult_Literature

References

Enhancing the solubility of Pentalenolactone for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Pentalenolactone for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a sesquiterpenoid antibiotic produced by several species of Streptomyces. Its primary mechanism of action is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] this compound covalently binds to a cysteine residue in the active site of GAPDH, leading to its inactivation.[2]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

This compound is a lipophilic molecule, meaning it has poor solubility in water and aqueous-based cell culture media. A related compound, this compound E, has a predicted water solubility of only 0.42 g/L. This low aqueous solubility can lead to precipitation when preparing solutions for in vitro experiments, resulting in inaccurate compound concentrations and unreliable data.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. While specific quantitative data is limited, sesquiterpene lactones are generally soluble in DMSO. Ethanol can also be used, but DMSO is often preferred for its ability to dissolve a wide range of hydrophobic compounds.

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v). Some robust cell lines may tolerate up to 0.5% (v/v), but it is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation when working with this compound can be a significant experimental hurdle. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem Potential Cause Solution
Precipitate forms immediately upon adding this compound stock solution to the cell culture medium. The concentration of this compound in the medium has exceeded its solubility limit.- Perform a serial dilution of your this compound stock solution to determine the highest concentration that remains soluble in your specific cell culture medium.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium, thereby reducing the final DMSO concentration.
High final concentration of DMSO.Ensure the final DMSO concentration is at or below 0.1% (v/v). High concentrations of DMSO can alter the polarity of the medium and cause the compound to precipitate.
Inadequate mixing technique.Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.
Media appears cloudy or a precipitate forms over time during incubation. This compound instability in the culture medium.Prepare fresh dilutions of this compound from the stock solution for each experiment. The compound may degrade or aggregate over time when diluted in aqueous media.
Interaction with media components.Test the solubility of this compound in different types of cell culture media (e.g., DMEM, RPMI-1640, F-12). Components in a specific medium formulation might interact with this compound, reducing its solubility.
Temperature fluctuations.Maintain a stable temperature of 37°C. Avoid repeated warming and cooling of the media containing this compound.
pH shifts in the medium.Ensure the incubator's CO₂ levels are stable and the medium is properly buffered. Changes in pH can affect the solubility of certain compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 276.28 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg of this compound powder.

  • Dissolution: Aseptically add the weighed this compound to a sterile, amber microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol 2: this compound Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. Remember to maintain the final DMSO concentration at or below 0.1%.

    • Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%). Studies have shown that this compound can be lethal to bloodstream trypanosomes at concentrations as low as 1.5 µg/mL.[3]

Protocol 3: In Vitro GAPDH Inhibition Assay

This protocol provides a method to measure the inhibitory effect of this compound on GAPDH activity.

Materials:

  • Purified GAPDH enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM sodium arsenate and 1 mM EDTA)

  • Glyceraldehyde-3-phosphate (G3P) substrate solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NAD⁺, and purified GAPDH enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., 1 µM to 100 µM) to the wells. Include a vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the interaction between this compound and the GAPDH enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the G3P substrate solution to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH.

  • Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC₅₀ value for GAPDH inhibition.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Store at -20°C vortex->store dilute Serial Dilution in Cell Culture Medium store->dilute control Prepare Vehicle Control (≤ 0.1% DMSO) store->control treat Treat Cells with This compound dilute->treat control->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate measure Measure Endpoint (e.g., MTT, GAPDH activity) incubate->measure analyze Analyze Data (IC50) measure->analyze troubleshooting_workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dmso Is final DMSO concentration ≤ 0.1%? check_stock->check_dmso Yes reprepare_stock Action: Re-prepare stock solution carefully. check_stock->reprepare_stock No check_mixing Was the stock added dropwise to warm media with gentle mixing? check_dmso->check_mixing Yes adjust_dmso Action: Adjust stock/dilution to lower final DMSO. check_dmso->adjust_dmso No check_media Is the issue persistent in different media types? check_mixing->check_media Yes improve_mixing Action: Improve mixing technique. check_mixing->improve_mixing No check_stability Were fresh dilutions used? check_media->check_stability No test_media Action: Test solubility in alternative media. check_media->test_media Yes solution Problem Resolved check_stability->solution Yes use_fresh Action: Prepare fresh dilutions for each experiment. check_stability->use_fresh No reprepare_stock->start adjust_dmso->start improve_mixing->start test_media->solution use_fresh->start signaling_pathway This compound This compound gapdh GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) This compound->gapdh Inactivates glycolysis Glycolysis gapdh->glycolysis Key Enzyme in cell_death Cell Death / Cytotoxicity gapdh->cell_death Inhibition leads to atp ATP Production glycolysis->atp Leads to atp->cell_death Reduced levels cause

References

Preventing degradation of Pentalenolactone during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling Pentalenolactone to minimize its degradation during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is susceptible to degradation primarily through the hydrolysis of its lactone ring. This process is significantly influenced by pH, with basic conditions (pH > 7.5) greatly accelerating the degradation. The epoxylactone moiety within the molecule is also a reactive site that can contribute to its instability.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). These stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or lower to minimize freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound for my experiments?

A3: Anhydrous DMSO is a common and effective solvent for creating stock solutions of this compound. For aqueous working solutions, it is crucial to maintain a slightly acidic to neutral pH to prevent lactone hydrolysis. The final concentration of the organic solvent should be kept to a minimum to avoid potential artifacts in biological assays.

Q4: For how long can I store this compound solutions?

A4: Solid this compound is generally stable for at least two years when stored correctly at -20°C. Stock solutions in anhydrous DMSO or ethanol, when stored at -20°C, are typically stable for up to one month. It is highly recommended to prepare fresh working solutions from the frozen stock on the day of the experiment.

Q5: Are there any known stabilizers for this compound?

A5: While specific stabilizers for this compound are not well-documented in the literature, maintaining a slightly acidic pH is a key strategy to stabilize the lactone ring. For compounds with similar stability issues, antioxidants may be used, but their compatibility and effectiveness with this compound would need to be empirically determined for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Cause Troubleshooting/Solution
Degradation in Cell Culture Media The pH of standard cell culture media (often slightly alkaline) can promote the hydrolysis of this compound's lactone ring, reducing its effective concentration and bioactivity.
Recommended Actions:
1. Perform a Stability Study: Before conducting your main experiments, determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). This can be done by incubating this compound in the medium and analyzing its concentration at different time points using HPLC.
2. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
3. Consider pH Buffering: If feasible for your cell line, consider using a medium with a pH closer to neutral or slightly acidic to slow down hydrolysis.
4. Minimize Incubation Time: Design experiments with the shortest possible incubation times that still allow for the desired biological effect to be observed.
Incorrect Stock Solution Handling Repeated freeze-thaw cycles or improper storage of stock solutions can lead to gradual degradation.
Recommended Actions:
1. Aliquot Stock Solutions: Store your this compound stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.
2. Verify Stock Integrity: If you suspect degradation, verify the concentration and purity of your stock solution using HPLC or a similar analytical method.
Issue 2: Appearance of unexpected peaks during HPLC analysis of purified this compound or experimental samples.
Possible Cause Troubleshooting/Solution
Hydrolysis of the Lactone Ring The most common degradation pathway for this compound is the opening of the lactone ring, which will result in a more polar compound that typically has a shorter retention time on a reverse-phase HPLC column.
Recommended Actions:
1. Analyze under Acidic Conditions: If you observe a new, more polar peak, it is likely the hydrolyzed product. To confirm, you can intentionally degrade a small sample of this compound with a mild base and compare the resulting chromatogram to your experimental sample.
2. Adjust Mobile Phase pH: Using a slightly acidic mobile phase for your HPLC analysis can sometimes help to suppress the ionization of the hydrolyzed product and improve peak shape.
Solvent-Induced Degradation Certain solvents, especially if not anhydrous or of high purity, can contribute to the degradation of this compound.
Recommended Actions:
1. Use High-Purity, Anhydrous Solvents: Always use fresh, high-purity, and anhydrous solvents for preparing samples and mobile phases.
2. Evaluate Solvent Compatibility: If you suspect a particular solvent is causing degradation, test the stability of this compound in that solvent over a relevant time course.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Solvent Temperature Duration
SolidN/A-20°C≥ 2 years
Stock SolutionAnhydrous DMSO or Ethanol-20°C≤ 1 month
Aqueous Working SolutionBuffered to slightly acidic/neutral pH4°CUse immediately

Table 2: Factors Influencing this compound Stability

Factor Effect on Stability Recommendation
pH Highly unstable in basic conditions (pH > 7.5) due to lactone hydrolysis. More stable in acidic to neutral pH.Maintain a pH below 7.5 in all aqueous solutions.
Temperature Elevated temperatures can accelerate degradation.Store solutions at low temperatures (-20°C for stock, 4°C for temporary storage of working solutions) and avoid heating.
Solvents Protic solvents, especially if not anhydrous, can facilitate hydrolysis.Use high-purity, anhydrous solvents like DMSO or ethanol for stock solutions.
Light While not extensively documented, prolonged exposure to light may contribute to degradation.Store solutions in amber vials or protect from light.
Freeze-Thaw Cycles Repeated cycles can introduce moisture and accelerate degradation.Aliquot stock solutions into single-use vials.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of solid this compound.

    • Dissolve it in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex gently until fully dissolved.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in your pre-warmed cell culture medium to the desired final concentration (e.g., a 1:1000 dilution for a 10 µM working solution).

    • Mix thoroughly by gentle inversion or pipetting.

    • Use the working solution immediately in your experiment.

Protocol 2: General Workflow for Purification of this compound from Streptomyces Culture
  • Extraction:

    • Centrifuge the Streptomyces culture to separate the mycelium from the supernatant.

    • Extract the supernatant with an organic solvent such as ethyl acetate.

    • Extract the mycelium with a polar organic solvent like acetone (B3395972) or methanol, followed by partitioning with ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Initial Fractionation:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Purification:

    • Combine the this compound-rich fractions and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to achieve good separation.

    • Collect the peak corresponding to this compound.

  • Final Steps:

    • Evaporate the solvent from the purified fraction.

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR and mass spectrometry.

Mandatory Visualizations

Pentalenolactone_Degradation_Pathway This compound This compound (Active Form) Hydrolyzed_PL Hydrolyzed this compound (Inactive Form) This compound->Hydrolyzed_PL  Lactone Ring Hydrolysis (Base-Catalyzed, pH > 7.5) Hydrolyzed_PL->this compound  Lactonization (Acid-Catalyzed)

Caption: Primary degradation pathway of this compound via reversible lactone ring hydrolysis.

Experimental_Workflow_for_Pentalenolactone_Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Stock_Solution Prepare Stock Solution (Anhydrous DMSO, -20°C) Working_Solution Prepare Fresh Working Solution (e.g., in cell culture medium) Stock_Solution->Working_Solution Incubation Incubate with Cells/Target Working_Solution->Incubation Data_Collection Collect Data (e.g., biological activity, HPLC) Incubation->Data_Collection Check_Degradation If results are inconsistent, check for degradation products Data_Collection->Check_Degradation

Caption: Recommended experimental workflow to minimize and troubleshoot this compound degradation.

GAPDH_Inhibition_Pathway Glycolysis Glycolysis Pathway GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Glycolysis->GAPDH Downstream_Effects Inhibition of ATP Production & Disruption of Cellular Metabolism GAPDH->Downstream_Effects Catalyzes key step This compound This compound This compound->Inhibition Inhibition->GAPDH

Caption: this compound inhibits the glycolytic enzyme GAPDH, disrupting cellular metabolism.

Technical Support Center: Optimizing Pentalenolactone-Based Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Pentalenolactone (PL)-based enzyme inhibition studies targeting Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a sesquiterpenoid antibiotic that acts as a specific, irreversible inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)[1][2]. Its mechanism involves the covalent modification of a critical cysteine residue (Cys-149) within the active site of GAPDH, a process known as alkylation[3]. This covalent bond permanently inactivates the enzyme.

Q2: Why is optimizing the incubation time crucial for this compound studies?

As an irreversible covalent inhibitor, this compound's inhibitory effect is time-dependent[1]. This means the extent of inhibition increases over the pre-incubation period as more enzyme molecules become covalently modified. Insufficient incubation can lead to an underestimation of the inhibitor's potency, resulting in an inaccurate (higher) IC50 value. Conversely, excessively long incubation times may lead to enzyme instability or degradation, also skewing results. Therefore, determining the optimal incubation time is critical for accurate and reproducible data.

Q3: What is a typical starting point for incubation time in a this compound-GAPDH inhibition assay?

A common starting point for pre-incubation of a covalent inhibitor like this compound with GAPDH is a range of 15 to 60 minutes. However, the ideal time is highly dependent on the specific concentrations of the enzyme and inhibitor, as well as the assay buffer conditions. It is essential to empirically determine the optimal incubation time for your specific experimental setup by performing a time-course experiment.

Q4: How do substrates of GAPDH affect its inhibition by this compound?

The substrates of GAPDH can significantly influence the rate of inhibition by this compound.

  • Glyceraldehyde-3-phosphate (G-3-P): This substrate can protect the enzyme from inactivation by this compound, likely by competing for the active site[1].

  • Nicotinamide adenine (B156593) dinucleotide (NAD+): In contrast, the presence of NAD+ can stimulate the inactivation of GAPDH by this compound, appearing to increase the enzyme's affinity for the inhibitor[1].

These interactions should be considered when designing the experimental protocol.

Q5: What are the non-glycolytic functions of GAPDH that might be affected by this compound inhibition?

Beyond its central role in glycolysis, GAPDH is a "moonlighting" protein with numerous non-glycolytic functions. Inhibition by this compound could potentially impact these processes, which include:

  • Apoptosis: GAPDH can translocate to the nucleus and participate in cell death pathways[4][5].

  • DNA Repair: The enzyme is also involved in DNA repair mechanisms[5].

  • Membrane Trafficking and Autophagy: GAPDH plays a role in vesicular transport and the regulation of autophagy[4][5].

  • Transcriptional Regulation: It can act as a transcriptional regulator in the nucleus.

  • Response to Oxidative Stress: GAPDH is sensitive to oxidative stress, and its modification can redirect metabolic flux[6].

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability in IC50 values between experiments 1. Inconsistent pre-incubation time. 2. Degradation of this compound or GAPDH. 3. Fluctuation in temperature during incubation.1. Use a precise timer for the pre-incubation step and ensure it is consistent across all wells and experiments. 2. Prepare fresh stock solutions of this compound and use a fresh aliquot of GAPDH for each experiment. Store both reagents according to the manufacturer's instructions. 3. Use a temperature-controlled incubator or water bath to maintain a constant temperature during pre-incubation.
No or very weak inhibition observed 1. Insufficient pre-incubation time. 2. This compound concentration is too low. 3. GAPDH concentration is too high. 4. Protective effect of the substrate (G-3-P).1. Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to determine the optimal pre-incubation time. 2. Increase the concentration of this compound. Perform a dose-response curve to find the effective concentration range. 3. Reduce the concentration of GAPDH in the assay. 4. If possible, initiate the reaction by adding G-3-P after the pre-incubation of GAPDH with this compound.
Biphasic inhibition curve observed 1. This can be an intrinsic kinetic property of this compound's interaction with the tetrameric GAPDH, with an initial rapid phase of inhibition followed by a slower phase[1]. 2. Presence of different enzyme isoforms with varying sensitivity.1. This is a known characteristic of this compound's inhibition of GAPDH. Ensure your data analysis model can account for biphasic kinetics. 2. Ensure the purity of the GAPDH enzyme. If using cell lysates, be aware of the potential for multiple isoforms.
IC50 value decreases with longer pre-incubation time This is the expected behavior for a time-dependent, irreversible inhibitor.Continue to increase the pre-incubation time until the IC50 value stabilizes (reaches a plateau). This indicates that the maximal level of inhibition has been achieved.
Assay background is too high 1. Contamination of reagents. 2. Non-enzymatic reduction of the detection reagent.1. Use high-purity reagents and water. 2. Run a control reaction without the enzyme to measure the rate of non-enzymatic reaction and subtract this from your experimental values.

Data Presentation

Table 1: Representative Time-Dependent Inhibition of GAPDH by this compound

This table presents illustrative data to demonstrate the expected trend of time-dependent inhibition. Actual values must be determined experimentally.

Pre-incubation Time (minutes)This compound Concentration (µM)% GAPDH Activity RemainingIC50 (µM)
51060%~25
151040%~12
301025%~6
601015%~3
1201015%~3

Table 2: Typical Reagent Concentrations for a GAPDH Inhibition Assay

ReagentTypical Concentration RangeNotes
GAPDH Enzyme1-10 µg/mLThe optimal concentration depends on the specific activity of the enzyme lot.
This compound0.1 - 100 µMA wide range should be tested to determine the dose-response curve.
Glyceraldehyde-3-phosphate (G-3-P)0.1 - 1 mMSubstrate concentration can influence the apparent inhibition.
NAD+0.5 - 2 mMCo-factor for the enzymatic reaction.
Assay Buffer (e.g., Tris-HCl)50 - 100 mM, pH 7.5 - 8.5Buffer conditions should be optimized for enzyme stability and activity.

Experimental Protocols

Protocol 1: Determining the Optimal Pre-incubation Time for this compound Inhibition of GAPDH

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of purified GAPDH in assay buffer.

    • Prepare solutions of G-3-P and NAD+ in assay buffer.

    • The assay buffer should be optimized for GAPDH activity (e.g., 50 mM Tris-HCl, pH 8.0, with 5 mM EDTA).

  • Assay Setup:

    • In a 96-well plate, add the GAPDH enzyme solution to a series of wells.

    • Add a fixed, intermediate concentration of this compound (e.g., a concentration expected to yield 50-80% inhibition) to these wells.

    • For the control wells, add the same volume of vehicle (e.g., DMSO).

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) and start a timer.

  • Time-Course Measurement:

    • At various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), initiate the enzymatic reaction by adding a mixture of NAD+ and G-3-P to the wells.

    • Immediately begin monitoring the change in absorbance at 340 nm (for NADH production) or using a colorimetric or fluorometric coupled assay system[7][8].

  • Data Analysis:

    • Calculate the initial reaction rate for each time point.

    • Plot the percentage of remaining GAPDH activity against the pre-incubation time.

    • The optimal pre-incubation time is the point at which the inhibition reaches a plateau (i.e., no further significant decrease in enzyme activity is observed with longer incubation).

Protocol 2: Determining the IC50 of this compound against GAPDH

  • Reagent Preparation: As described in Protocol 1.

  • Assay Setup:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the GAPDH enzyme solution to each well.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (0 µM this compound).

    • Pre-incubate the plate for the optimal duration determined in Protocol 1.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the NAD+ and G-3-P substrate mixture to all wells.

    • Monitor the reaction progress as described previously.

  • Data Analysis:

    • Calculate the initial reaction rate for each this compound concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_time_course 2. Time-Course Experiment (Determine Optimal Incubation Time) cluster_ic50 3. IC50 Determination P1 Prepare this compound Stock Solution T1 Pre-incubate GAPDH with fixed [PL] P1->T1 I1 Pre-incubate GAPDH with serial dilutions of PL (using optimal time) P1->I1 P2 Prepare GAPDH Working Solution P2->T1 P2->I1 P3 Prepare Substrate/Cofactor (G-3-P, NAD+) Solutions T2 Initiate reaction at various time points P3->T2 I2 Initiate reaction P3->I2 T1->T2 T3 Measure GAPDH activity T2->T3 T4 Plot % Activity vs. Time and identify plateau T3->T4 T4->I1 Optimal Incubation Time I1->I2 I3 Measure GAPDH activity I2->I3 I4 Plot % Inhibition vs. [PL] and calculate IC50 I3->I4

Caption: Workflow for optimizing this compound incubation time and determining IC50.

GAPDH_Signaling_Pathways cluster_glycolysis Glycolysis cluster_nonglycolytic Non-Glycolytic Functions GAPDH GAPDH BPG 1,3-Bisphosphoglycerate GAPDH->BPG Catalyzes Apoptosis Apoptosis GAPDH->Apoptosis Modulates DNARepair DNA Repair GAPDH->DNARepair Participates in VesicularTransport Vesicular Transport GAPDH->VesicularTransport Regulates OxidativeStress Oxidative Stress Response GAPDH->OxidativeStress Senses This compound This compound This compound->GAPDH Irreversible Inhibition G3P Glyceraldehyde-3-Phosphate G3P->GAPDH G3P->BPG Energy Production

Caption: Multifaceted roles of GAPDH and its inhibition by this compound.

References

Selection of appropriate solvents for Pentalenolactone stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the selection of appropriate solvents for creating Pentalenolactone stock solutions. It includes frequently asked questions (FAQs), a troubleshooting guide for common dissolution issues, a detailed experimental protocol, and data on solvent compatibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the choice of solvent for stock solutions important?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities, including antimicrobial properties. The appropriate selection of a solvent is crucial for preparing stock solutions to ensure that the compound is fully dissolved, stable, and compatible with downstream experimental assays. An improper solvent can lead to precipitation, degradation of the compound, or interference with biological assays.

Q2: Which organic solvents are generally recommended for dissolving this compound?

A2: Based on the general solubility of sesquiterpene lactones, the most commonly recommended solvents for preparing this compound stock solutions are dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. Chloroform and ethyl acetate (B1210297) have also been used for the extraction and chromatography of similar compounds.

Q3: Is this compound soluble in water?

A3: this compound, like most sesquiterpene lactones, is expected to have very low solubility in water. Therefore, aqueous solutions are not recommended for preparing stock solutions.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be stored at -20°C to ensure stability and prevent degradation. It is also advisable to protect the solution from light.

Q5: For how long can I store the stock solution?

A5: When stored properly at -20°C, the stock solution should be stable for several weeks to months. However, for sensitive experiments, it is always best to use a freshly prepared solution or to perform regular quality control checks on the stored stock.

Troubleshooting Guide: Dissolution of this compound

Issue Potential Cause Troubleshooting Steps
This compound does not dissolve completely. - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Increase the solvent volume gradually.- Try a different recommended solvent (e.g., switch from ethanol to DMSO).- Gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate briefly.
The solution is cloudy or hazy after dissolution. - The compound has reached its solubility limit.- Presence of impurities.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.- Consider preparing a more dilute stock solution.
The compound precipitates out of solution after storage. - The storage temperature is too high.- The solution is supersaturated.- Ensure the stock solution is stored at -20°C.- Before use, allow the vial to warm to room temperature and vortex to ensure any precipitate has redissolved. If precipitation persists, prepare a fresh, more dilute stock solution.
Inconsistent experimental results using the stock solution. - Degradation of this compound.- Inaccurate concentration due to incomplete dissolution.- Prepare a fresh stock solution.- Ensure the compound is fully dissolved before use.- Be mindful of the stability of this compound in the chosen solvent, especially if it is an alcohol and the solution is stored for an extended period.

This compound Solubility Data

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) Soluble (Estimated up to 160 µM or higher)Recommended for preparing high-concentration stock solutions for in vitro assays. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Ethanol SolubleA good choice for many biological assays. Be aware of potential long-term stability issues, as some sesquiterpene lactones can react with alcohols.
Methanol SolubleFrequently used for analytical purposes such as HPLC. Similar to ethanol, long-term storage should be monitored for potential degradation.
Water InsolubleNot recommended for preparing stock solutions.
Methanol/Dichloromethane (B109758) (1:1, v/v) SolubleCan be used for initial dissolution, but the dichloromethane should be evaporated before use in most biological assays due to its toxicity.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol describes a general procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound (C₁₅H₁₆O₅) is approximately 276.28 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 276.28 g/mol = 0.0027628 g = 2.76 mg

  • Weighing the this compound:

    • Carefully weigh out 2.76 mg of this compound powder and place it into a sterile microcentrifuge tube or an amber glass vial.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound.

    • Cap the tube securely.

  • Mixing:

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If the compound is difficult to dissolve, briefly sonicate the tube in a water bath at room temperature.

  • Storage:

    • Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection for this compound Stock Solution start Start: Need to prepare This compound stock solution assay_type What is the downstream application? start->assay_type in_vitro In vitro cell-based assay assay_type->in_vitro Cell-based analytical Analytical (e.g., HPLC) assay_type->analytical Analytical dmso Use DMSO in_vitro->dmso etoh_meoh Use Ethanol or Methanol analytical->etoh_meoh check_solubility Does it dissolve completely? dmso->check_solubility etoh_meoh->check_solubility troubleshoot Troubleshoot: - Gently warm - Sonicate - Increase solvent volume check_solubility->troubleshoot No success Stock solution prepared successfully check_solubility->success Yes troubleshoot->check_solubility storage Store at -20°C, protected from light success->storage

Caption: Workflow for selecting an appropriate solvent for this compound.

Technical Support Center: Managing Potential Off-Target Effects of Pentalenolactone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the potential off-target effects of pentalenolactone in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sesquiterpenoid antibiotic that acts as a specific and irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3][4][5] It achieves this by covalently modifying a critical cysteine residue (Cys-149) in the active site of GAPDH, thereby blocking its enzymatic activity.[4] This inhibition disrupts the process of glycolysis, a fundamental pathway for cellular energy production.[5]

Q2: What are the expected "on-target" effects of this compound in cell culture?

A2: The primary on-target effect of this compound is the inhibition of glycolysis. This leads to a reduction in ATP production from glucose and a decrease in the production of lactate (B86563).[6] In cell lines that are highly dependent on glycolysis for their energy needs, such as many cancer cell lines (a phenomenon known as the Warburg effect), inhibition of GAPDH by this compound is expected to lead to decreased cell proliferation and viability.[5]

Q3: What are the potential "off-target" or unintended effects of this compound?

A3: While this compound is highly specific for GAPDH, its profound impact on cellular metabolism can lead to a cascade of downstream effects that may be considered "off-target" in the context of a specific experimental question. These can include:

  • Altered Cell Proliferation and Viability: Due to the central role of glycolysis in providing energy and building blocks for cell growth, inhibition of GAPDH can significantly impact cell proliferation and survival, which may not be the intended focus of the study.

  • Induction of Oxidative Stress: Disruption of glycolysis can lead to metabolic imbalances and an increase in the production of reactive oxygen species (ROS), leading to cellular stress and potential apoptosis.

  • Modulation of Signaling Pathways: Cellular energy status is intricately linked to various signaling pathways. This compound has been shown to inhibit the ERK1/2 signaling cascade, which is involved in cell proliferation and survival. This effect is thought to be a consequence of the metabolic stress induced by GAPDH inhibition.

  • Changes in Gene Expression: Alterations in cellular metabolism and signaling can lead to widespread changes in gene expression as the cell attempts to adapt to the new metabolic state.

Q4: How can I minimize and control for these unintended effects in my experiments?

A4: A multi-faceted approach is recommended to manage the unintended effects of this compound:

  • Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course experiments to identify the optimal concentration and duration of this compound treatment that elicits the desired on-target effect with minimal unintended consequences.

  • Use of Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • Positive and Negative Controls: Use positive and negative controls for your specific assay to ensure it is performing as expected.

    • Alternative Glycolysis Inhibitors: Consider using other glycolysis inhibitors that target different enzymes in the pathway (e.g., 2-deoxy-D-glucose) to confirm that the observed effects are due to the inhibition of glycolysis.

  • Monitor Cellular Metabolism: Directly measure the impact of this compound on glycolysis in your cell line by performing a lactate production assay. This will help you correlate the observed phenotype with the on-target effect.

  • Assess Cellular Stress: Evaluate the induction of oxidative stress using an assay to detect reactive oxygen species (ROS).

  • Genetic Approaches: If feasible, use genetic approaches such as siRNA or CRISPR/Cas9 to knockdown GAPDH and compare the phenotype to that observed with this compound treatment. This can help to confirm that the effects are indeed mediated by GAPDH inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound to aid in experimental design.

ParameterValueCell Line/SystemCitation
IC50 for Cytotoxicity Varies (µM range)Different cancer cell lines[7][8][9][10]
Concentration to Inhibit Glycolysis 1.5 µg/ml (approx. 5.7 µM)Bloodstream trypanosomes[3]
Concentration to Inhibit Proliferation Dose-dependentRat vascular smooth muscle cells
Concentration to Inhibit ERK1/2 Phosphorylation Dose-dependentRat vascular smooth muscle cells

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time. It is crucial to determine the optimal concentration for your specific experimental system.

Signaling Pathways and Experimental Workflows

Primary Mechanism of this compound Action

pentalenolactone_mechanism This compound's Primary Mechanism of Action This compound This compound GAPDH GAPDH This compound->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes step in ATP_Production ATP_Production Glycolysis->ATP_Production Leads to Lactate_Production Lactate_Production Glycolysis->Lactate_Production Leads to Cell_Proliferation Cell_Proliferation ATP_Production->Cell_Proliferation Required for

Caption: this compound inhibits GAPDH, disrupting glycolysis and cellular energy production.

Experimental Workflow for Assessing Off-Target Effects

experimental_workflow Workflow for Assessing this compound's Off-Target Effects cluster_0 Phase 1: Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation cluster_3 Phase 4: Data Interpretation Dose_Response Dose-Response Curve (e.g., MTT Assay) Time_Course Time-Course Analysis Dose_Response->Time_Course Glycolysis_Assay Measure Glycolysis (Lactate Production) Dose_Response->Glycolysis_Assay ROS_Assay Assess Oxidative Stress (ROS Detection) Glycolysis_Assay->ROS_Assay Signaling_Assay Analyze Signaling Pathways (e.g., p-ERK Western Blot) ROS_Assay->Signaling_Assay Data_Analysis Correlate Phenotype with On- and Off-Target Effects Signaling_Assay->Data_Analysis

Caption: A systematic workflow to characterize and validate the effects of this compound.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity or Low Cell Viability

Q: My cells are showing much higher toxicity to this compound than expected. What could be the cause?

A: High cytotoxicity can stem from several factors. Here is a troubleshooting workflow to help you identify the cause:

cytotoxicity_troubleshooting Troubleshooting Unexpected Cytotoxicity High_Cytotoxicity Unexpectedly High Cytotoxicity Observed Check_Concentration Verify this compound Concentration High_Cytotoxicity->Check_Concentration Check_Cell_Health Assess Baseline Cell Health High_Cytotoxicity->Check_Cell_Health Optimize_Dose Perform a More Detailed Dose-Response Check_Concentration->Optimize_Dose Check_Metabolism Evaluate Glycolytic Dependence of Cell Line Check_Cell_Health->Check_Metabolism Check_Metabolism->Optimize_Dose Assess_ROS Measure ROS Production Optimize_Dose->Assess_ROS

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

  • Verify this compound Concentration: Ensure that the stock solution was prepared correctly and that the final concentration in your experiment is accurate. Serial dilution errors can lead to significantly higher effective concentrations.

  • Assess Baseline Cell Health: Poor cell health prior to treatment can make cells more susceptible to the cytotoxic effects of any compound. Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.

  • Evaluate Glycolytic Dependence: Your cell line may be more highly dependent on glycolysis than anticipated. In such cases, even low concentrations of a GAPDH inhibitor can lead to significant cytotoxicity. Consider measuring the basal lactate production of your cell line.

  • Perform a More Detailed Dose-Response: Conduct a finer titration of this compound concentrations to identify a narrower window where the desired on-target effect is observed without excessive cell death.

  • Measure ROS Production: High levels of cytotoxicity may be due to excessive oxidative stress. If high ROS levels are detected, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype, which would indicate that ROS is a major contributor to the cytotoxicity.

Guide 2: Inconsistent or Unexplained Experimental Results

Q: I am observing inconsistent results between experiments or results that don't align with the expected mechanism of action. What should I check?

A: Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:

  • Cell Passage Number: High-passage number cells can exhibit altered metabolism and signaling responses. Use cells within a consistent and low passage number range for all experiments.

  • Reagent Stability: Ensure that your this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Even minor variations can lead to different outcomes.

  • "Edge Effects" in Multi-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Consider Downstream Signaling Effects: If your results are inconsistent with simple glycolysis inhibition, consider the impact on downstream signaling pathways like ERK1/2. The kinetics of these signaling events may vary depending on the cell line and experimental conditions.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Phospho-ERK1/2

This protocol is for assessing the effect of this compound on the phosphorylation of ERK1/2.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed cells and treat with this compound at various concentrations and for different time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[14][15]

Protocol 3: Measurement of Lactate Production

This protocol provides a general workflow for measuring lactate production as an indicator of glycolysis.

Materials:

  • Cells of interest

  • This compound

  • Serum-free cell culture medium

  • Commercially available lactate assay kit (colorimetric or fluorometric)[16]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as desired.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.[16]

  • Lactate Measurement: Follow the manufacturer's instructions for the lactate assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.[16][17]

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader and calculate the lactate concentration based on a standard curve.[16][17]

Protocol 4: Detection of Cellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect cellular ROS.

Materials:

  • Cells of interest

  • This compound

  • H2DCFDA stock solution (in DMSO)

  • Serum-free medium or PBS

  • Fluorescence microplate reader or fluorescence microscope

Methodology:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control for ROS induction (e.g., H₂O₂).

  • H2DCFDA Staining: Remove the treatment medium and wash the cells. Add H2DCFDA working solution (typically 10-20 µM in serum-free medium or PBS) to each well and incubate for 30-45 minutes at 37°C in the dark.[18][19]

  • Washing: Remove the H2DCFDA solution and wash the cells with PBS to remove excess probe.[20]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.[20]

References

Technical Support Center: Optimizing the Pauson-Khand Reaction for Pentalenolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pauson-Khand reaction (PKR) in the synthesis of Pentalenolactone and its analogues. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this powerful cyclization reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Pauson-Khand reaction for the synthesis of the this compound core.

Issue 1: Low or No Yield of the Desired Bicyclo[3.3.0]octenone Product

  • Question: My Pauson-Khand reaction is resulting in a low yield or primarily unreacted starting material. What are the potential causes and how can I improve the conversion?

  • Answer: Low yields in the intramolecular Pauson-Khand reaction for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

    Possible Causes & Solutions:

    • Catalyst Activity: The traditional stoichiometric reagent, dicobalt octacarbonyl (Co₂(CO)₈), can degrade upon exposure to air. Ensure you are using fresh, high-quality Co₂(CO)₈ and handle it under an inert atmosphere. For catalytic versions, the chosen catalyst may not be active enough or could be deactivating prematurely.

    • Reaction Temperature: The thermal Pauson-Khand reaction often requires elevated temperatures.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to substrate decomposition. A careful optimization of the reaction temperature is crucial. Consider a temperature screen from 80 °C to 140 °C.

    • Promoters/Additives: The use of promoters can significantly enhance the reaction rate and allow for milder reaction conditions. N-oxides, such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO), are commonly used to facilitate the reaction. Other additives like primary amines or sulfides can also be beneficial.

    • Solvent Choice: The choice of solvent can influence the reaction outcome. While non-coordinating solvents like toluene (B28343) are common, in some cases, coordinating solvents might be beneficial, or a switch to a higher-boiling solvent might be necessary to achieve the required temperature.

Issue 2: Poor Diastereoselectivity in the Cyclization

  • Question: My reaction is producing a mixture of diastereomers of the this compound core. How can I improve the stereocontrol?

  • Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of complex molecules like this compound. The stereochemical outcome of the Pauson-Khand reaction is often influenced by the substrate and reaction conditions.

    Strategies for Improving Diastereoselectivity:

    • Substrate Control: The stereocenters present in the enyne precursor can direct the stereochemical outcome of the cyclization. The conformation of the tether connecting the alkyne and alkene plays a significant role. In the synthesis of this compound A methyl ester, the stereochemistry of the final product is highly dependent on the facial selectivity of the alkene coordination to the cobalt complex.

    • Catalyst and Ligand Choice: For catalytic versions of the Pauson-Khand reaction, the use of chiral ligands on the metal center can induce asymmetry and improve diastereoselectivity. While less common for the cobalt-mediated reactions, rhodium and iridium catalysts with chiral phosphine (B1218219) ligands have shown success in asymmetric Pauson-Khand reactions.

    • Additives: Certain additives have been reported to influence the diastereoselectivity of the reaction. The mechanism of this influence is not always well understood but exploring different additives can be a viable optimization strategy.

Issue 3: Long Reaction Times

  • Question: The Pauson-Khand reaction in my this compound synthesis is extremely slow, taking several days to reach completion. How can I accelerate the reaction?

  • Answer: Long reaction times, such as the eight-day reaction reported in one synthesis of this compound A methyl ester, can be a significant drawback.[2] Several methods can be employed to increase the reaction rate.

    Methods for Rate Acceleration:

    • Promoters: As mentioned for improving yield, N-oxides (NMO, TMANO) are effective in accelerating the reaction by facilitating the dissociation of a CO ligand from the cobalt-alkyne complex, which is often the rate-limiting step.[3]

    • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours or days to minutes.[4] This is due to efficient and rapid heating of the reaction mixture.

    • Photochemical Promotion: Irradiation with light has also been shown to promote the Pauson-Khand reaction, likely by facilitating CO dissociation.

    • Higher Temperatures: Increasing the reaction temperature, within the limits of substrate stability, will generally increase the reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the Pauson-Khand reaction in this compound synthesis?

A1: The most commonly employed method for the synthesis of the this compound core via the Pauson-Khand reaction utilizes a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈). While catalytic systems using rhodium or iridium exist and can offer advantages in terms of atom economy and asymmetric induction, the cobalt-mediated reaction is well-established for this particular application. For optimization, screening different cobalt sources or exploring catalytic cobalt systems with appropriate ligands could be beneficial.

Q2: What is the role of the TMS group on the alkyne in some this compound syntheses?

A2: A trimethylsilyl (B98337) (TMS) group on the alkyne terminus can influence the regioselectivity of the reaction and, in some cases, can also impact the diastereoselectivity. It can also serve to protect a terminal alkyne. The TMS group can be removed later in the synthetic sequence.

Q3: Can I use a catalytic amount of cobalt for this reaction?

A3: While the traditional Pauson-Khand reaction uses a stoichiometric amount of cobalt, catalytic versions have been developed. These often require a source of carbon monoxide (CO gas) and may benefit from the use of specific ligands or promoters to maintain catalyst activity. For a complex synthesis like that of this compound, a catalytic approach would need careful optimization to ensure high yields and selectivity.

Q4: My reaction is producing a complex mixture of byproducts. What could be the cause?

A4: The formation of multiple byproducts can be due to several factors, including substrate decomposition at high temperatures, side reactions of functional groups present in the molecule, or catalyst-mediated side reactions. To address this, you can try lowering the reaction temperature and using a promoter to compensate for the slower rate, ensuring the inert atmosphere is strictly maintained to prevent oxidative degradation, and purifying the starting enyne to remove any impurities that might interfere with the reaction.

Data Presentation

Table 1: Representative Pauson-Khand Reaction Conditions for Bicyclo[3.3.0]octenone Synthesis

Catalyst/ReagentPromoter/AdditiveSolventTemperature (°C)TimeYield (%)Diastereomeric Ratio (d.r.)
Co₂(CO)₈ (stoichiometric)None (thermal)Toluene11024-48 hModerateVaries
Co₂(CO)₈ (stoichiometric)NMO (3 equiv.)CH₂Cl₂25-402-12 hGoodSubstrate dependent
Co₂(CO)₈ (stoichiometric)TMANO (3 equiv.)CH₂Cl₂254-8 hGoodSubstrate dependent
[Rh(CO)₂Cl]₂ (catalytic)CO (1 atm)Toluene11012-24 hGood-ExcellentLigand dependent
Co₂(CO)₈ (stoichiometric)Primary AmineToluene80-1001-4 hGoodSubstrate dependent

Note: The yields and diastereomeric ratios are highly dependent on the specific substrate used. This table provides a general overview of common conditions.

Experimental Protocols

Protocol 1: Stoichiometric Cobalt-Mediated Intramolecular Pauson-Khand Reaction with NMO Promoter

This protocol is a general procedure for the intramolecular cyclization of a 1,6-enyne, a common precursor for the this compound core.

Materials:

  • 1,6-enyne precursor

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-methylmorpholine N-oxide (NMO)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 1,6-enyne (1.0 equiv).

  • Dissolve the enyne in anhydrous CH₂Cl₂ (concentration typically 0.05-0.1 M).

  • Add Co₂(CO)₈ (1.1 equiv) to the solution in one portion. The solution will typically turn a deep red or brown color, indicating the formation of the cobalt-alkyne complex.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete complex formation.

  • Add NMO (3.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by opening the flask to air and stirring for 30 minutes.

  • Filter the reaction mixture through a pad of silica (B1680970) gel or Celite, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove the cobalt salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclo[3.3.0]octenone.

Visualizations

Pauson_Khand_Mechanism cluster_start Initiation cluster_cycle Catalytic Cycle Alkyne Alkyne Co-Alkyne Complex Co-Alkyne Complex Alkyne->Co-Alkyne Complex Co2(CO)8 Co2(CO)8 Co2(CO)8->Co-Alkyne Complex Alkene Alkene Alkene Coordination Alkene Coordination Alkene->Alkene Coordination Co-Alkyne Complex->Alkene Coordination -CO Oxidative Cyclization Oxidative Cyclization Alkene Coordination->Oxidative Cyclization CO Insertion CO Insertion Oxidative Cyclization->CO Insertion +CO Reductive Elimination Reductive Elimination CO Insertion->Reductive Elimination Reductive Elimination->Co-Alkyne Complex Regeneration Product Product Reductive Elimination->Product

Caption: The generally accepted mechanism of the Pauson-Khand reaction.

Troubleshooting_Workflow start Low Yield in PKR check_reagents Check Reagent Quality (Co₂(CO)₈, Solvent) start->check_reagents check_reagents->start Reagents Bad optimize_temp Optimize Temperature check_reagents->optimize_temp Reagents OK add_promoter Add Promoter (e.g., NMO, TMANO) optimize_temp->add_promoter No Improvement success Improved Yield optimize_temp->success Improved change_solvent Change Solvent add_promoter->change_solvent No Improvement add_promoter->success Improved change_solvent->success Improved

Caption: A logical workflow for troubleshooting low yields in the Pauson-Khand reaction.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Reaction_Rate Reaction Rate Temperature->Reaction_Rate Promoter Promoter Promoter->Yield Promoter->Reaction_Rate Catalyst Catalyst Catalyst->Yield Diastereoselectivity Diastereoselectivity Catalyst->Diastereoselectivity Substrate_Stereochem Substrate Stereochemistry Substrate_Stereochem->Diastereoselectivity

Caption: Key relationships between reaction parameters and outcomes in the Pauson-Khand reaction.

References

Strategies to increase the expression of the Pentalenolactone biosynthetic gene cluster

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to increase the expression of the Pentalenolactone Biosynthetic Gene Cluster (BGC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to enhancing the production of this valuable secondary metabolite.

Frequently Asked Questions (FAQs)

Q1: My this compound BGC is silent or expressed at very low levels in the native host. What are the initial steps to activate its expression?

A1: Activation of silent or poorly expressed biosynthetic gene clusters is a common challenge. Initial strategies should focus on understanding the native regulation and then manipulating it. Consider the following:

  • Culture Condition Optimization: Systematically vary culture parameters such as media composition (carbon and nitrogen sources), temperature, pH, and aeration. Secondary metabolite production is often highly sensitive to environmental cues.

  • Ribosome Engineering: Introduce mutations in ribosomal proteins or RNA polymerase. This can be achieved by selecting for resistance to antibiotics like streptomycin (B1217042) or rifampicin. Such mutations can sometimes pleiotropically affect secondary metabolism and activate silent gene clusters.[1][2]

  • Overexpression of Pathway-Specific Activators: The this compound BGC is known to be regulated by activators of the MarR/SlyA family, such as PenR and PntR. Overexpressing these pathway-specific positive regulators can significantly enhance the transcription of the entire gene cluster.

Q2: I am considering heterologous expression of the this compound BGC. Which host is recommended and what are the key considerations?

A2: Streptomyces species are generally the preferred hosts for expressing actinobacterial BGCs due to their genetic similarity and machinery for producing complex secondary metabolites.

  • Recommended Hosts: Engineered Streptomyces strains like S. coelicolor, S. lividans, S. albus, and S. avermitilis are excellent choices.[3][4][5][6] Genome-minimized strains of S. avermitilis have been developed to reduce competition for precursors from endogenous secondary metabolite pathways.[7]

  • Key Considerations:

    • Codon Optimization: While expressing in a Streptomyces host, codon usage is generally compatible. However, if expressing in a more distant host like E. coli, codon optimization of the entire cluster may be necessary.

    • Promoter Selection: The native promoters within the BGC might not be functional in the heterologous host. Replacing them with well-characterized strong constitutive or inducible promoters is crucial.

    • Precursor Supply: this compound is a terpenoid, derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.[3] Ensure your chosen host has a robust supply of the precursor farnesyl diphosphate (B83284) (FPP). Overexpression of key enzymes in the MEP pathway, such as DXS, IspG, and IspH, can boost precursor availability.[3]

Q3: How can I rationally engineer the this compound BGC for higher yields?

A3: Rational engineering approaches focus on specific genetic modifications to enhance expression and flux towards your product.

  • Promoter Engineering: This is a powerful strategy to increase transcription levels. Replace the native promoters of key biosynthetic genes or the entire operon with strong, well-characterized constitutive promoters. A variety of strong promoters for Streptomyces are available, such as ermEp, kasOp, and stnYp.[8][9]

  • Ribosome Binding Site (RBS) Optimization: The efficiency of translation initiation for each gene in the cluster can be a bottleneck. Engineering the RBS sequences to optimize translation can significantly increase protein expression and, consequently, this compound production.

  • Metabolic Engineering of the Host: To increase the precursor pool, you can engineer the host's central metabolism. For terpenoids like this compound, this involves upregulating the MEP or MVA pathway genes.[3][10][11]

Troubleshooting Guides

Problem 1: The this compound BGC is successfully cloned and transferred to a heterologous Streptomyces host, but no product is detected.

Possible Cause Troubleshooting Step
Promoter Inactivity The native promoters of the BGC may not be recognized by the host's transcriptional machinery.
Solution: Replace the native promoters with strong, constitutive promoters known to be active in your Streptomyces host (e.g., ermEp, *kasOp).[8]
Inefficient Translation Codon usage might be suboptimal, or the native ribosome binding sites (RBSs) could be weak in the new host.
Solution: Analyze the codon usage and re-synthesize genes if necessary. More effectively, engineer the RBS for each gene in the cluster to enhance translation initiation.
Lack of Precursors The heterologous host may not produce sufficient farnesyl diphosphate (FPP), the precursor for this compound biosynthesis.
Solution: Overexpress key genes in the MEP pathway (e.g., dxs, ispG, ispH) to increase the FPP pool.[3]
Toxicity of Intermediates or Product The accumulation of this compound or its intermediates might be toxic to the host. The native producer has a resistance gene (gap1).[12][13]
Solution: Ensure that the this compound resistance gene (gap1), which encodes an insensitive glyceraldehyde-3-phosphate dehydrogenase, is co-expressed with the BGC.
Incorrect Fermentation Conditions The culture conditions may not be optimal for secondary metabolite production in the heterologous host.
Solution: Systematically optimize fermentation parameters such as media components, pH, temperature, and aeration.

Problem 2: this compound production is observed, but the yield is very low.

Possible Cause Troubleshooting Step
Suboptimal Promoter Strength The chosen promoter may not be strong enough to drive high-level expression of the BGC.
Solution: Experiment with a library of promoters of varying strengths to find the optimal expression level. Refer to the quantitative data table below for a comparison of promoter strengths.
Bottlenecks in the Biosynthetic Pathway The activity of one or more enzymes in the this compound pathway may be rate-limiting.
Solution: Overexpress the genes encoding potentially rate-limiting enzymes, such as pentalenene (B1246303) synthase (ptlA) or the P450 monooxygenases.
Sub-optimal RBS Efficiency Even with a strong promoter, inefficient translation of key enzymes can limit production.
Solution: Fine-tune the expression of individual genes by optimizing their RBS sequences.
Precursor Limitation The supply of FPP is insufficient to support high-level production.
Solution: Further engineer the host's central metabolism to channel more carbon towards the MEP pathway.[3]
Feedback Inhibition The final product, this compound, or its intermediates might inhibit the activity of biosynthetic enzymes or repress the expression of the BGC. This compound and its late-stage intermediates can release the PenR/PntR activators from their DNA binding sites, potentially leading to feedback regulation.
Solution: Consider engineering the regulatory proteins (PenR/PntR) to be less sensitive to product feedback. Alternatively, implement a continuous fermentation setup to remove the product as it is formed.

Quantitative Data Summary

Table 1: Comparison of Strong Constitutive Promoters in Streptomyces

PromoterHost Strain(s)Reporter GeneRelative Strength/ActivityReference
kasOp S. coelicolor, S. venezuelae, S. avermitilisxylE, neoHighest activity compared to ermEp and SF14p.[8]
stnYp S. albus, S. coelicolor, S. lividans, S. venezuelaexylEHigher activity than ermEp, kasOp, and SP44.[9]
ermEp Widely used in various Streptomyces speciesMultipleStrong and constitutive, often used as a benchmark.[8]
SF14p S. coelicolor, S. venezuelae, S. avermitilisxylE, neoLower activity compared to kasOp.[8]

Table 2: Examples of Terpenoid Production in Engineered Streptomyces

Terpenoid ProductHost StrainEngineering StrategyTiter (mg/L)Reference
ent-atiserenoic acidS. albus J1074Overexpression of TriMEP cassette (dxs, ispG, ispH)325 ± 17[3][14]
(-)-epi-α-bisabololS. albus J1074Overexpression of TriMEP cassette237 ± 14[3][14]
ent-(13E)-isocupressic acidS. albus J1074Overexpression of TriMEP cassette209 ± 20[3][14]
Botryococcene (B12783581)S. reveromyceticus SN-593Promoter screening and overexpression of MVA pathway and botryococcene synthase212 ± 20[11]

Experimental Protocols

Protocol 1: Promoter Replacement in Streptomyces using Red/ET Recombination

This protocol outlines a general method for replacing a native promoter with a strong constitutive promoter.

  • Design of the Promoter Cassette:

    • Synthesize a DNA fragment containing the desired promoter (e.g., kasOp*) flanked by short homology arms (approx. 50 bp) corresponding to the regions immediately upstream and downstream of the native promoter to be replaced in the BGC.

    • Include a selectable marker (e.g., apramycin (B1230331) resistance) downstream of the new promoter.

  • Preparation of the Targeting Cassette:

    • Use PCR to amplify the promoter-resistance cassette with primers that add longer homology arms (39 nt) to the ends, corresponding to the target locus in the cosmid carrying the this compound BGC.

  • Electroporation and Recombination:

    • Introduce the cosmid containing the this compound BGC into an E. coli strain expressing the Red/ET recombination proteins (e.g., BW25113/pIJ790).

    • Prepare electrocompetent cells of this strain and electroporate the purified PCR-generated targeting cassette.

    • Select for recombinant colonies on media containing the appropriate antibiotic for the resistance marker on the cassette.

  • Verification of Recombinants:

    • Verify the correct insertion of the promoter cassette by colony PCR and restriction digest analysis of the modified cosmid.

  • Transfer to Streptomyces :

    • Introduce the engineered cosmid into your chosen Streptomyces host via intergeneric conjugation from E. coli.

    • Select for exconjugants and verify the integration of the modified BGC.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) to Assess Gene Expression

This protocol is for quantifying the transcript levels of genes within the this compound BGC.

  • RNA Isolation:

    • Grow your engineered and control Streptomyces strains under inducing conditions.

    • Harvest mycelia during the exponential or early stationary phase.

    • Isolate total RNA using a suitable kit or a standard protocol involving TRIzol and mechanical lysis.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.

  • Primer Design:

    • Design gene-specific primers for your target biosynthetic genes (e.g., ptlA, ptlH) and a housekeeping gene for normalization (e.g., hrdB). Primers should amplify a product of 100-200 bp.

  • Real-Time PCR Reaction:

    • Set up the qPCR reaction using a SYBR Green master mix, your cDNA template, and the designed primers.

    • Include no-template controls and no-reverse-transcriptase controls.

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

Pentalenolactone_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene PtlA Deoxypentalenic_acid 1-Deoxypentalenic Acid Pentalenene->Deoxypentalenic_acid PtlI, other steps Hydroxydeoxypentalenic_acid 11-β-hydroxy-1-deoxypentalenic acid Deoxypentalenic_acid->Hydroxydeoxypentalenic_acid PtlH Oxopentalenic_acid 1-deoxy-11-oxopentalenic acid Hydroxydeoxypentalenic_acid->Oxopentalenic_acid PtlF Pentalenolactone_D This compound D Oxopentalenic_acid->Pentalenolactone_D PtlE This compound This compound Pentalenolactone_D->this compound Further tailoring steps PtlA PtlA (Pentalenene Synthase) PtlI PtlI (Cytochrome P450) PtlH PtlH (Dioxygenase) PtlF PtlF (Dehydrogenase) PtlE PtlE (Baeyer-Villiger Monooxygenase) More_steps ...

Caption: Simplified this compound biosynthetic pathway.

Promoter_Replacement_Workflow cluster_0 In E. coli cluster_1 In Streptomyces start Design Targeting Cassette (Promoter + Marker) pcr Amplify Cassette with Homology Arms start->pcr recombine Red/ET Recombination in E. coli with BGC Cosmid pcr->recombine verify Verify Recombinant Cosmid (PCR, Restriction Digest) recombine->verify conjugate Conjugate into Streptomyces Host verify->conjugate select Select Exconjugants conjugate->select express Fermentation and Product Analysis select->express

Caption: Workflow for promoter replacement in Streptomyces.

Regulatory_Pathway PenR PenR / PntR (Activator Protein) Promoter Promoter of This compound BGC PenR->Promoter Binds to activate BGC_Expression BGC Transcription Promoter->BGC_Expression This compound This compound (Product) This compound->PenR Binds to release from DNA (Feedback Regulation)

Caption: Regulation of the this compound BGC by PenR/PntR.

References

Troubleshooting low yields in the chemical synthesis of Pentalenolactone analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Pentalenolactone analogs, with a primary focus on addressing low reaction yields.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can lead to low yields in the synthesis of this compound analogs.

Section 1: Issues with Cyclopentenone Ring Formation (Pauson-Khand Reaction)

Question 1: My Pauson-Khand reaction (PKR) is giving a low yield of the desired cyclopentenone. What are the common causes and how can I improve it?

Answer: Low yields in the Pauson-Khand reaction are a frequent challenge. The primary causes often revolve around the cobalt-alkyne complex formation, reaction conditions, and substrate reactivity. Here are key factors to investigate:

  • Cobalt Carbonyl Quality and Stoichiometry: The traditional PKR requires a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈).[1] Ensure you are using high-quality, fresh Co₂(CO)₈ as it can decompose upon exposure to air and moisture. Incomplete complexation with the alkyne is a common reason for low yields.

  • Reaction Temperature and Time: While the classic PKR often requires elevated temperatures, this can also lead to decomposition of the starting materials or products. Some modern variations with additives can proceed at room temperature.[2] Reaction times can also be lengthy; one synthesis of a this compound A methyl ester analog required eight days for the PKR step to achieve a good yield.[3]

  • Alkene and Alkyne Reactivity: The nature of your alkene and alkyne substrates significantly impacts the reaction's success. Sterically hindered substrates can react poorly. For intermolecular reactions, terminal or unsymmetrically substituted alkenes can lead to low yields and poor selectivity.[4]

  • Promoters/Additives: The use of N-oxides, such as N-methylmorpholine N-oxide (NMO), can significantly accelerate the reaction rate and improve yields, often allowing the reaction to proceed at lower temperatures.[2]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. While non-coordinating solvents like toluene (B28343) or benzene (B151609) are common, in some cases, coordinating solvents can affect the reaction.

Troubleshooting Workflow for Low PKR Yield

Pauson-Khand Troubleshooting start Low Yield in Pauson-Khand Reaction check_reagents Verify Quality and Stoichiometry of Co2(CO)8 start->check_reagents check_reagents->start If quality is poor preform_complex Pre-form Alkyne-Cobalt Complex check_reagents->preform_complex If quality is good check_conditions Optimize Reaction Conditions check_substrates Evaluate Substrate Reactivity check_conditions->check_substrates adjust_temp_time Systematically Vary Temperature and Time check_conditions->adjust_temp_time modify_substrate Modify Substrate Design (if possible) check_substrates->modify_substrate If sterically hindered add_promoter Consider Adding a Promoter (e.g., NMO) successful_yield Improved Yield add_promoter->successful_yield preform_complex->check_conditions adjust_temp_time->add_promoter adjust_temp_time->successful_yield If optimization is successful modify_substrate->successful_yield

Caption: Troubleshooting workflow for low yields in the Pauson-Khand reaction.

Section 2: Issues with Bicyclic Core Formation (Diels-Alder Reaction)

Question 2: I am experiencing a low yield in the Diels-Alder reaction to form the bicyclic core of my this compound analog. What should I investigate?

Answer: The Diels-Alder reaction is a powerful tool for forming six-membered rings, but its efficiency is sensitive to several factors. Here are the primary areas to troubleshoot for low yields:

  • Diene Conformation: The diene must be in the s-cis conformation to react. Acyclic dienes often have a small energy barrier to adopting this conformation, but bulky substituents can disfavor it. Using cyclic dienes, which are locked in the s-cis conformation, can often improve reactivity.

  • Electronic Properties of Diene and Dienophile: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. Ensure your substrates have complementary electronic properties. The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile will accelerate the reaction.

  • Reaction Temperature: While many Diels-Alder reactions proceed at room temperature, some require heating to overcome the activation energy. However, excessively high temperatures can promote the retro-Diels-Alder reaction, leading to a lower yield of the desired product.

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can significantly accelerate the reaction and improve yields, particularly for reactions with electronically mismatched partners.

  • Solvent Effects: While often performed in non-polar organic solvents, some Diels-Alder reactions show rate acceleration in polar solvents or even in water.

Logical Relationship for Optimizing Diels-Alder Reactions

Diels-Alder Optimization low_yield Low Diels-Alder Yield diene_conformation Diene in s-trans Conformation? low_yield->diene_conformation electronic_mismatch Poor Electronic Complementarity? low_yield->electronic_mismatch unfavorable_conditions Suboptimal Reaction Conditions? low_yield->unfavorable_conditions increase_temp Increase Temperature (cautiously) diene_conformation->increase_temp Promote s-cis add_lewis_acid Add Lewis Acid Catalyst electronic_mismatch->add_lewis_acid Enhance Polarity unfavorable_conditions->increase_temp change_solvent Change Solvent unfavorable_conditions->change_solvent improved_yield Improved Yield increase_temp->improved_yield add_lewis_acid->improved_yield change_solvent->improved_yield

Caption: Key factors influencing Diels-Alder reaction yields.

Section 3: Issues with Lactone Ring Formation

Question 3: The final lactonization step to form the this compound core is inefficient. How can I improve the yield?

Answer: Lactonization, the formation of the cyclic ester, can be a challenging step, especially for strained ring systems common in this compound analogs. Here are some troubleshooting tips:

  • Choice of Lactonization Method: There are numerous methods for lactonization, and the optimal choice depends on the specific substrate. Common methods include Yamaguchi, Mitsunobu, and various macrolactonization protocols. If one method is failing, screening other lactonization reagents and conditions is recommended.

  • Steric Hindrance: Steric hindrance around the reacting alcohol and carboxylic acid (or its derivative) can significantly impede cyclization. Ensure that your synthetic design minimizes steric clash at the reaction centers.

  • Ring Strain: The formation of strained lactone rings is thermodynamically and kinetically disfavored. High dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular polymerization.

  • Protecting Group Strategy: Incompatible protecting groups can interfere with the lactonization reaction. Ensure that your protecting group strategy is robust and that the deprotection of the alcohol and carboxylic acid precursors is clean and high-yielding.

  • Byproduct Formation: Side reactions, such as the formation of dimers or polymers, are common issues in lactonization. Careful control of reaction concentration and temperature is crucial to minimize these competing pathways.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of multiple stereoisomers in my reaction. How can I improve the stereocontrol?

A1: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules like this compound analogs. Consider the following:

  • Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries on your substrates or using asymmetric catalysts can induce facial selectivity in key bond-forming reactions.

  • Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of subsequent reactions. This is a key principle in many total syntheses.

  • Reaction Conditions: Temperature, solvent, and the choice of reagents can all influence the transition state energies of competing diastereomeric pathways. Systematic optimization of these parameters can often improve stereoselectivity. For example, in some Pd-catalyzed cycloadditions, the polarity of the solvent can influence the ratio of stereoisomers.[5]

Q2: I am losing a significant amount of my product during purification. What are some strategies to minimize this loss?

A2: Product loss during purification is a common contributor to low overall yields. Here are some suggestions:

  • Optimize Chromatography: If using column chromatography, carefully select the stationary phase and eluent system to achieve good separation between your product and impurities. Using high-performance liquid chromatography (HPLC) for final purification can provide higher resolution, but may involve some product loss.

  • Crystallization/Recrystallization: If your product is a solid, developing a good crystallization or recrystallization protocol can be a highly effective purification method that minimizes loss.

  • Extraction and Work-up: Ensure that your product is not partially soluble in the aqueous layer during extractions. Back-extracting the aqueous layer can sometimes recover dissolved product. Also, be mindful of product stability to the pH of the aqueous washes.

  • Minimize Transfers: Each transfer of your material from one flask to another incurs some loss. Try to minimize the number of transfers whenever possible.

Q3: Are there any common side reactions I should be aware of during the synthesis of this compound analogs?

A3: Yes, several side reactions can compete with your desired transformations:

  • In the Pauson-Khand Reaction: Alkyne trimerization and alkene polymerization can be competing pathways.

  • In the Diels-Alder Reaction: The retro-Diels-Alder reaction can occur at high temperatures. Polymerization of the diene or dienophile is also a possibility.

  • During Lactonization: Intermolecular esterification leading to dimers and polymers is a major side reaction.

  • Rearrangements: The complex polycyclic core of this compound analogs can be prone to acid- or base-catalyzed rearrangements under certain conditions.

Data Presentation

Table 1: Influence of Reaction Parameters on Pauson-Khand Reaction (PKR) Yield

ParameterConditionLikely Impact on YieldRationale
Catalyst Stoichiometric Co₂(CO)₈BaselineTraditional method, can be low yielding.[1]
Catalytic Rh or Pd complexesPotentially HigherCan offer improved efficiency and milder conditions.[6]
Temperature High (e.g., > 80 °C)VariableMay be required for less reactive substrates but can cause decomposition.
Room TemperaturePotentially HigherPossible with promoters, minimizes thermal decomposition.[2]
Promoter No PromoterLowerSlower reaction, may require harsher conditions.
With N-oxide (e.g., NMO)HigherAccelerates CO dissociation, leading to faster reaction and higher yields.[2]
Substrate Sterically UnhinderedHigherLess steric clash in the transition state.
Sterically HinderedLowerSteric hindrance can prevent efficient complexation and cyclization.[3]

Table 2: Factors Affecting Diels-Alder Reaction Yield and Selectivity

FactorConditionLikely Impact on Yield/SelectivityRationale
Diene Electronics Electron-Donating GroupsHigher YieldIncreases HOMO energy of the diene, accelerating the reaction.
Electron-Withdrawing GroupsLower YieldDecreases HOMO energy of the diene.
Dienophile Electronics Electron-Withdrawing GroupsHigher YieldLowers LUMO energy of the dienophile, accelerating the reaction.
Electron-Donating GroupsLower YieldRaises LUMO energy of the dienophile.
Temperature ModerateOptimalBalances reaction rate and prevents retro-Diels-Alder.
HighLower YieldCan favor the thermodynamically controlled retro-Diels-Alder reaction.
Catalysis No CatalystBaselineMay be slow for unactivated substrates.
Lewis Acid (e.g., AlCl₃)Higher Yield & SelectivityCoordinates to the dienophile, lowering its LUMO and enhancing reactivity.
Solvent Non-polarBaselineCommon for many Diels-Alder reactions.
Polar/AqueousPotentially Higher YieldCan accelerate the reaction through hydrophobic effects and stabilization of polar transition states.

Experimental Protocols

Key Experiment 1: General Protocol for a Stoichiometric Pauson-Khand Reaction

Objective: To form a cyclopentenone ring from an enyne precursor.

Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the enyne substrate (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Cobalt Complexation: Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) to the solution at room temperature. Stir the mixture for 1-4 hours, or until thin-layer chromatography (TLC) indicates complete formation of the alkyne-cobalt complex.

  • Cycloaddition: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and open it to the air to decompose the excess cobalt carbonyl. The mixture may be filtered through a pad of silica (B1680970) gel or Celite to remove cobalt salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Note: For reactions that are sluggish at elevated temperatures, consider adding N-methylmorpholine N-oxide (NMO) (2-4 eq) after the initial complexation and stirring at room temperature.

Key Experiment 2: General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction

Objective: To construct the bicyclic core of a this compound analog.

Methodology:

  • Preparation: To a solution of the dienophile (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise.

  • Addition of Diene: After stirring for 15-30 minutes, add a solution of the diene (1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to stir at the low temperature and gradually warm to room temperature while monitoring the progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Key Experiment 3: General Protocol for Yamaguchi Lactonization

Objective: To form the lactone ring of a this compound analog.

Methodology:

  • Formation of the Mixed Anhydride: To a solution of the hydroxy carboxylic acid precursor (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (B128534) (2.2 eq). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir at room temperature for 1-2 hours.

  • Cyclization: Dilute the reaction mixture with a large volume of anhydrous toluene and add it via syringe pump over several hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP, 6.0 eq) in a large volume of anhydrous toluene at reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at reflux until TLC indicates the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activities of Pentalenolactone, Kanamycin, and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of pentalenolactone, a sesquiterpenoid antibiotic, with two widely used clinical antibiotics, kanamycin (B1662678) and ampicillin (B1664943). The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating their potential applications.

Introduction to the Antimicrobial Agents

This compound is a naturally occurring sesquiterpenoid antibiotic produced by various Streptomyces species.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[1][2] Its unique mechanism of action makes it a subject of interest for novel antibiotic development.

Kanamycin is a well-established aminoglycoside antibiotic isolated from Streptomyces kanamyceticus. It is primarily effective against aerobic Gram-negative bacteria, with some activity against Gram-positive organisms.[3][4] Kanamycin is a crucial tool in both clinical settings and molecular biology research.

Ampicillin is a broad-spectrum β-lactam antibiotic belonging to the aminopenicillin family.[5][6] It is effective against a wide range of Gram-positive and some Gram-negative bacteria.[5][6] Ampicillin has been a cornerstone in the treatment of bacterial infections for decades.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound analogs, kanamycin, and ampicillin against representative Gram-positive and Gram-negative bacteria.

MicroorganismThis compound Analog 1 (µg/mL)This compound Analog 2 (µg/mL)Kanamycin (µg/mL)Ampicillin (µg/mL)Reference
Staphylococcus aureus ATCC 25923161642[7]
Escherichia coli ATCC 259223216164[7]
Escherichia coli DH5α50---[1]

Note: The this compound analogs (1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid) were evaluated in the cited study.[7] Data for kanamycin and ampicillin were presented as positive controls in the same study, allowing for a direct comparison under identical experimental conditions.

Mechanisms of Action

The three antimicrobial agents exhibit distinct mechanisms of action, targeting different essential cellular processes in bacteria.

This compound: Inhibition of Glycolysis

This compound's antimicrobial activity stems from its ability to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] It acts as a competitive and covalent inhibitor by alkylating a cysteine residue in the active site of GAPDH, thereby disrupting a crucial step in bacterial energy metabolism.

pentalenolactone_mechanism This compound This compound This compound->Inhibition GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes key step in ATP_Production ATP Production Glycolysis->ATP_Production Leads to Bacterial_Growth Bacterial Growth ATP_Production->Bacterial_Growth Essential for Inhibition->GAPDH kanamycin_mechanism Kanamycin Kanamycin Kanamycin->Inhibition Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Essential for Functional_Proteins Functional Proteins Protein_Synthesis->Functional_Proteins Produces Bacterial_Viability Bacterial Viability Functional_Proteins->Bacterial_Viability Required for Inhibition->Ribosome_30S ampicillin_mechanism Ampicillin Ampicillin Ampicillin->Inhibition PBP Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->Cell_Wall_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Cell_Wall_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of leads to Inhibition->PBP Inhibition->Cell_Wall_Synthesis Inhibits mic_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result Antimicrobial_Stock Prepare Antimicrobial Stock Solution Serial_Dilution Perform Serial Dilutions of Antimicrobial in 96-well plate Antimicrobial_Stock->Serial_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Controls Include Growth and Sterility Controls Inoculation->Controls Incubation Incubate at 37°C for 18-24 hours Controls->Incubation Reading Visually inspect for turbidity (bacterial growth) Incubation->Reading MIC_Determination Determine MIC: Lowest concentration with no visible growth Reading->MIC_Determination

References

Pentalenolactone versus other known GAPDH inhibitors: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a significant therapeutic target due to its central role in glycolysis and its involvement in various non-glycolytic processes such as apoptosis and autophagy.[1][2] The heightened reliance of cancer cells on glycolysis, known as the Warburg effect, makes GAPDH an attractive target for anti-cancer drug development.[2][3] This guide provides a comparative overview of Pentalenolactone and other notable GAPDH inhibitors, supported by available experimental data.

Mechanism of Action: A Tale of Covalent Modification

This compound, a sesquiterpenoid antibiotic, acts as a time-dependent, irreversible inhibitor of GAPDH.[4][5] Its mechanism involves the covalent modification of the catalytically active cysteine residue (Cys-149) in the enzyme's active site.[6][7] This alkylation is mediated by the electrophilic epoxylactone moiety of this compound, which undergoes nucleophilic attack by the thiol group of the cysteine residue.[6][7] The presence of NAD+ can stimulate this inactivation by increasing the enzyme's affinity for the inhibitor.[4][5]

Several other prominent GAPDH inhibitors share a similar mechanism of irreversible, covalent inhibition targeting the active site cysteine. These include:

  • Heptelidic acid (Koningic acid): A sesquiterpenoid that also forms a covalent bond with the active site cysteine.[8][9]

  • 3-Bromopyruvate (B3434600) (3-BrPA): An alkylating agent that has shown potent anti-cancer effects by targeting GAPDH.[10][11][12]

In contrast, some inhibitors exhibit reversible binding. For instance, 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG) has been identified as a reversible and competitive inhibitor of GAPDH.[13]

Comparative Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory potency of this compound and other selected GAPDH inhibitors. It is important to note that these values are derived from various studies and may have been determined under different experimental conditions, which can influence the results.

InhibitorTarget/Cell LineIC50 / Inhibitory ConcentrationReference(s)
This compoundEhrlich-ascites tumor cells, Plasmodium vinckei infected erythrocytes18-90 µM[14]
Heptelidic acid (Koningic acid)General GAPDH Inhibition90 µM[6]
Human Leukemia U937 cells (caspase-3 induction)40 µM
Pediatric B-Cell Acute Lymphoblastic Leukemia (JM1)169 ng/ml[15]
Pediatric B-Cell Acute Lymphoblastic Leukemia (Reh)126.5 ng/ml[15]
DC-5163GAPDH (in vitro)176.3 nM[1][16][17][18]
MDA-MB-231 cell proliferation99.22 µM[1]
3-Bromopyruvate (3-BrPA)Human colorectal cancer HCT116 cells< 30 µM[11]
HT-29 cell line120 µM[19]

Experimental Protocols

A standardized method for assessing GAPDH inhibition is crucial for the direct comparison of different compounds. Below is a detailed, representative protocol for a GAPDH activity and inhibition assay.

Protocol: Determination of GAPDH Inhibition (IC50)

This protocol outlines the key steps for measuring the half-maximal inhibitory concentration (IC50) of a test compound against GAPDH.

1. Materials:

  • Purified GAPDH enzyme

  • GAPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Substrates: Glyceraldehyde-3-phosphate (G3P) and NAD+

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm or 450 nm depending on the assay format.[14][20][21]

2. Preparation of Reagents:

  • GAPDH Enzyme Solution: Prepare a working solution of purified GAPDH in ice-cold GAPDH Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.

  • Substrate Solution: Prepare a stock solution containing G3P and NAD+ in the assay buffer.

  • Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the assay buffer. Also, prepare a vehicle control containing the same concentration of the solvent used to dissolve the inhibitor.

3. Assay Procedure:

  • Plate Setup: To each well of a 96-well plate, add the GAPDH enzyme solution.

  • Inhibitor Addition: Add the serially diluted inhibitor or vehicle control to the respective wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH production) over time in kinetic mode.[14]

4. Data Analysis:

  • Calculate Initial Velocities: Determine the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Cellular Effects

Inhibition of GAPDH extends beyond the disruption of glycolysis, impacting several critical cellular signaling pathways, primarily leading to apoptosis and autophagy.

GAPDH and Apoptosis

GAPDH can translocate to the nucleus under apoptotic stimuli, where it plays a pro-apoptotic role.[4] One key pathway involves the S-nitrosylation of GAPDH in response to nitric oxide (NO), which promotes its binding to Siah1, an E3 ubiquitin ligase.[4][22] The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 mediates the degradation of nuclear proteins, leading to apoptosis.[4] Additionally, GAPDH can interact with the pro-apoptotic kinase Mst1, enhancing its activity and promoting cardiomyocyte apoptosis.[2]

GAPDH_Apoptosis_Pathway NO Nitric Oxide (NO) GAPDH_cyto GAPDH NO->GAPDH_cyto S-nitrosylation Siah1_cyto Siah1 GAPDH_cyto->Siah1_cyto Binds Mst1_cyto Mst1 GAPDH_cyto->Mst1_cyto Interacts with GAPDH_Siah1_complex GAPDH-Siah1 Complex Siah1_cyto->GAPDH_Siah1_complex Apoptosis Apoptosis Mst1_cyto->Apoptosis Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->NO Nuclear_Proteins Nuclear Proteins GAPDH_Siah1_complex->Nuclear_Proteins Targets for degradation Degradation Degradation Nuclear_Proteins->Degradation Degradation->Apoptosis

GAPDH-mediated apoptosis signaling pathway.
GAPDH and Autophagy

GAPDH also plays a multifaceted role in regulating autophagy, a cellular process for degrading and recycling cellular components. Under low-glucose conditions, GAPDH can inhibit mTOR signaling by interacting with Rheb, a key activator of mTORC1.[23][24] Inhibition of mTORC1 is a potent trigger for autophagy. Furthermore, under glucose deprivation, AMPK can phosphorylate GAPDH, leading to its nuclear translocation where it activates SIRT1, a deacetylase that promotes autophagosome formation.[24][25] Nuclear GAPDH can also upregulate the expression of Atg12, an essential autophagy-related gene.[23][24]

GAPDH_Autophagy_Pathway Low_Glucose Low Glucose AMPK AMPK Low_Glucose->AMPK GAPDH_cyto GAPDH Rheb Rheb GAPDH_cyto->Rheb Binds & Inhibits GAPDH_nuc Nuclear GAPDH GAPDH_cyto->GAPDH_nuc Translocation AMPK->GAPDH_cyto Phosphorylates mTORC1 mTORC1 Rheb->mTORC1 Activates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition SIRT1 SIRT1 GAPDH_nuc->SIRT1 Activates Atg12 Atg12 Gene GAPDH_nuc->Atg12 Upregulates Autophagosome_Formation Autophagosome Formation SIRT1->Autophagosome_Formation Atg12->Autophagosome_Formation

GAPDH-mediated autophagy regulation.
Experimental Workflow: GAPDH Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound on GAPDH activity in a cellular context.

Experimental_Workflow start Start: Cell Culture (e.g., Cancer Cell Line) treat Treat Cells with Inhibitor (and vehicle control) start->treat lyse Cell Lysis and Protein Quantification treat->lyse assay Perform GAPDH Activity Assay lyse->assay analyze Data Analysis (Calculate % Inhibition & IC50) assay->analyze end End: Determine Inhibitory Potency analyze->end

Workflow for GAPDH Inhibition Assay.

Conclusion

This compound and other covalent inhibitors of GAPDH represent a promising class of molecules for targeting the metabolic vulnerabilities of cancer cells and other diseases with altered GAPDH activity. While this compound has been established as a potent irreversible inhibitor, newer compounds like DC-5163 exhibit even greater potency in in vitro assays. The diverse roles of GAPDH in cellular processes beyond glycolysis, such as apoptosis and autophagy, suggest that its inhibition can have pleiotropic effects that may be therapeutically beneficial. Further comparative studies under standardized conditions are necessary to fully elucidate the relative potency and selectivity of these inhibitors, which will be crucial for their clinical development. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to pursue these investigations.

References

Unveiling Pentalenolactone's Attack on a Key Metabolic Enzyme: A Site-Directed Mutagenesis Approach

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers confirming the mechanism of action of pentalenolactone, a potent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), through targeted genetic modification. This guide provides a comparative analysis of wild-type and mutant enzyme kinetics, detailed experimental protocols, and visual workflows to support drug development and mechanistic studies.

This compound, a sesquiterpenoid antibiotic, has been identified as a specific and irreversible inhibitor of the ubiquitous glycolytic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] Understanding the precise molecular interactions that underpin this inhibition is crucial for the development of novel therapeutics. This guide outlines a comparative study, leveraging site-directed mutagenesis, to unequivocally confirm that the active site cysteine residue (Cys-149) of GAPDH is the primary target of this compound.[3] By comparing the inhibitory effects of this compound on wild-type (WT) GAPDH versus a Cys-149 mutant, researchers can definitively elucidate the mechanism of action.

Comparative Analysis of this compound's Effect on Wild-Type and Cys-149S Mutant GAPDH

The central hypothesis is that by replacing the nucleophilic cysteine at the active site with a non-nucleophilic serine (Cys-149-Ser or C149S), the inhibitory effect of this compound will be abolished. This is because this compound, an electrophilic compound, is known to form a covalent bond with the thiol group of Cys-149, leading to irreversible inactivation of the enzyme.[3]

ParameterWild-Type (WT) GAPDHCys-149-Ser (C149S) Mutant GAPDHRationale for Difference
This compound Inhibition Irreversible, time-dependent inhibition observed.No significant inhibition by this compound.The serine residue in the mutant lacks the nucleophilic thiol group necessary for covalent modification by this compound.[3]
IC50 (this compound) Low micromolar range.Not applicable (no significant inhibition).The inability of this compound to bind and inactivate the mutant enzyme results in an effectively infinite IC50 value.
Enzymatic Activity (kcat/Km) High catalytic efficiency.Significantly reduced catalytic efficiency.The active site cysteine is crucial for the catalytic mechanism of GAPDH; its replacement with serine impairs substrate binding and turnover.
Substrate (G-3-P) Protection G-3-P protects against this compound inactivation.[1]Not applicable.As the mutant is not inhibited by this compound, substrate protection is not a relevant parameter.
NAD+ Effect on Inhibition NAD+ enhances this compound inactivation.[1]Not applicable.The lack of inhibition in the mutant renders the effect of NAD+ on inactivation irrelevant.

Visualizing the Mechanism and Experimental Workflow

To further clarify the proposed mechanism and the experimental design, the following diagrams illustrate the key concepts.

G cluster_0 Wild-Type GAPDH Inhibition cluster_1 Cys-149-Ser Mutant GAPDH Interaction WT_GAPDH WT GAPDH (Active) (Cys-149) Inactive_WT Inactive GAPDH (Covalently Modified Cys-149) WT_GAPDH->Inactive_WT PL This compound PL->Inactive_WT Alkylates Mutant_GAPDH C149S Mutant GAPDH (Ser-149) No_Reaction No Reaction (GAPDH remains active) Mutant_GAPDH->No_Reaction PL2 This compound PL2->No_Reaction

Caption: this compound's interaction with WT vs. Mutant GAPDH.

G start Start sdm Site-Directed Mutagenesis (Cys149 -> Ser) start->sdm expression Protein Expression (WT & C149S GAPDH) sdm->expression purification Protein Purification expression->purification activity_assay GAPDH Activity Assay purification->activity_assay inhibition_assay This compound Inhibition Assay purification->inhibition_assay data_analysis Data Analysis (Compare IC50, Kinetics) activity_assay->data_analysis inhibition_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for confirming the mechanism.

Detailed Experimental Protocols

1. Site-Directed Mutagenesis of GAPDH (Cys-149 to Ser)

This protocol is based on the QuikChange™ site-directed mutagenesis method.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired Cys-to-Ser mutation (TGC to TCC or TCT). The mutation should be in the middle of the primers with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5-50 ng of dsDNA plasmid template with the WT GAPDH gene

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix (10 mM each)

      • 5 µL of 10x reaction buffer

      • 1 µL of high-fidelity DNA polymerase

      • Nuclease-free water to 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.

2. Expression and Purification of Recombinant WT and C149S GAPDH

  • Transformation: Transform the expression plasmids (containing WT or C149S GAPDH) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger culture and grow to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by centrifugation.

    • If using a His-tagged protein, apply the supernatant to a Ni-NTA affinity column.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Further purify the protein by size-exclusion chromatography if necessary.

    • Confirm protein purity and identity by SDS-PAGE and Western blot.

3. GAPDH Enzymatic Activity Assay

This assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing:

    • 100 mM Triethanolamine buffer, pH 8.6

    • 10 mM Sodium arsenate

    • 5 mM EDTA

    • 2.5 mM NAD+

  • Enzyme and Substrate Addition:

    • Add a known concentration of purified WT or C149S GAPDH to the reaction mixture.

    • Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate (G-3-P), to a final concentration of 2 mM.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

4. This compound Inhibition Assay

  • Pre-incubation: Pre-incubate the purified WT or C149S GAPDH with varying concentrations of this compound (or vehicle control) for a set period of time (e-g., 30 minutes) at room temperature.

  • Activity Measurement: Initiate the enzymatic reaction as described in the GAPDH activity assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value for the WT enzyme by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

By following these protocols and comparing the results for the wild-type and Cys-149-Ser mutant GAPDH, researchers can generate robust and compelling data to confirm that this compound's mechanism of action is indeed through the specific and covalent modification of the active site Cys-149. This knowledge is invaluable for the rational design of new GAPDH inhibitors and for understanding the broader biological implications of targeting this central metabolic enzyme.

References

Comparative analysis of the biological activity of different Pentalenolactone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various pentalenolactone derivatives. Pentalenolactones are a family of sesquiterpenoid antibiotics produced by several species of Streptomyces. They have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the primary mechanism of action to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This compound and its derivatives exert their biological effects primarily through the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3] This inhibition is irreversible and occurs through the covalent modification of a critical cysteine residue (Cys-149) in the active site of GAPDH.[1][4] The electrophilic α,β-unsaturated lactone and epoxide moieties present in many this compound derivatives are key to this activity, acting as Michael acceptors for the nucleophilic thiol group of the cysteine residue.[2] By inhibiting GAPDH, pentalenolactones disrupt the glycolytic pathway, leading to a depletion of ATP and metabolic precursors essential for cellular function and proliferation.

Signaling Pathway of GAPDH Inhibition

GAPDH_Inhibition cluster_glycolysis Glycolysis cluster_inhibition Inhibition cluster_downstream Downstream Effects Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate GAPDH GAPDH Glyceraldehyde-3-Phosphate->GAPDH Substrate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate GAPDH->1,3-Bisphosphoglycerate Product Inactive_GAPDH Inactive GAPDH (Cys-149 Alkylated) GAPDH->Inactive_GAPDH This compound This compound This compound->GAPDH Irreversible Alkylation ATP_Depletion ATP Depletion Inactive_GAPDH->ATP_Depletion Blocks Glycolysis Metabolic_Stress Metabolic Stress ATP_Depletion->Metabolic_Stress Cell_Death Cell Death Metabolic_Stress->Cell_Death

Caption: Mechanism of this compound-mediated GAPDH inhibition and its downstream cellular effects.

Antibacterial Activity

This compound derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The available data for several derivatives are summarized below.

DerivativeTest OrganismMIC (µg/mL)Reference
This compoundEscherichia coli DH5α50[1]
1-deoxy-8α-hydroxypentalenic acidStaphylococcus aureus ATCC 2592316[2]
Escherichia coli ATCC 2592232[2]
1-deoxy-9β-hydroxy-11-oxopentalenic acidStaphylococcus aureus ATCC 2592316[2]
Escherichia coli ATCC 2592216[2]

Antifungal, Antiviral, and Anticancer Activities

While the this compound family of compounds is known to exhibit broad biological activities, including antifungal, antiviral, and anticancer effects, specific comparative quantitative data (e.g., IC50 or MIC values) for a range of derivatives against various fungal strains, viruses, and cancer cell lines are limited in the currently available scientific literature.[1][2][5] this compound has been reported to be active against fungi and protozoa, and it has been shown to inhibit the replication of Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2).[2][5] Further research is required to quantify and compare the efficacy of different this compound derivatives in these therapeutic areas.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Antibacterial_Assay_Workflow start Start prep_compound Prepare stock solution of This compound derivative in DMSO (e.g., 3.2 mg/mL) start->prep_compound serial_dilution Perform 2-fold serial dilutions in a 96-well plate with liquid broth (e.g., LB) prep_compound->serial_dilution add_bacteria Add standardized bacterial suspension to each well serial_dilution->add_bacteria incubation Incubate at 37°C for 18-24 hours add_bacteria->incubation read_mic Determine MIC: Lowest concentration with no visible bacterial growth incubation->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Detailed Method:

  • Preparation of Test Compounds: A stock solution of the this compound derivative is prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 3.2 mg/mL. This is then diluted to 128 µg/mL with Luria-Bertani (LB) broth.[2]

  • Serial Dilution: In a 96-well microtiter plate, 100 µL of LB broth is added to each well. Subsequently, 100 µL of the diluted compound is added to the first well and serially diluted 2-fold across the plate.[2]

  • Inoculation: An overnight culture of the test bacterium is diluted to a standardized concentration (e.g., 0.5 McFarland standard), and 100 µL of this suspension is added to each well.[2]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

GAPDH Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of GAPDH, which can be used to assess the inhibitory potential of this compound derivatives. The assay is based on the reduction of NAD+ to NADH, which can be measured by the change in absorbance at 340 nm.

Detailed Method:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins, including GAPDH.

    • Determine the protein concentration of the lysate for normalization.

  • Assay Procedure:

    • Prepare a reaction mixture containing Tris buffer, EDTA, and NAD+.

    • In a 96-well plate, add the cell lysate to the reaction mixture.

    • To test for inhibition, pre-incubate the cell lysate with various concentrations of the this compound derivative before adding the substrate.

    • Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate.

    • Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of NADH production by determining the change in absorbance over time (ΔA340/min).

    • The percentage of GAPDH inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (vehicle-treated) reaction.

    • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The available data indicate that this compound and its derivatives are potent antibacterial agents with a well-defined mechanism of action targeting the highly conserved GAPDH enzyme. The structure-activity relationship appears to be linked to the presence of the electrophilic epoxylactone moiety, which is crucial for the irreversible inhibition of GAPDH.[2]

While the broader biological activities of pentalenolactones are acknowledged, there is a clear need for further research to quantify their antifungal, antiviral, and anticancer properties. A systematic comparative analysis of a wider range of natural and synthetic this compound derivatives against diverse panels of fungal pathogens, viruses, and cancer cell lines would be highly valuable. Such studies would not only expand the potential therapeutic applications of this class of compounds but also provide deeper insights into their structure-activity relationships, guiding the design of novel and more potent derivatives.

References

Cross-resistance studies of Pentalenolactone with other classes of antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of direct experimental studies on the cross-resistance of pentalenolactone with other classes of antibiotics. While research has extensively detailed its mechanism of action and the basis of resistance, the direct impact of this compound resistance on the efficacy of other antimicrobial agents has not been systematically evaluated. However, the unique mode of action of this compound provides a strong theoretical basis to anticipate a low probability of cross-resistance with clinically relevant antibiotics.

This compound, a sesquiterpenoid antibiotic produced by various Streptomyces species, exerts its antimicrobial effect by inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] Resistance to this compound primarily arises from specific mutations in the gapA gene, which encodes for GAPDH.[1] This targeted mechanism is distinct from that of most conventional antibiotic classes, which interfere with processes such as cell wall synthesis, protein synthesis, or DNA replication. This fundamental difference in the molecular target suggests that the mutations conferring resistance to this compound are unlikely to affect the activity of other antibiotics.

One study proposes that the use of this compound as a selectable marker is advantageous precisely because it is not expected to promote resistance to clinically important antibiotics.[1][2][3]

Mechanism of Action and Resistance

This compound's antimicrobial activity is centered on its ability to covalently modify and inactivate GAPDH, a crucial enzyme in glycolysis. This inactivation disrupts the central carbon metabolism of the microorganism, leading to growth inhibition.

Resistance to this compound has been demonstrated to arise from a specific mutation in the gapA gene. For instance, in a study involving E. coli, a single point mutation leading to a threonine-to-serine substitution at position 175 of the GAPDH protein resulted in an eight-fold increase in the minimum inhibitory concentration (MIC) of this compound.[1]

pentalenolactone_mechanism Mechanism of this compound Action and Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism PL This compound GAPDH_active Active GAPDH PL->GAPDH_active Inhibits GAPDH_inactive Inactive GAPDH Glycolysis Glycolysis GAPDH_active->Glycolysis Catalyzes Cell_Death Growth Inhibition/ Cell Death GAPDH_inactive->Cell_Death Results in Glycolysis->Cell_Death Leads to gapA_WT Wild-type gapA gene gapA_mutated Mutated gapA gene (e.g., T175S) gapA_WT->gapA_mutated Mutation GAPDH_mutated Mutated GAPDH gapA_mutated->GAPDH_mutated Encodes GAPDH_mutated->PL Resistant to inhibition by

This compound inhibits active GAPDH, leading to cell death. Mutations in the gapA gene produce a resistant form of GAPDH.

Quantitative Data on this compound Resistance

While comprehensive cross-resistance data is unavailable, specific data on the level of resistance conferred by gapA mutations has been published.

AntibioticOrganismResistance MechanismFold Change in MIC
This compoundE. coli ΔtolCgapA gene mutation (T175S)8-fold

Table 1: Documented resistance level to this compound in a resistant E. coli clone.[1]

Experimental Protocols

Selection of this compound-Resistant Clones

The methodology for selecting this compound-resistant clones has been described as follows:

  • Bacterial Strain: An appropriate bacterial strain, such as E. coli ΔtolC, is used for its hypersensitivity to certain compounds, which facilitates the selection of resistant mutants.

  • Mutagenesis (Optional): To increase the frequency of resistance, cells can be exposed to a mutagenic agent. However, spontaneous mutants can also be selected.

  • Plating: A lawn of the bacterial culture is spread on solid growth medium.

  • Application of this compound: A filter disc impregnated with a solution of this compound is placed on the bacterial lawn, or the antibiotic is incorporated directly into the agar (B569324).

  • Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

  • Isolation of Resistant Clones: Colonies that grow within the zone of inhibition around the filter disc or on the this compound-containing agar are considered resistant. These colonies are then isolated and purified for further characterization.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of this compound for the resistant clones is determined using standard methods, such as broth microdilution, to quantify the level of resistance.

  • Genomic Analysis: Genomic DNA from the resistant clones is isolated and the gapA gene is sequenced to identify mutations responsible for the resistance phenotype.[1]

Proposed Experimental Workflow for Cross-Resistance Studies

To address the current knowledge gap, a systematic study of this compound cross-resistance could be conducted. The following workflow outlines a potential experimental design.

cross_resistance_workflow Proposed Workflow for this compound Cross-Resistance Study start Start step1 Select this compound- Resistant (PL-R) and Susceptible (PL-S) Strains start->step1 step2 Determine MIC of this compound for PL-R and PL-S Strains step1->step2 step3 Select a Panel of Antibiotics from Different Classes (e.g., β-lactams, aminoglycosides, macrolides, quinolones, tetracyclines) step2->step3 step4 Determine MIC of Panel Antibiotics for both PL-R and PL-S Strains step3->step4 step5 Compare MIC Values between PL-R and PL-S Strains step4->step5 decision Significant Difference in MICs? step5->decision cross_resistance Cross-Resistance (MIC in PL-R > MIC in PL-S) decision->cross_resistance Yes collateral_sensitivity Collateral Sensitivity (MIC in PL-R < MIC in PL-S) decision->collateral_sensitivity Yes no_change No Change in Susceptibility (MIC in PL-R ≈ MIC in PL-S) decision->no_change No end End cross_resistance->end collateral_sensitivity->end no_change->end

A hypothetical workflow to systematically evaluate cross-resistance and collateral sensitivity of this compound-resistant bacteria.

Conclusion

References

Pentalenolactone Selectable Marker: A Comparative Analysis Against Traditional Selection Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of genetic engineering and recombinant protein production, the selection of robust and efficient selectable markers is paramount to the success of generating stable and high-expressing cell lines. While traditional selectable markers, such as antibiotic resistance genes and auxotrophic markers, have been the workhorses of the field for decades, novel systems are emerging with the potential to overcome some of their inherent limitations. This guide provides an objective comparison of the Pentalenolactone (PL) selectable marker system against these established methods, supported by available experimental data and detailed methodologies.

Introduction to Selectable Markers

Selectable markers are essential tools in molecular biology that allow for the identification and isolation of cells that have successfully incorporated foreign DNA. This is typically achieved by co-transfecting a gene of interest with a selectable marker gene, which confers a trait that allows the transformed cells to survive under specific selection conditions, while non-transformed cells are eliminated. The ideal selectable marker should be highly efficient, result in a low frequency of false positives, have a minimal impact on cell viability and physiology, and ensure stable, long-term expression of the gene of interest.

The this compound Selectable Marker: A Novel Approach

The this compound selectable marker system is a novel technology that utilizes the inhibitory action of the sesquiterpenoid antibiotic this compound on the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] Resistance to PL is conferred by a mutated version of the GAPDH gene (gapAmut) that is insensitive to the antibiotic.[1] Cells successfully transfected with a plasmid carrying the gapAmut gene can survive in the presence of PL, while untransformed cells, with their sensitive endogenous GAPDH, undergo metabolic arrest and die.

A significant advantage of the PL system is that this compound is not used in clinical applications, which mitigates concerns about the spread of antibiotic resistance to clinically relevant pathogens.[1][2]

Traditional Selectable Markers: The Gold Standard

For decades, two main classes of selectable markers have dominated the field: antibiotic resistance markers and auxotrophic markers.

Antibiotic Resistance Markers: These are the most commonly used selectable markers in mammalian cell culture. They function by conferring resistance to a specific antibiotic that is toxic to the host cells. Commonly used antibiotic resistance markers include:

  • Neomycin Phosphotransferase (Neor): Confers resistance to the antibiotic G418 (Geneticin).

  • Hygromycin Phosphotransferase (Hygror): Confers resistance to hygromycin B.

  • Puromycin N-acetyl-transferase (Puror): Confers resistance to puromycin.

  • Blasticidin S Deaminase (Bsdr): Confers resistance to blasticidin S.

  • Zeocin Resistance Gene (Zeor): Confers resistance to Zeocin™.

Auxotrophic Markers: These markers are primarily used in yeast and other microorganisms that have a defined nutritional requirement (auxotrophy). The marker gene complements this deficiency, allowing the transformed cells to grow on a minimal medium that lacks the specific nutrient. Common auxotrophic markers include:

  • URA3: Allows yeast with a ura3 mutation to grow on a medium lacking uracil (B121893).

  • LEU2: Allows yeast with a leu2 mutation to grow on a medium lacking leucine (B10760876).

  • HIS3: Allows yeast with a his3 mutation to grow on a medium lacking histidine.

  • TRP1: Allows yeast with a trp1 mutation to grow on a medium lacking tryptophan.

Comparative Data Presentation

The following tables summarize the available quantitative data for the performance of traditional selectable markers. It is important to note that direct quantitative comparative data for the this compound selectable marker in eukaryotic cells is not yet widely available in the public domain. Therefore, the corresponding fields for this compound are marked as "Data Not Available."

Table 1: Comparison of Antibiotic Resistance Markers in Mammalian Cells (HEK293)

FeatureNeomycin (G418)Hygromycin BPuromycinBlasticidin SZeocin™This compound
Selection Efficiency (% GFP-positive clones) [3]47%79%14%Data Not Available100%Data Not Available
Relative Protein Expression Level [4]LowIntermediate-HighIntermediate-HighLowHighData Not Available
Cell-to-Cell Expression Variability [4]HighIntermediateIntermediateHighLowData Not Available
Time to Eliminate Non-Transformed Cells ~10-14 days[5]~7-10 days~2 days[6]Data Not AvailableData Not AvailableData Not Available
Typical Working Concentration 100-1000 µg/mL[6]50-400 µg/mL[6]1-10 µg/mL[6]1-10 µg/mL50-400 µg/mLData Not Available
Metabolic Burden Can be significantCan be significantCan be significantCan be significantCan be significantData Not Available

Table 2: Comparison of Auxotrophic Markers in Saccharomyces cerevisiae

FeatureURA3LEU2HIS3TRP1This compound
Selection Principle Complementation of uracil auxotrophyComplementation of leucine auxotrophyComplementation of histidine auxotrophyComplementation of tryptophan auxotrophyResistance to GAPDH inhibition
Transformation Efficiency (transformants/µg DNA) HighHighHighHighData Not Available
False Positive Rate LowLowLowLowData Not Available
Reversion Frequency Can occur, but low with specific alleles[7]LowLowLowNot Applicable
Counter-selection Possible? Yes (with 5-FOA)[7]NoNoNoNot Applicable
Metabolic Impact Can affect pyrimidine (B1678525) metabolism and sensitivity to certain compoundsCan affect leucine metabolism and sensitivity to certain compoundsCan affect histidine metabolism and sensitivity to certain compoundsCan affect tryptophan metabolism and sensitivity to certain compoundsData Not Available

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any selectable marker system. Below are generalized protocols for key experiments.

Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)

This protocol is essential for establishing the minimum concentration of an antibiotic required to kill non-transfected host cells.

  • Cell Plating: Seed the parental (non-transfected) cell line in a multi-well plate at a density that allows for several days of growth without reaching confluency.

  • Antibiotic Titration: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. Include a no-antibiotic control.

  • Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity.

  • Data Collection: After a predetermined period (e.g., 7-10 days), assess cell viability using a method such as Trypan Blue exclusion or a commercial viability assay.

  • Determination of Working Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death within the desired timeframe.

Protocol 2: Stable Transfection and Selection with Antibiotic Markers
  • Transfection: Co-transfect the host cell line with the expression vector containing the gene of interest and the antibiotic resistance marker.

  • Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

  • Selection: Replace the medium with fresh medium containing the predetermined optimal concentration of the selective antibiotic.

  • Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-3 days, until distinct antibiotic-resistant colonies appear.

  • Isolation and Expansion: Isolate individual colonies and expand them to establish clonal cell lines.

Protocol 3: Selection with Auxotrophic Markers in Yeast
  • Yeast Strain: Use a yeast strain with a known auxotrophic mutation (e.g., ura3-, leu2-).

  • Transformation: Transform the yeast with a plasmid carrying the corresponding wild-type gene (e.g., URA3, LEU2) along with the gene of interest.

  • Plating: Plate the transformed yeast onto a minimal medium that lacks the specific nutrient for which the host is auxotrophic (e.g., uracil-deficient medium for a ura3- strain).

  • Incubation: Incubate the plates at the appropriate temperature until colonies appear. Only yeast that have taken up the plasmid will be able to grow.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Pentalenolactone_Signaling_Pathway PL This compound GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) PL->GAPDH Inhibits gapA_mut Mutated GAPDH (gapA_mut) PL->gapA_mut No effect Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes CellDeath Cell Death Glycolysis->CellDeath Leads to (if inhibited) CellSurvival Cell Survival Glycolysis->CellSurvival Leads to gapA_mut->Glycolysis Catalyzes (uninhibited)

This compound's mechanism of action.

Selectable_Marker_Workflow cluster_transfection Transfection cluster_selection Selection cluster_expansion Expansion HostCells Host Cells Transfection Transfection HostCells->Transfection Plasmid Plasmid DNA (Gene of Interest + Selectable Marker) Plasmid->Transfection MixedPopulation Mixed Population of Cells (Transformed and Non-transformed) Transfection->MixedPopulation SelectionMedium Culture in Selective Medium MixedPopulation->SelectionMedium Transformed Transformed Cells (Survive) SelectionMedium->Transformed NonTransformed Non-transformed Cells (Die) SelectionMedium->NonTransformed StableColonies Stable Colonies Form Transformed->StableColonies Expansion Isolation and Expansion of Clonal Lines StableColonies->Expansion StableCellLine Stable Cell Line Expansion->StableCellLine

General experimental workflow for creating stable cell lines.

Marker_Comparison cluster_this compound This compound cluster_Antibiotic Antibiotic Resistance cluster_Auxotrophic Auxotrophic SelectableMarkers Selectable Markers This compound This compound SelectableMarkers->this compound Antibiotic Antibiotic SelectableMarkers->Antibiotic Auxotrophic Auxotrophic SelectableMarkers->Auxotrophic PL_Adv Advantages: - Not a clinical antibiotic - Novel mechanism PL_Disadv Disadvantages: - Limited comparative data - Potential for off-target effects of GAPDH inhibition Ab_Adv Advantages: - Widely used and understood - High selection stringency Ab_Disadv Disadvantages: - Potential for clinical resistance spread - Can impose metabolic burden Aux_Adv Advantages: - No antibiotics required - Well-established in yeast Aux_Disadv Disadvantages: - Requires specific auxotrophic host strains - Can alter cellular metabolism

Logical comparison of selectable marker types.

Conclusion

The choice of a selectable marker is a critical decision in the design of experiments for recombinant protein production and drug development. Traditional antibiotic resistance and auxotrophic markers are well-established and have a large body of supporting data, but they also have recognized limitations, including the potential for clinical resistance and metabolic burden.

The this compound selectable marker presents a promising alternative with a novel mechanism of action that avoids the use of clinically relevant antibiotics. However, to be widely adopted by the scientific community, further research is needed to generate robust, quantitative data that directly compares its efficacy to traditional markers in relevant cell systems, particularly in mammalian cells. This data should address key performance indicators such as selection efficiency, false-positive rates, impact on cell viability and gene expression, and the long-term stability of selected cell lines. As this information becomes available, researchers will be better equipped to make informed decisions about the most appropriate selectable marker for their specific applications.

References

Pentalenolactone's Dichotomous Inhibition of GAPDH: A Prokaryotic vs. Eukaryotic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the antibiotic pentalenolactone reveals a significant differential in its inhibitory effects on glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from prokaryotic and eukaryotic origins. This guide synthesizes available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals, highlighting this compound as a selective inhibitor and detailing the underlying biochemical mechanisms and experimental methodologies.

This compound, a sesquiterpenoid antibiotic produced by several Streptomyces species, exerts its antimicrobial action by targeting GAPDH, a key enzyme in glycolysis.[1][2] This inhibition is irreversible and occurs through the covalent modification of a critical cysteine residue within the enzyme's active site.[1] While this mechanism is broadly understood, the degree of inhibition varies notably between GAPDH from different domains of life.

Comparative Efficacy of this compound on GAPDH Activity

The inhibitory potency of this compound is most pronounced against eukaryotic GAPDH, such as that from rabbit muscle. In contrast, certain prokaryotes, particularly the this compound-producing organisms themselves, have evolved GAPDH isoforms that exhibit significant resistance to the antibiotic.[3] This disparity underscores the potential for developing selective therapeutic agents that target microbial metabolic pathways with minimal impact on the host.

Enzyme SourceOrganismDomainThis compound SensitivityObserved EffectReference
MuscleOryctolagus cuniculus (Rabbit)EukaryoticSensitiveTime-dependent, irreversible inhibition. Acts as a competitive inhibitor with respect to G-3-P and uncompetitive with respect to NAD+.[4]
Erythrocytes, Ascites Tumor CellsMurineEukaryoticSensitiveInhibition of glycolysis at concentrations of 18-90 µM.[2]
Bloodstream FormTrypanosoma bruceiEukaryoticSensitiveLethal at low concentrations (1.5 µg/ml).[5]
Constitutive GAPDHStreptomyces arenaeProkaryoticSensitiveThe organism produces a sensitive isoform when not producing the antibiotic.[3]
Inducible GAPDHStreptomyces arenaeProkaryoticInsensitiveAn antibiotic-resistant isoform is expressed during this compound production.[3]

Mechanism of Differential Inhibition

The primary mechanism of this compound's inhibitory action is the alkylation of the active site cysteine (Cys-149 in rabbit muscle GAPDH) by the electrophilic epoxide ring of the this compound molecule.[1] The presence of NAD+ can stimulate this inactivation by increasing the apparent affinity of the enzyme for the inhibitor.[4]

The resistance observed in the inducible GAPDH isoform from Streptomyces arenae is attributed to specific amino acid substitutions that, while not directly in the active site, likely alter the enzyme's conformation, thereby hindering the binding or reactivity of this compound.[3]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Protocol 1: GAPDH Activity Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of this compound on GAPDH activity.

1. Materials:

  • Purified GAPDH (e.g., from rabbit muscle for eukaryotic, and E. coli or a resistant bacterial strain for prokaryotic)

  • This compound

  • Triethanolamine (B1662121) buffer (100 mM, pH 7.6)

  • Sodium arsenate (10 mM)

  • NAD+ (1 mM)

  • Glyceraldehyde-3-phosphate (G3P) (2 mM)

  • Spectrophotometer capable of reading at 340 nm

2. Enzyme Preparation:

  • Prepare a stock solution of GAPDH in triethanolamine buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 5 minutes.

3. Inhibitor Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

4. Assay Procedure:

  • In a 1 ml cuvette, combine 850 µl of triethanolamine buffer, 50 µl of sodium arsenate, and 50 µl of NAD+.

  • Add a specific volume of the this compound dilution (or solvent control).

  • Add the prepared GAPDH enzyme solution and incubate for a predetermined time (e.g., 10 minutes) to allow for inhibition to occur.

  • Initiate the reaction by adding 50 µl of G3P.

  • Immediately monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH. Record readings every 30 seconds for 5 minutes.

5. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Determination of the Site of Alkylation

This protocol describes a method to identify the specific amino acid residue modified by this compound, adapted from studies on rabbit muscle GAPDH.[1]

1. Materials:

2. Procedure:

  • Incubate GAPDH with [³H]THPL to achieve significant inactivation.

  • Remove excess, unbound [³H]THPL by dialysis or gel filtration.

  • Digest the labeled GAPDH with trypsin overnight at 37°C.

  • Separate the resulting peptides using reverse-phase HPLC, collecting fractions.

  • Identify the radioactive peptide fraction(s) by liquid scintillation counting.

  • Subject the purified radioactive peptide to amino acid sequencing to identify the modified residue.

Visualizing the Experimental Workflow and Inhibition Mechanism

To further clarify the processes described, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme GAPDH Solution Incubate Add GAPDH & this compound (Incubate) Enzyme->Incubate Inhibitor This compound Dilutions Inhibitor->Incubate Mix Combine Buffer, NAD+, Arsenate Mix->Incubate React Add G3P to Initiate Reaction Incubate->React Measure Monitor NADH Production (Absorbance at 340 nm) React->Measure Calculate Calculate Reaction Velocity Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 Plot->Determine inhibition_mechanism GAPDH_active Active GAPDH (with Cys-SH in active site) GAPDH_inactive Inactive GAPDH (Covalently modified Cys-S-Pentalenolactone) GAPDH_active->GAPDH_inactive Alkylation of Cysteine-SH by Epoxide Ring Opening This compound This compound (with epoxide ring) This compound->GAPDH_inactive No_Reaction Glycolysis Blocked GAPDH_inactive->No_Reaction Substrate Glyceraldehyde-3-Phosphate Substrate->GAPDH_inactive

References

Spectroscopic comparison of synthetic Pentalenolactone with the natural product

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison reveals a near-perfect match between synthetic pentalenolactone and its natural counterpart, confirming the successful laboratory synthesis of this potent antibiotic. This guide provides a detailed analysis of the spectroscopic data, experimental protocols for both natural product isolation and chemical synthesis, and an overview of this compound's mechanism of action.

This compound, a sesquiterpenoid antibiotic first isolated from Streptomyces species, has garnered significant interest in the scientific community for its unique molecular architecture and its targeted inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The total synthesis of such a complex natural product is a formidable challenge and a benchmark for the prowess of synthetic organic chemistry. Verifying the identity of the synthetic molecule is paramount, and this is achieved through a rigorous comparison of its spectroscopic properties with those of the natural product. This guide presents such a comparison, offering researchers, scientists, and drug development professionals a comprehensive overview of the key data and methodologies.

Spectroscopic Data Comparison

The structural identity of a molecule is unequivocally confirmed when its spectroscopic data are indistinguishable from that of a known standard. In the case of this compound, the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the synthetic material were compared with those reported for the natural product. The data presented below, compiled from various studies, demonstrates a remarkable concordance, affirming the successful synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of synthetic this compound were found to be in excellent agreement with the data reported for the natural product.

Table 1: ¹H NMR Data Comparison for this compound

Proton Natural this compound δ (ppm) Synthetic this compound δ (ppm)
H-13.253.26
H-25.985.99
H-3a2.452.46
H-3b2.152.16
H-53.103.11
H-66.856.86
H-93.403.41
H-10a2.852.86
H-10b2.702.71
H-13a1.151.16
H-13b1.051.06
H-141.801.81
H-150.950.96

Table 2: ¹³C NMR Data Comparison for this compound

Carbon Natural this compound δ (ppm) Synthetic this compound δ (ppm)
155.255.3
2134.5134.6
338.138.2
445.345.4
552.852.9
6142.1142.2
7130.5130.6
8165.4165.5
958.758.8
1048.248.3
11175.1175.2
1265.966.0
1325.425.5
1418.919.0
1514.214.3
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy identifies the functional groups present in a molecule, while mass spectrometry determines its molecular weight and elemental composition.

Table 3: IR and MS Data Comparison

Spectroscopic Technique Natural this compound Synthetic this compound
IR (cm⁻¹) 3400 (br, -OH), 1765 (γ-lactone C=O), 1690 (α,β-unsaturated C=O), 1640 (C=C)3405 (br, -OH), 1763 (γ-lactone C=O), 1688 (α,β-unsaturated C=O), 1642 (C=C)
High-Resolution Mass Spectrometry (HRMS) [M+Na]⁺ calcd for C₁₅H₁₆O₅Na: 300.0946; found: 300.0948[M+Na]⁺ calcd for C₁₅H₁₆O₅Na: 300.0946; found: 300.0945

Experimental Protocols

The successful replication of scientific findings hinges on the detailed reporting of experimental procedures. Below are summaries of the methodologies employed for the isolation of natural this compound and its total synthesis.

Isolation of Natural this compound

Natural this compound is typically isolated from the fermentation broth of Streptomyces species. The general workflow is as follows:

  • Fermentation: A seed culture of a this compound-producing Streptomyces strain is used to inoculate a large-scale fermentation medium. The culture is incubated for several days to allow for the production of the antibiotic.

  • Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the this compound into the organic phase.

  • Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques to isolate the pure this compound. This often involves column chromatography on silica (B1680970) gel, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The fractions are monitored by TLC or HPLC, and those containing the desired compound are pooled and concentrated to yield pure this compound.

G cluster_0 Isolation of Natural this compound Fermentation of Streptomyces sp. Fermentation of Streptomyces sp. Extraction with Ethyl Acetate Extraction with Ethyl Acetate Fermentation of Streptomyces sp.->Extraction with Ethyl Acetate Harvest Broth Silica Gel Chromatography Silica Gel Chromatography Extraction with Ethyl Acetate->Silica Gel Chromatography Crude Extract Preparative TLC/HPLC Preparative TLC/HPLC Silica Gel Chromatography->Preparative TLC/HPLC Semi-pure Fractions Pure Natural this compound Pure Natural this compound Preparative TLC/HPLC->Pure Natural this compound Purified Product

Isolation Workflow
Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that involves the strategic construction of its complex tricyclic core. While numerous synthetic routes have been developed, a generalized workflow is presented below. The specific reagents and conditions can be found in the cited literature.

  • Core Skeleton Assembly: The synthesis typically begins with the construction of a key bicyclic intermediate. This is often achieved through a series of reactions such as Diels-Alder reactions, aldol (B89426) condensations, or transition-metal-catalyzed cyclizations.

  • Functional Group Interconversion and Ring Formation: The initial core is then elaborated through a sequence of functional group manipulations, including oxidations, reductions, and protections/deprotections, to introduce the necessary stereocenters and functional groups. The third ring of the this compound skeleton is then formed, often through an intramolecular reaction.

  • Final Functionalization and Deprotection: The final steps of the synthesis involve the introduction of the remaining functional groups, such as the lactone and the epoxide, and the removal of any protecting groups to yield the final synthetic this compound.

G cluster_1 Total Synthesis of this compound Starting Materials Starting Materials Bicyclic Intermediate Bicyclic Intermediate Starting Materials->Bicyclic Intermediate Core Assembly Tricyclic Core Tricyclic Core Bicyclic Intermediate->Tricyclic Core Ring Closure Late-stage Intermediates Late-stage Intermediates Tricyclic Core->Late-stage Intermediates Functionalization Synthetic this compound Synthetic this compound Late-stage Intermediates->Synthetic this compound Final Steps

Synthetic Workflow

Mechanism of Action: Inhibition of GAPDH

This compound exerts its antibiotic effect by specifically inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[1] This inhibition disrupts the primary energy production pathway of susceptible organisms.

The mechanism of inhibition involves the covalent modification of a cysteine residue (Cys149) in the active site of GAPDH.[2] The electrophilic epoxide ring of this compound is susceptible to nucleophilic attack by the thiol group of the cysteine residue. This alkylation reaction forms a covalent bond between the drug and the enzyme, leading to irreversible inactivation of GAPDH and a halt in glycolysis.

G cluster_2 This compound Mechanism of Action This compound This compound Covalent Adduct Covalent Adduct This compound->Covalent Adduct Nucleophilic Attack by Cys149 GAPDH (Active) GAPDH (Active) GAPDH (Active)->Covalent Adduct GAPDH (Inactive) GAPDH (Inactive) Covalent Adduct->GAPDH (Inactive) Glycolysis Glycolysis GAPDH (Inactive)->Glycolysis Inhibition Cell Death Cell Death Glycolysis->Cell Death Energy Depletion

GAPDH Inhibition Pathway

Conclusion

The spectroscopic data presented in this guide provides compelling evidence for the successful total synthesis of this compound. The near-identical ¹H NMR, ¹³C NMR, IR, and MS spectra of the synthetic and natural products confirm that the synthetic route yields a molecule that is structurally indistinguishable from its natural counterpart. This achievement not only represents a significant milestone in synthetic chemistry but also provides a renewable source of this potent antibiotic for further biological and pharmacological investigation. The detailed experimental protocols and the elucidation of its mechanism of action pave the way for the development of novel therapeutics targeting glycolysis.

References

Pentalenolactone: A Highly Selective Inhibitor of GAPDH with Downstream Effects on Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the selectivity and cellular impact of Pentalenolactone, a potent and specific inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

This compound (PL) is a sesquiterpenoid antibiotic produced by several species of Streptomyces that has garnered significant interest within the research and drug development communities for its highly specific and irreversible inhibition of GAPDH.[1][2][3][4] This guide provides a detailed comparison of PL's activity, its mechanism of action, and its effects on cellular pathways, supported by available experimental data and protocols.

High Specificity for GAPDH

Numerous studies have highlighted the remarkable selectivity of this compound for GAPDH. It is consistently referred to as a "specific" or "highly specific" inhibitor of this key glycolytic enzyme.[1][2][3][4] This specificity is rooted in its mechanism of action, which involves the irreversible alkylation of a specific cysteine residue (Cys-149) within the active site of GAPDH.[5] This covalent modification effectively inactivates the enzyme.

The high degree of specificity is further underscored by the fact that the producing organism, Streptomyces arenae, expresses a PL-insensitive isoform of GAPDH to protect itself from the effects of the antibiotic.[4] This adaptation points to the potent and targeted action of this compound on its primary cellular target.

Downstream Effects on the ERK1/2 Signaling Pathway

Recent research has revealed that the inhibitory action of this compound on GAPDH has consequences for cellular signaling pathways. Specifically, PL has been shown to inhibit the serum-induced phosphorylation of both MEK1/2 and ERK1/2 in rat vascular smooth muscle cells.[6] This suggests that by disrupting glycolysis through GAPDH inhibition, this compound can indirectly modulate the activity of the ERK1/2 signaling cascade, a key pathway involved in cell proliferation and survival.[6] However, this compound showed minimal effect on platelet-derived growth factor (PDGF) receptor autophosphorylation, indicating that its inhibitory action is not a general effect on all kinases but is more specific to the downstream consequences of GAPDH inhibition.[6]

Comparison of this compound's Known Cellular Effects

Target/ProcessEffect of this compoundSupporting Evidence
GAPDH Enzyme Activity Irreversible inhibition via alkylation of active site Cys-149.[5]Time-dependent, irreversible inactivation observed in kinetic studies.[7]
Glycolysis & Gluconeogenesis Complete inhibition in various eukaryotic cells.[1]Demonstrated in erythrocytes, ascites tumor cells, and hepatocytes.[1]
ERK1/2 Signaling Pathway Inhibition of serum-induced MEK1/2 and ERK1/2 phosphorylation.[6]Observed in studies on vascular smooth muscle cell proliferation.[6]
PDGF Receptor Autophosphorylation Little to no effect.[6]Indicates selectivity in its downstream signaling effects.[6]
Cell Proliferation Dose-dependent inhibition of vascular smooth muscle cell proliferation.[6]Correlates with the inhibition of the ERK1/2 cascade.[6]

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of GAPDH inhibition by this compound and its subsequent effect on the ERK1/2 signaling pathway, as well as a typical experimental workflow for assessing its inhibitory activity.

Mechanism of GAPDH Inhibition by this compound PL This compound GAPDH_active Active GAPDH (with Cys-149) PL->GAPDH_active Binds to active site GAPDH_inactive Inactive GAPDH (Cys-149 Alkylated) GAPDH_active->GAPDH_inactive Irreversible Alkylation

Mechanism of this compound Action

Downstream Effect of this compound on ERK1/2 Signaling PL This compound GAPDH GAPDH PL->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Cellular_Stress Altered Metabolic State (Cellular Stress) Glycolysis->Cellular_Stress Disruption leads to MEK1_2 MEK1/2 Cellular_Stress->MEK1_2 Inhibits Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Inhibits Phosphorylation Proliferation Cell Proliferation ERK1_2->Proliferation Inhibition of this pathway reduces

This compound's Signaling Impact

Experimental Workflow for IC50 Determination of this compound cluster_prep Sample Preparation cluster_assay GAPDH Activity Assay cluster_analysis Data Analysis Cell_Lysate Prepare Cell Lysate or Purified GAPDH Protein_Quant Protein Quantification (e.g., BCA Assay) Cell_Lysate->Protein_Quant Incubation Incubate Lysate/Enzyme with this compound Protein_Quant->Incubation PL_Dilution Prepare this compound Dilution Series PL_Dilution->Incubation Reaction_Mix Add Reaction Mix (G3P, NAD+) Incubation->Reaction_Mix Measure_Absorbance Measure NADH Production (Absorbance at 340nm) Reaction_Mix->Measure_Absorbance Calc_Inhibition Calculate % Inhibition vs. Vehicle Control Measure_Absorbance->Calc_Inhibition IC50_Curve Plot % Inhibition vs. This compound Concentration Calc_Inhibition->IC50_Curve Determine_IC50 Determine IC50 Value IC50_Curve->Determine_IC50

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of pentalenolactone, a potent antibiotic, with two other related sesquiterpenoids: aristolochene (B1197444), a precursor to fungal toxins, and epi-isozizaene, a precursor to the antibiotic albaflavenone (B1261070). This objective comparison, supported by experimental data, aims to illuminate the enzymatic strategies and chemical logic that lead to the diverse structures and biological activities of these fascinating natural products.

Overview of Biosynthetic Pathways

Sesquiterpenoids are a large class of natural products derived from the C15 precursor, farnesyl pyrophosphate (FPP). The initial cyclization of FPP, catalyzed by a class of enzymes known as terpene cyclases or synthases, is a key branching point that dictates the core carbon skeleton of the final molecule. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, further modify these skeletons to produce the final bioactive compounds.

This guide focuses on the biosynthetic pathways of:

  • This compound: A tricyclic sesquiterpenoid antibiotic produced by various Streptomyces species. Its biosynthesis involves the initial cyclization of FPP to pentalenene (B1246303), followed by a series of oxidative modifications.

  • Aristolochene: A bicyclic sesquiterpene hydrocarbon that serves as a precursor to a variety of fungal toxins, including the PR toxin produced by Penicillium roqueforti.[1] Its formation is catalyzed by aristolochene synthase.

  • Epi-isozizaene: A tricyclic sesquiterpene hydrocarbon that is a precursor to the antibiotic albaflavenone, produced by Streptomyces coelicolor.[2] Its synthesis is catalyzed by epi-isozizaene synthase.

Comparative Analysis of Biosynthetic Pathways

The biosynthetic pathways of this compound, aristolochene, and epi-isozizaene, while all originating from FPP, exhibit distinct enzymatic cascades leading to their unique cyclic structures.

This compound Biosynthesis

The biosynthesis of this compound begins with the cyclization of FPP to the tricyclic sesquiterpene pentalenene, a reaction catalyzed by pentalenene synthase (PtlA).[3][4] The pentalenene core is then subjected to a series of oxidative modifications by a suite of tailoring enzymes encoded within the this compound (ptl) gene cluster in Streptomyces avermitilis.[3][4] Key enzymes in this pathway include:

  • PtlI: A cytochrome P450 monooxygenase that catalyzes the stepwise oxidation of pentalenene to pentalen-13-al.[5]

  • PtlH: A non-heme iron dioxygenase.[6]

  • PtlF: A short-chain dehydrogenase that oxidizes an intermediate alcohol to a ketone.[7]

The pathway proceeds through several characterized intermediates, including pentalen-13-ol, 1-deoxypentalenic acid, and 1-deoxy-11-oxopentalenic acid.[5][7]

Aristolochene Biosynthesis

The formation of aristolochene from FPP is a more direct process, catalyzed by a single enzyme, aristolochene synthase.[1] This enzyme directs the cyclization of FPP to form the bicyclic aristolochene skeleton with high specificity.[6][8][9] In fungi like Penicillium roqueforti, aristolochene serves as the precursor for more complex and toxic metabolites, such as the PR-toxin.[1]

Epi-isozizaene Biosynthesis

Similar to aristolochene, the initial step in the biosynthesis of epi-isozizaene is the direct cyclization of FPP to the tricyclic hydrocarbon, catalyzed by epi-isozizaene synthase.[2] This enzyme exhibits high fidelity, particularly at lower temperatures.[10] In Streptomyces coelicolor, epi-isozizaene is further oxidized by a cytochrome P450 enzyme to produce the antibiotic albaflavenone.[2]

Quantitative Performance Data

The efficiency and specificity of the key enzymes in these pathways are critical determinants of the final product yield and purity. The following table summarizes available quantitative data for the initial cyclization and subsequent modification steps.

PathwayEnzymeSubstrateProduct(s)Key Performance Metric(s)
This compound PtlI (Cytochrome P450)PentalenenePentalen-13-olkcat = 0.503 ± 0.006 min-1, Km = 3.33 ± 0.62 µM[5]
PtlF (Dehydrogenase)1-deoxy-11β-hydroxypentalenic acid1-deoxy-11-oxopentalenic acidkcat = 0.65 ± 0.03 s-1, Km = 6.5 ± 1.5 µM[7]
Aristolochene Aristolochene SynthaseFarnesyl Pyrophosphate(+)-AristolocheneHigh specificity (92%) for (+)-aristolochene formation[6][8][9]
Epi-isozizaene Epi-isozizaene SynthaseFarnesyl Pyrophosphate(+)-Epi-isozizaeneHigh fidelity: 99% at 4°C, 79% at 30°C[10]

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the distinct biosynthetic routes from the common precursor FPP to this compound, aristolochene, and epi-isozizaene.

Pentalenolactone_Biosynthesis FPP Farnesyl Pyrophosphate Pentalenene Pentalenene FPP->Pentalenene PtlA Pentalen_13_ol Pentalen-13-ol Pentalenene->Pentalen_13_ol PtlI Pentalen_13_al Pentalen-13-al Pentalen_13_ol->Pentalen_13_al PtlI Deoxypentalenic_acid 1-Deoxypentalenic acid Pentalen_13_al->Deoxypentalenic_acid Hydroxydeoxypentalenic_acid 1-Deoxy-11β-hydroxypentalenic acid Deoxypentalenic_acid->Hydroxydeoxypentalenic_acid PtlH Oxodeoxypentalenic_acid 1-Deoxy-11-oxopentalenic acid Hydroxydeoxypentalenic_acid->Oxodeoxypentalenic_acid PtlF Pentalenolactone_intermediates Further Intermediates Oxodeoxypentalenic_acid->Pentalenolactone_intermediates This compound This compound Pentalenolactone_intermediates->this compound

Caption: Biosynthetic pathway of this compound from FPP.

Aristolochene_Biosynthesis FPP Farnesyl Pyrophosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene Synthase Downstream_Toxins Downstream Toxins (e.g., PR Toxin) Aristolochene->Downstream_Toxins Further Tailoring

Caption: Biosynthetic pathway of aristolochene and its derivatives.

Epi_isozizaene_Biosynthesis FPP Farnesyl Pyrophosphate Epi_isozizaene Epi-isozizaene FPP->Epi_isozizaene Epi-isozizaene Synthase Albaflavenone Albaflavenone Epi_isozizaene->Albaflavenone Cytochrome P450

Caption: Biosynthetic pathway of epi-isozizaene and albaflavenone.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate and characterize these biosynthetic pathways.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes of interest (e.g., PtlA, PtlI, PtlF, aristolochene synthase, epi-isozizaene synthase) for in vitro characterization.

Methodology:

  • Gene Cloning: The gene encoding the target enzyme is amplified from the genomic DNA of the producing organism (e.g., Streptomyces avermitilis, Penicillium roqueforti) using polymerase chain reaction (PCR).

  • Vector Ligation: The amplified gene is ligated into an appropriate expression vector, often containing an affinity tag (e.g., His-tag) to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable host organism, typically Escherichia coli, for protein production.

  • Protein Expression: The transformed E. coli cells are cultured and induced to express the target protein.

  • Cell Lysis and Purification: The cells are harvested and lysed to release the protein. The target protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like size-exclusion chromatography if necessary.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Methodology:

  • Reaction Setup: The purified enzyme is incubated with its substrate (e.g., FPP for terpene cyclases, pentalenene for PtlI) in a suitable buffer system. For oxidative enzymes, necessary cofactors such as NADPH and electron transfer partners (for P450s) or α-ketoglutarate and Fe(II) (for non-heme iron dioxygenases) are included.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

  • Product Extraction: The reaction is quenched, and the products are extracted using an organic solvent (e.g., ethyl acetate, hexane).

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the enzymatic products.

  • Kinetic Analysis: To determine kinetic parameters (kcat and Km), the initial reaction rates are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenoids

Objective: To separate, identify, and quantify the volatile sesquiterpenoid products of the enzymatic reactions.

Methodology:

  • Sample Preparation: The organic extract containing the sesquiterpenoids is dried and, if necessary, derivatized to improve volatility and chromatographic separation.

  • Injection: A small volume of the prepared sample is injected into the GC instrument.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to spectral libraries and authentic standards.

  • Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. An internal standard is often used for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Objective: To determine the precise chemical structure of novel intermediates and products.

Methodology:

  • Sample Preparation: A purified sample of the compound of interest is dissolved in a deuterated solvent.

  • Data Acquisition: A series of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are performed to gather information about the chemical environment of each atom in the molecule and their connectivity.

  • Spectral Analysis: The resulting spectra are analyzed to piece together the complete structure of the molecule, including its stereochemistry.

This guide provides a foundational understanding of the biosynthetic pathways of this compound and related sesquiterpenoids. The comparative approach highlights the elegant and diverse enzymatic strategies employed in nature to generate a vast array of structurally complex and biologically active molecules. The provided data and protocols serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

References

In Vivo Validation of Pentalenolactone's Antimicrobial Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Current State of Research: Extensive review of publicly available scientific literature reveals a significant gap in recent in vivo validation of Pentalenolactone's antimicrobial efficacy in animal models. An early study from 1986 on Trypanosoma brucei in mice noted that this compound was rapidly metabolically inactivated in vivo, with trypanosomes being unaffected at concentrations that were lethal to the host animal[1]. This early finding of potential metabolic instability and toxicity may have limited further systemic in vivo studies.

Therefore, this guide provides a comparative framework for the hypothetical in vivo validation of a novel this compound derivative or a similar antimicrobial compound. We present established animal models and the efficacy data of standard-of-care antibiotics against key pathogens. This information is intended to serve as a benchmark for researchers and drug development professionals designing future in vivo studies.

This compound: In Vitro Antimicrobial Profile and Mechanism of Action

This compound is a sesquiterpenoid antibiotic produced by several Streptomyces species. It exhibits broad-spectrum activity in vitro against a variety of Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. Its primary mechanism of action is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This compound specifically alkylates the active site cysteine residue (Cys-149) of GAPDH, thereby halting glycolysis, a critical energy-producing pathway for many microbes.

Comparative In Vivo Efficacy Data

The following tables present quantitative data from in vivo animal model studies for established antimicrobial agents against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Candida albicans. These serve as a benchmark against which a potential this compound derivative would be evaluated.

Table 1: Comparative Efficacy in a Murine MRSA Skin Infection Model

Compound Animal Model Infection Strain Dosage & Administration Treatment Duration Primary Outcome: Bacterial Load Reduction (log₁₀ CFU/lesion) Reference
Vancomycin BALB/c MiceMRSA50-200 mg/kg/day (systemic)6 daysNo significant effect[2]
Linezolid BALB/c MiceMRSA50-100 mg/kg/day (systemic)6 days1.6[2]
Mupirocin (2%) BALB/c MiceMRSATopical, twice daily6 days5.1[2]
This compound Derivative To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedN/A

Table 2: Comparative Efficacy in a Murine Pseudomonas aeruginosa Pneumonia Model

Compound Animal Model Infection Strain Dosage & Administration Treatment Duration Primary Outcome: Survival Rate (%) Reference
Ciprofloxacin MiceP. aeruginosa (various strains)2.34 - 11.22 mg/kg (oral, single dose at 1h post-infection)Single Dose50% (ED₅₀)[3]
Levofloxacin MiceP. aeruginosa (various strains)2.09 - 13.80 mg/kg (oral, single dose at 1h post-infection)Single Dose50% (ED₅₀)[3]
This compound Derivative To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedN/A

Table 3: Comparative Efficacy in a Murine Systemic Candida albicans Infection Model

Compound Animal Model Infection Strain Dosage & Administration Treatment Duration Primary Outcome Reference
Fluconazole MiceC. albicans10 mg/kg/day (oral)12 weeksSignificant reduction in viable organisms within diffusion chambers[4]
Fluconazole MiceC. albicans4.87 mg/kg (intraperitoneal, single dose)Single Dose50% reduction in fungal density in kidneys (ED₅₀)[5]
This compound Derivative To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedN/A

Detailed Experimental Protocols for In Vivo Validation

The following are detailed protocols for establishing and evaluating antimicrobial efficacy in widely accepted animal models. These would be the standard methodologies to test a this compound derivative.

Protocol 1: Murine Model of MRSA Skin Infection

This model is used to assess the efficacy of antimicrobial agents against localized skin and soft tissue infections.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), such as the USA300 strain.

  • Inoculum Preparation:

    • Culture MRSA in Tryptic Soy Broth (TSB) overnight at 37°C.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Infection Procedure:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

    • Induce a superficial wound using tape stripping to partially remove the epidermal layer.

    • Inoculate the wound with a defined volume (e.g., 10 µL) of the MRSA suspension.

  • Antimicrobial Treatment:

    • Begin treatment at a specified time post-infection (e.g., 4 or 24 hours).

    • For topical agents, apply a measured amount of the formulation directly to the wound.

    • For systemic agents, administer the compound via a relevant route (e.g., subcutaneous, intraperitoneal, or oral).

    • Treatment is typically administered once or twice daily for a period of 3 to 6 days.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Excise the infected skin tissue.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on selective agar (B569324) (e.g., Mannitol Salt Agar) to determine the bacterial load (CFU per gram of tissue).

    • Compare the bacterial load in treated groups to that in a vehicle-treated control group.

Protocol 2: Murine Model of Pseudomonas aeruginosa Pneumonia

This model is essential for evaluating treatments for bacterial lung infections.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Pseudomonas aeruginosa, such as the PAO1 strain.

  • Inoculum Preparation:

    • Grow P. aeruginosa in Luria-Bertani (LB) broth to the mid-logarithmic phase.

    • Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10⁹ CFU/mL).

  • Infection Procedure:

    • Anesthetize the mice.

    • Instill a small volume (e.g., 20-50 µL) of the bacterial suspension directly into the lungs via intranasal or intratracheal administration.

  • Antimicrobial Treatment:

    • Initiate treatment at a set time after infection (e.g., 2-6 hours).

    • Administer the test compound and comparators via the intended clinical route (e.g., oral gavage, subcutaneous or intraperitoneal injection).

    • Administer doses at specified intervals (e.g., every 12 hours) for a defined period.

  • Efficacy Evaluation:

    • Survival: Monitor the animals for a set period (e.g., 7 days) and record mortality.

    • Bacterial Load: At specific time points, euthanize a subset of mice, harvest the lungs, homogenize the tissue, and perform quantitative bacteriology (CFU/gram of lung tissue).

Protocol 3: Murine Model of Systemic Candida albicans Infection

This model mimics disseminated candidiasis, a severe infection in immunocompromised hosts.

  • Animal Model: Female BALB/c or ICR mice, 4-8 weeks old. Immunosuppression (e.g., with cyclophosphamide (B585) or 5-fluorouracil) is often used to establish a robust infection.

  • Fungal Strain: Candida albicans, such as the SC5314 or ATCC 90028 strains.

  • Inoculum Preparation:

    • Culture C. albicans in Yeast Peptone Dextrose (YPD) broth overnight at 30°C with shaking.

    • Wash the yeast cells with sterile saline.

    • Count the cells using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 1.5 x 10⁶ organisms/mL).

  • Infection Procedure:

    • Inject a defined volume (e.g., 0.1-0.2 mL) of the C. albicans suspension intravenously via the lateral tail vein.

  • Antimicrobial Treatment:

    • Start treatment at a predetermined time post-infection (e.g., 2-24 hours).

    • Administer the antifungal agent via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Continue treatment for a specified duration.

  • Efficacy Evaluation:

    • Survival: Monitor survival over a period of up to 30 days.

    • Fungal Burden: At the end of the study, or at specified time points, euthanize the animals and harvest target organs (typically the kidneys). Homogenize the organs and perform serial dilutions for plating on Sabouraud Dextrose Agar to determine the fungal load (CFU/gram of tissue).

Visualizing Experimental Design and Mechanism of Action

To aid in the conceptualization of in vivo studies and to understand this compound's mode of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_eval Phase 3: Evaluation Animal_Acclimation Animal Acclimation Infection Induce Infection in Animal Model Animal_Acclimation->Infection Pathogen_Culture Pathogen Culture & Inoculum Prep Pathogen_Culture->Infection Compound_Prep Test Compound & Vehicle Prep Treatment Administer Treatment (this compound Derivative vs. Control) Compound_Prep->Treatment Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: Bacterial/Fungal Load Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis & Comparison Endpoint_Analysis->Data_Analysis

Caption: Generalized workflow for in vivo antimicrobial efficacy studies.

Mechanism_of_Action cluster_pathway Microbial Glycolytic Pathway PL This compound GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (Active Site: Cys-149) PL->GAPDH Inhibition Irreversible Alkylation Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Step GAPDH->Glycolysis Energy ATP Production Glycolysis->Energy Block Blocked G3P Glyceraldehyde-3-Phosphate G3P->GAPDH Substrate CellDeath Microbial Cell Death Inhibition->GAPDH Targets Block->Energy Leads to Lack of Block->CellDeath Results in

Caption: this compound's mechanism of action via GAPDH inhibition.

References

Pentalenolactone's Cytotoxic Profile Across Cancer Cell Lines: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentalenolactone, a sesquiterpenoid antibiotic isolated from Streptomyces species, has garnered interest for its potential as an anticancer agent. Its primary mechanism of action involves the inhibition of the key glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This guide provides a comparative overview of the cytotoxic potential of this compound, rooted in its specific molecular target. Due to a lack of publicly available, direct comparative studies of this compound across a wide range of cancer cell lines, this guide will focus on its established mechanism and provide illustrative data and standardized protocols for researchers to conduct their own comparative cytotoxicity studies.

Data Presentation: Illustrative Cytotoxicity of this compound
Cancer Cell LineTissue of OriginHypothetical IC50 (µM)Notes
Sarcoma 180 Sarcoma5.2This compound has shown some antitumor activity against Sarcoma 180 in mice.[1]
HeLa Cervical Cancer8.7Highly proliferative, often glycolytic.
MCF-7 Breast Cancer12.5Estrogen receptor-positive, may have variable glycolytic dependence.
A549 Lung Cancer7.9Known to exhibit high rates of glycolysis.
PANC-1 Pancreatic Cancer6.5Pancreatic cancers are often highly dependent on glycolysis.
HL-60 Leukemia15.1Hematological malignancy with potentially different metabolic vulnerabilities.

Note: The IC50 values presented in this table are for illustrative purposes only and are intended to guide researchers in the potential range of cytotoxic concentrations for this compound. Actual values must be determined experimentally.

Experimental Protocols

To facilitate further research into the comparative cytotoxicity of this compound, a detailed protocol for a standard colorimetric cytotoxicity assay, the MTT assay, is provided below.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is generally correlated with cell viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 3. Cell Seeding in 96-well Plate cell_culture->cell_seeding pentalenolactone_prep 2. This compound Dilution Series treatment 4. Treatment with this compound pentalenolactone_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Reagent Addition treatment->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization absorbance_reading 7. Absorbance Measurement solubilization->absorbance_reading data_processing 8. Calculate % Viability absorbance_reading->data_processing ic50_determination 9. Determine IC50 data_processing->ic50_determination

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

This compound's Mechanism of Action: GAPDH Inhibition and Downstream Effects

This compound exerts its cytotoxic effects by irreversibly inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is a crucial enzyme in glycolysis, the metabolic pathway that breaks down glucose to produce ATP. Cancer cells, in particular, often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. By inhibiting GAPDH, this compound disrupts this central metabolic pathway, leading to a depletion of ATP and the accumulation of upstream glycolytic intermediates. This metabolic stress can trigger a cascade of events culminating in apoptosis (programmed cell death).[2]

Beyond its role in glycolysis, GAPDH is a multifunctional protein involved in various cellular processes, including apoptosis. Under certain cellular stress conditions, GAPDH can translocate to the nucleus and participate in the activation of apoptotic pathways. The inhibition of GAPDH by this compound can influence these non-glycolytic functions as well, contributing to its overall cytotoxicity.

signaling_pathway cluster_glycolysis Glycolysis cluster_this compound Intervention cluster_downstream Cellular Consequences Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P GAPDH GAPDH G3P->GAPDH Substrate Pyruvate Pyruvate ATP_gly ATP Production Pyruvate->ATP_gly This compound This compound This compound->GAPDH Inhibits Metabolic_Stress Metabolic Stress ATP_depletion ATP Depletion Metabolic_Stress->ATP_depletion Apoptosis Apoptosis Metabolic_Stress->Apoptosis ATP_depletion->Apoptosis GAPDH->Pyruvate Catalyzes GAPDH->Metabolic_Stress

Caption: this compound inhibits GAPDH, leading to metabolic stress and apoptosis.

References

Pentalenolactone's Target Engagement in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pentalenolactone (PL) and its engagement with its primary cellular target, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), in living cells. We will explore the validation of this interaction, compare PL's performance with alternative GAPDH inhibitors, and provide detailed experimental protocols for key validation techniques.

Executive Summary

This compound is a natural product that covalently modifies and inhibits the glycolytic enzyme GAPDH. This targeted engagement disrupts cellular metabolism, leading to downstream effects such as cell cycle arrest and apoptosis. This guide will delve into the experimental validation of this mechanism, offering a comparative analysis with other known GAPDH inhibitors and providing detailed methodologies for researchers to assess target engagement in their own studies.

Comparison of this compound with Alternative GAPDH Inhibitors

This compound's efficacy as a GAPDH inhibitor can be benchmarked against other well-characterized compounds. The following table summarizes the available quantitative data for PL and its alternatives, Koningic acid (KA) and Heptelidic acid. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions and cell lines used.

CompoundTargetMechanism of ActionCellular Potency (IC50)Cell Line(s)Reference(s)
This compound GAPDHCovalent, irreversible inhibitor (alkylates Cys-149)18-90 µM (inhibition of glycolysis)Erythrocytes, Ehrlich-ascites tumor cells, Plasmodium vinckei infected erythrocytes[1]
Koningic acid (KA) GAPDHCovalent, irreversible inhibitor~4 µM (inhibition of GAPDH activity)Jurkat cells[2]
Heptelidic acid GAPDHCovalent, irreversible inhibitor169 ng/ml (JM1), 126.5 ng/ml (Reh)JM1, Reh (B-ALL cell lines)[3]
Iodoacetate (IA) GAPDH (and other thiol-containing proteins)Non-selective alkylating agent2.5 µM (for GAPDH-SA)HeLa, RKO, MGC80-3, SK-HEP-1, A549[4]

Experimental Validation of this compound's Target Engagement

The direct interaction of this compound with GAPDH in a cellular context has been validated through various experimental approaches.

Radiolabeling and Peptide Mapping

A definitive study utilized a tritiated form of tetrahydrothis compound (B142880) to treat rabbit muscle GAPDH. Subsequent tryptic digestion and sequencing of the radiolabeled peptide definitively identified Cysteine-149 as the site of covalent modification.[5][6] This provides strong evidence of direct and specific target engagement.

Inhibition of Glycolysis in Living Cells

Early studies demonstrated that this compound at micromolar concentrations specifically inhibits glucose metabolism in various eukaryotic cell systems, including erythrocytes and tumor cells.[1] This functional outcome in a live-cell context is a direct consequence of GAPDH inhibition.

Modern Techniques for Target Engagement Validation

While classical methods have been instrumental, modern techniques offer more versatile and higher-throughput approaches to validate target engagement in living cells. Although specific data for this compound using these methods is not yet widely published, the following protocols are adapted for its known mechanism of action.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[7] For a covalent inhibitor like this compound, a significant increase in the thermal stability of GAPDH would be expected.

Experimental Protocol: CETSA for this compound

  • Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) to allow for cellular uptake and covalent modification of GAPDH.

  • Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.

  • Lysis and Centrifugation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble GAPDH in each sample using Western blotting or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble GAPDH against temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.

Chemical Proteomics

Chemical proteomics is a powerful approach to identify the cellular targets of a small molecule. For this compound, a probe could be synthesized by introducing a "clickable" tag (e.g., an alkyne or azide) at a position that does not interfere with its binding to GAPDH. This probe can then be used to "fish out" its binding partners from cell lysates.[8][9]

Experimental Protocol: Chemical Proteomics for this compound

  • Probe Synthesis: Synthesize a this compound derivative containing a bioorthogonal handle (e.g., an alkyne group).

  • Cell Treatment and Lysis: Treat living cells with the this compound probe. Lyse the cells to release the protein content.

  • Click Chemistry: To the cell lysate, add a reporter tag (e.g., biotin-azide) that will covalently link to the alkyne-modified this compound probe via a copper-catalyzed "click" reaction.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotin-labeled protein complexes.

  • Proteomics Analysis: Elute the captured proteins, digest them into peptides, and identify them using mass spectrometry. The identification of GAPDH as a primary hit would validate it as a direct target of this compound.

Signaling Pathways and Downstream Effects

Inhibition of GAPDH by this compound has significant consequences for cellular signaling, primarily stemming from the disruption of glycolysis and the subsequent depletion of ATP. This metabolic stress can trigger various downstream pathways, including:

  • Cell Cycle Arrest: Depletion of GAPDH has been shown to induce cell cycle arrest at the G0/G1 phase. This is often mediated by the activation of p53 and the accumulation of the cyclin-dependent kinase inhibitor p21.[10]

  • Apoptosis: The GAPDH/Siah1 signaling cascade is a known cell death pathway. Under cellular stress, GAPDH can translocate to the nucleus and, in complex with Siah1, mediate apoptosis.[11] Inhibition of GAPDH's glycolytic function can be a trigger for this pathway.

Visualizations

Signaling Pathway of GAPDH Inhibition by this compound```dot

G cluster_0 This compound Action cluster_1 Metabolic Consequences cluster_2 Downstream Cellular Effects This compound This compound GAPDH GAPDH (Cys-149) This compound->GAPDH Covalent Inhibition Glycolysis Glycolysis GAPDH->Glycolysis Blocks ATP ATP Depletion Glycolysis->ATP Leads to p53 p53 Activation ATP->p53 Siah1 GAPDH/Siah1 Nuclear Translocation ATP->Siah1 p21 p21 Accumulation p53->p21 CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Siah1->Apoptosis

Caption: Workflow for validating this compound's target engagement using the Cellular Thermal Shift Assay (CETSA).

Logical Relationship of Target Validation

G cluster_0 Experimental Evidence This compound This compound DirectBinding Direct Binding to GAPDH This compound->DirectBinding Hypothesis FunctionalEffect Inhibition of Glycolysis DirectBinding->FunctionalEffect Leads to PhenotypicOutcome Cellular Effects (e.g., Cytotoxicity) FunctionalEffect->PhenotypicOutcome Results in Radiolabeling Radiolabeling/ Peptide Mapping Radiolabeling->DirectBinding Confirms CETSA CETSA CETSA->DirectBinding Confirms ChemicalProteomics Chemical Proteomics ChemicalProteomics->DirectBinding Identifies MetabolicAssays Metabolic Assays MetabolicAssays->FunctionalEffect Measures CellViability Cell Viability Assays CellViability->PhenotypicOutcome Measures

References

A head-to-head comparison of Pentalenolactone and Heptelidic acid as GAPDH inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Pentalenolactone and Heptelidic Acid as Covalent GAPDH Inhibitors

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis and DNA repair, making it a compelling target for therapeutic intervention, especially in oncology and infectious diseases.[1] this compound and Heptelidic acid, natural products originating from bacteria and fungi respectively, have emerged as potent, irreversible inhibitors of GAPDH.[2][3] Both molecules share a common mechanism, employing an epoxide "warhead" to covalently modify the enzyme's active site, thereby halting glycolysis and inducing cell death.[2][4][5] This guide provides a head-to-head comparison of their performance as GAPDH inhibitors, supported by available experimental data and detailed protocols.

Mechanism of Action: A Shared Strategy of Covalent Inhibition

The catalytic cycle of GAPDH relies on a critical cysteine residue within its active site (Cys-149 in rabbit muscle GAPDH, Cys-152 in human GAPDH).[4][5] This cysteine's thiolate anion performs a nucleophilic attack on the substrate. Both this compound and Heptelidic acid exploit this reactivity. Their strained epoxide rings serve as electrophilic traps for the active site cysteine. The nucleophilic attack by the cysteine's sulfur atom opens the epoxide, resulting in a stable, irreversible thioether bond.[4][5] This covalent modification permanently inactivates the enzyme, leading to a blockade of the glycolytic pathway.[2][6] While their core scaffolds differ, this convergent evolutionary strategy underscores an effective mechanism for potent enzyme inhibition.[2][3]

cluster_GAPDH GAPDH Catalytic Site GAPDH_active Active GAPDH (Cys-SH) PL This compound HA Heptelidic Acid GAPDH_inactive Inactive GAPDH (Covalently Modified) PL->GAPDH_inactive Covalent Alkylation HA->GAPDH_inactive Covalent Alkylation

Caption: Mechanism of irreversible GAPDH inhibition.

Quantitative Inhibitory Potency

The efficacy of an irreversible inhibitor is often described by its half-maximal inhibitory concentration (IC₅₀) and kinetic parameters such as the maximal rate of inactivation (k_inact) and the inhibition constant (K_I). While comprehensive head-to-head studies under identical conditions are limited, the available data demonstrates that both compounds are potent inhibitors of GAPDH. Heptelidic acid, in particular, has been characterized as a nanomolar inhibitor.[2][3][7]

InhibitorTarget EnzymeParameterValueReference(s)
Heptelidic Acid GAPDH (unspecified)IC₅₀90 µM[6][8]
Human GAPDHk_inact0.88 ± 0.03 min⁻¹[6]
Human GAPDHK_I40 ± 8 µM[6]
B-ALL Cell Line (JM1)IC₅₀169 ng/mL[9]
B-ALL Cell Line (Reh)IC₅₀126.5 ng/mL[9]
This compound Rabbit Muscle GAPDH-Time-dependent, irreversible inhibition[5]
Trypanosoma bruceiCytotoxicity1.5 µg/mL[10]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, enzyme source, and assay methods.

Cellular Effects and Impact on Signaling Pathways

The primary consequence of GAPDH inhibition by both molecules is the disruption of glycolysis, leading to a rapid depletion of cellular ATP.[6][11] This is particularly detrimental to cells with high glycolytic rates, such as cancer cells (the "Warburg effect"), making GAPDH an attractive anti-cancer target.[1][4][12] Beyond energy crisis, GAPDH inhibition triggers downstream signaling cascades, often culminating in programmed cell death.

Heptelidic Acid: Inhibition by Heptelidic acid has been shown to induce apoptosis and modulate stress-activated signaling pathways.[4] Specifically, it can affect the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[4][13] In pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, its cytotoxic effect was linked to reduced GAPDH activity, ATP depletion, and induction of programmed cell death through a RIPK-1 mediated pathway.[9][11]

This compound: this compound's anti-proliferative effects have also been well-documented. In vascular smooth muscle cells, its inhibitory action on cell proliferation and DNA synthesis appears to be mediated through the inhibition of the ERK1/2 signaling cascade, a key pathway in cell growth and division.[14]

Inhibitor This compound or Heptelidic Acid GAPDH GAPDH Inhibitor->GAPDH Inhibition Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes ATP ATP Production Glycolysis->ATP Energy_Crisis Cellular Energy Crisis ATP->Energy_Crisis Signaling Stress Signaling (p38 MAPK, ERK1/2) Energy_Crisis->Signaling Triggers Apoptosis Apoptosis / Cell Death Signaling->Apoptosis Induces

Caption: Downstream effects of GAPDH inhibition.

Experimental Protocols

Determining GAPDH Inhibition (IC₅₀)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound or Heptelidic acid against GAPDH using a colorimetric assay. The assay measures the reduction of a probe, coupled to the oxidation of the GAPDH substrate, which results in a color change measured at OD 450 nm.[15]

1. Reagent Preparation:

  • GAPDH Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4, 1 mM EDTA).[16] Warm to room temperature before use.

  • Enzyme Solution: Prepare a stock solution of purified GAPDH (e.g., from rabbit muscle or human erythrocytes) in cold Assay Buffer.

  • Substrate Solution: Prepare a solution containing Glyceraldehyde-3-Phosphate (GAP) and NAD⁺ in Assay Buffer.[17]

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and Heptelidic acid in DMSO.

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to create a range of concentrations for testing (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO in Assay Buffer).

2. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank Wells: Add 50 µL of Assay Buffer.

    • Control Wells (No Inhibitor): Add 40 µL of Assay Buffer and 10 µL of vehicle control.

    • Inhibitor Wells: Add 40 µL of Assay Buffer and 10 µL of each inhibitor dilution.

  • Enzyme Addition: Add 10 µL of the GAPDH enzyme solution to all wells except the Blank wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 40 µL of the Substrate Solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 450 nm every 1-2 minutes for a total of 20-30 minutes using a microplate reader.[15][16]

3. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V₀) by calculating the slope (ΔAbs/Δtime) from the linear portion of the kinetic curve.

  • Correct for Blank: Subtract the rate of the Blank wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression (dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of GAPDH activity.[16][17]

References

Safety Operating Guide

Navigating the Safe Disposal of Pentalenolactone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle pentalenolactone with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. The following steps provide a procedural workflow for its safe and compliant disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified as hazardous chemical waste.

  • It is crucial to segregate this compound waste from other waste streams to prevent unintentional chemical reactions.[3] Do not mix with incompatible materials such as strong oxidizing agents.

2. Container Selection and Labeling:

  • Container Choice: Utilize a designated, leak-proof hazardous waste container that is compatible with organic compounds. High-density polyethylene (B3416737) (HDPE) or glass containers with a secure, screw-on cap are generally suitable.[3][4][5]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label should include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.[4][6]

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • The SAA should be a secondary containment system, such as a chemically resistant tray, to capture any potential leaks.[4]

  • Keep the waste container closed at all times, except when adding waste.[3][4][6]

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The rinsate from this process is also considered hazardous waste and must be collected in the designated this compound waste container.[6]

  • After triple-rinsing, the container can be managed as non-hazardous waste, though it is best practice to deface the original label before disposal.[7]

5. Requesting Waste Collection:

  • Adhere to your institution's guidelines regarding the maximum accumulation time (e.g., 90 days) and quantity of hazardous waste stored in a satellite accumulation area.[4]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[6]

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

Quantitative Data for Hazardous Waste Management

While specific quantitative data for this compound disposal is not available, general federal and institutional guidelines for hazardous waste provide a structured framework. The following table summarizes key quantitative parameters often associated with hazardous waste management in a laboratory setting.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of a single hazardous waste stream[4]
Accumulation Time Limit Waste must be collected within 90 days of the start of accumulation.[4]
pH for Aqueous Waste Neutralization Neutralize to a pH between 5.5 and 9.5 before drain disposal (if non-hazardous).[8]
Container Headspace Leave at least one inch of headspace in liquid waste containers to allow for expansion.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Pentalenolactone_Disposal_Workflow start This compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal spill Spill Occurs start->spill segregate Segregate this compound Waste ppe->segregate ppe->spill container Select & Label Compatible Hazardous Waste Container segregate->container segregate->spill accumulate Store in Secondary Containment in Satellite Accumulation Area container->accumulate container->spill accumulate->spill request_pickup Request Waste Pickup from EH&S accumulate->request_pickup At Time/Volume Limit spill_response Follow Spill Management Protocol spill->spill_response spill_response->accumulate Contain & Collect Spill Debris end Compliant Disposal request_pickup->end

This compound Disposal Workflow Diagram

Experimental Protocols

As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The procedures outlined are based on established best practices for hazardous waste management in a laboratory setting.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific guidelines and Environmental Health & Safety department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentalenolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pentalenolactone, a sesquiterpenoid antibiotic known for its biological activity. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust and providing value beyond the product itself.

Essential Safety and Handling Plan

This compound and its analogs exhibit antimicrobial and cytotoxic properties. Therefore, it is crucial to handle this compound with appropriate precautions to minimize exposure. The following operational and disposal plans provide a framework for safe handling in a laboratory setting.

Consistent and correct use of PPE is the first line of defense against exposure to hazardous chemicals.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.Protects against splashes and aerosols that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection A fully buttoned laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if work is not performed in a certified chemical fume hood or if aerosols may be generated.Prevents respiratory irritation from inhalation of the compound.
Footwear Closed-toe and closed-heel shoes that cover the entire foot.Protects feet from spills.
Control MeasureSpecificationRationale
Ventilation All work with this compound should be conducted in a certified chemical fume hood.Minimizes inhalation exposure to dust or aerosols.
Safety Equipment An eyewash station and safety shower must be readily accessible.Provides immediate decontamination in case of accidental exposure.

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized procedures is critical for minimizing risk.

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. The designated workspace within the chemical fume hood should be clean and uncluttered.

  • Weighing: If working with a solid form, weigh the compound in the fume hood on a tared weigh paper or in a suitable container. Use caution to avoid generating dust.

  • Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Handling Solutions: Use appropriate pipettes or other liquid handling devices. Avoid mouth pipetting.

  • Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and the institutional safety office.

  • Assess: If the spill is small and you are trained to handle it, proceed with cleanup.

  • Contain: Use appropriate absorbent materials from a chemical spill kit to contain the spill.

  • Clean: Wearing appropriate PPE, clean the area from the outside in.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

All waste contaminated with this compound should be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound."

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

Quantitative Data

The following table summarizes the computed physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₅H₁₆O₅[2]
Molecular Weight 276.28 g/mol [2]
CAS Number 31501-48-1[2]

Mechanism of Action: Inhibition of GAPDH

This compound is a known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3] This inhibition is a key aspect of its biological activity. The following diagram illustrates the workflow of this compound handling and its mechanism of action.

Pentalenolactone_Workflow_and_Action This compound: From Safe Handling to Biological Action cluster_handling Safe Handling Workflow cluster_action Mechanism of Action PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weighing Careful Weighing of Solid Compound FumeHood->Weighing Dissolving Dissolving in Appropriate Solvent Weighing->Dissolving Decontamination Decontaminate Surfaces and Equipment Dissolving->Decontamination Disposal Dispose of Waste as Hazardous Material Decontamination->Disposal This compound This compound Inhibition Inhibition This compound->Inhibition GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Glycolysis Glycolysis GAPDH->Glycolysis Enzyme in Pathway Inhibition->GAPDH Inhibition->Glycolysis Blocks Pathway CellularEffects Antimicrobial & Cytotoxic Effects Glycolysis->CellularEffects Leads to

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentalenolactone
Reactant of Route 2
Pentalenolactone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.